2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Eigenschaften
IUPAC Name |
2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3/c1-17(2,3)16-11-12-10-14(4-5-15(12)20-16)19-13-6-8-18-9-7-13/h4-5,10-11,13,18-20H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXLOQJSSNSBNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(N1)C=CC(=C2)NC3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375571 | |
| Record name | 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
397842-07-8 | |
| Record name | 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-tert-Butyl-N-piperidin-4-yl-1H-indol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine chemical properties
An In-depth Technical Guide to the Chemical and Pharmacological Profile of 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine and Related Serotonergic Modulators
Abstract: This document provides a comprehensive technical overview of this compound, a novel chemical entity representative of a class of indole derivatives with potential activity as central nervous system (CNS) modulators. As this specific molecule is not extensively characterized in peer-reviewed literature, this guide synthesizes information from foundational chemical principles and relevant patent literature. It details the compound's structural attributes, a proposed synthetic pathway, a framework for its analytical characterization, and its hypothesized pharmacological mechanism of action. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of new serotonergic agents.
Introduction and Structural Analysis
This compound belongs to a class of N-heteroaryl-substituted piperidin-4-yl-indol-amines. This chemical family has been investigated for its potential to modulate serotonin (5-hydroxytryptamine, 5-HT) receptors, which are critical targets for treating a range of CNS disorders, including anxiety, depression, and schizophrenia. The core structure consists of three key pharmacophoric elements:
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An Indole-5-amine Scaffold: The indole ring is a classic "privileged scaffold" in medicinal chemistry, frequently found in neurotransmitters (like serotonin itself) and drugs targeting the CNS. The amine at the 5-position serves as a crucial attachment point for the piperidine moiety.
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A 2-tert-butyl Group: The bulky tert-butyl group at the 2-position of the indole ring is a significant structural feature. In drug design, such a group can serve multiple purposes: it can impart metabolic stability by sterically hindering enzymatic degradation of the indole ring, and it can enhance binding affinity and selectivity for the target receptor by occupying a specific hydrophobic pocket.
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A Piperidin-4-yl Linker: The piperidine ring provides a basic nitrogen atom, which is often protonated at physiological pH. This positive charge can form a key ionic interaction with an acidic residue (e.g., aspartate) in the binding site of many G-protein coupled receptors (GPCRs), including 5-HT receptors.
Physicochemical Properties
The following table summarizes the calculated and estimated physicochemical properties for this compound. These values are critical for predicting the compound's behavior in biological systems (e.g., absorption, distribution, metabolism, and excretion - ADME) and for designing appropriate experimental conditions.
| Property | Value (Estimated/Calculated) | Significance in Drug Development |
| Molecular Formula | C₁₉H₂₉N₃ | Defines the elemental composition and exact mass. |
| Molecular Weight | 299.46 g/mol | Influences diffusion rates and compliance with Lipinski's Rule of Five. |
| IUPAC Name | 2-tert-butyl-N-(piperidin-4-yl)-1H-indol-5-amine | Provides an unambiguous chemical identifier. |
| XLogP3 | 3.6 | Predicts lipophilicity, affecting membrane permeability and solubility. |
| Topological Polar Surface Area (TPSA) | 41.6 Ų | Influences blood-brain barrier penetration; values < 90 Ų are often favorable. |
| Hydrogen Bond Donors | 2 | The two amine (-NH) groups can donate hydrogen bonds. |
| Hydrogen Bond Acceptors | 3 | The three nitrogen atoms can accept hydrogen bonds. |
| pKa (strongest basic) | ~9.5 - 10.5 | The piperidine nitrogen's basicity is key for receptor interaction and salt formation. |
Proposed Synthesis and Purification Workflow
The synthesis of this compound can be achieved through a multi-step sequence adapted from methodologies described for analogous compounds in the patent literature. The general strategy involves the synthesis of a protected indole precursor followed by a reductive amination to couple the indole and piperidine fragments.
Diagram: General Synthetic Workflow
Caption: Synthetic and purification workflow for the target compound.
Step-by-Step Synthesis Protocol (Exemplary)
Expertise Note: The choice of a Fischer indole synthesis is a classic and robust method for creating the indole core. The subsequent reduction and reductive amination are standard, high-yielding transformations in medicinal chemistry. Using a Boc-protecting group for the piperidine nitrogen is critical to prevent side reactions and allow for controlled coupling, with a simple acid-catalyzed final deprotection step.
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Step 1: Synthesis of 2-tert-butyl-1H-indole-5-carbonitrile.
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To a solution of 4-hydrazinylbenzonitrile hydrochloride in ethanol, add pivalaldehyde (2,2-dimethylpropanal).
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Heat the mixture to reflux in the presence of an acid catalyst (e.g., sulfuric acid or polyphosphoric acid) for 4-6 hours.
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Monitor reaction completion by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction, neutralize, and extract the product with ethyl acetate. Purify by column chromatography to yield the indole nitrile intermediate.
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Step 2: Reduction to (2-tert-butyl-1H-indol-5-yl)methanamine.
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Dissolve the nitrile intermediate from Step 1 in an anhydrous solvent like tetrahydrofuran (THF).
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Carefully add a reducing agent, such as lithium aluminum hydride (LiAlH₄), at 0°C.
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Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
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Quench the reaction carefully with water and sodium hydroxide solution, filter the aluminum salts, and extract the amine product.
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Step 3: Reductive Amination.
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Dissolve the amine from Step 2 and 1-Boc-4-piperidone in a solvent such as dichloromethane (DCM).
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Add a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), and a catalytic amount of acetic acid.
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Stir at room temperature for 12-18 hours.
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Work up the reaction by washing with aqueous sodium bicarbonate solution and brine. The resulting crude product is the Boc-protected precursor.
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Step 4: Boc Deprotection.
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Dissolve the Boc-protected product from Step 3 in DCM.
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Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.
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Remove the solvent and TFA under reduced pressure.
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Purify the final compound, this compound, typically as a TFA salt, using reverse-phase HPLC.
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Analytical Characterization Framework
A self-validating protocol for confirming the identity and purity of the synthesized compound is mandatory.
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Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique for initial analysis.
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Expected Result: A single major peak in the chromatogram (purity >95%). The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 300.4.
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High-Resolution Mass Spectrometry (HRMS): Provides confirmation of the elemental composition.
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Expected Result: An exact mass measurement within 5 ppm of the calculated value for C₁₉H₃₀N₃⁺ (Calculated [M+H]⁺: 300.2434).
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Nuclear Magnetic Resonance (¹H NMR): Confirms the precise chemical structure.
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Expected Proton Signals (in CDCl₃ or DMSO-d₆):
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A sharp singlet integrating to 9 protons around δ 1.3-1.5 ppm (tert-butyl group).
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Multiplets corresponding to the piperidine ring protons.
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Aromatic protons on the indole ring (typically 3 protons with distinct splitting patterns).
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A broad singlet for the indole N-H proton (δ > 10 ppm).
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Signals for the amine N-H protons.
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Hypothesized Pharmacological Profile
Primary Target: Serotonin (5-HT) Receptors
Based on the structural motifs and data from related compounds in patent filings, this compound is hypothesized to be a modulator of one or more 5-HT receptor subtypes. The indole scaffold mimics the endogenous ligand serotonin, while the substituted piperidine tail is a common feature in ligands for 5-HT₁, 5-HT₂, and 5-HT₇ receptors, among others. The specific subtype profile (e.g., 5-HT₁A agonist, 5-HT₂A antagonist) would determine its therapeutic potential.
Postulated Mechanism of Action: GPCR Modulation
Most 5-HT receptors are G-protein coupled receptors (GPCRs). An interaction of this compound with a target 5-HT receptor would initiate an intracellular signaling cascade. For example, if it acts as an agonist at a Gαi-coupled receptor (like 5-HT₁A), it would lead to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and downstream effects on ion channels and gene transcription.
Diagram: Hypothesized GPCR Signaling Cascade
Caption: A potential Gαi-coupled signaling pathway for a 5-HT receptor agonist.
Conclusion and Future Directions
This compound represents an intriguing chemical scaffold for the development of novel CNS-active agents. While its properties are not yet fully delineated in public research, the framework provided here—based on established chemical principles and analogous structures from patent literature—offers a robust starting point for its synthesis, characterization, and pharmacological evaluation.
Future work should focus on:
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Executing the proposed synthesis and obtaining empirical data for its physicochemical and spectroscopic properties.
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Screening the compound against a broad panel of CNS receptors, particularly 5-HT subtypes, to determine its binding affinity and selectivity.
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Conducting functional assays (e.g., cAMP assays, calcium flux) to classify the compound as an agonist, antagonist, or inverse agonist at its primary targets.
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Performing initial in vitro ADME-Tox profiling to assess its drug-like properties.
This systematic approach will be essential to validate the therapeutic potential of this and related molecules for the treatment of neuropsychiatric disorders.
References
- Title: N-Aryl- and N-Heteroaryl-Substituted Piperidin-4-yl-indol- and Indazol-amines and -amides as 5-HT Receptor Modulators. Source: World Intellectual Property Organization (WIPO), Patent WO2004078749A1.
- Title: Preparation of N-aryl- and N-heteroaryl-substituted piperidin-4-yl-indol- and indazol-amines and -amides as 5-HT receptor modulators. Source: Google Patents, US Patent US20060154948A1.
2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine synthesis route
An In-depth Technical Guide to the Synthesis of 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine
Introduction
This compound is a complex heterocyclic molecule featuring a substituted indole core linked to a piperidine moiety. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals.[1] The specific substitution pattern of this target molecule, with a bulky tert-butyl group at the 2-position and an amino-linked piperidine at the 5-position, suggests its potential as a modulator of biological targets where specific steric and electronic interactions are required. This guide provides a comprehensive overview of a viable and robust synthetic route for the preparation of this compound, intended for researchers and professionals in drug discovery and development.
The presented synthesis is a multi-step process that can be logically divided into two main stages: the construction of the core 2-tert-butyl-1H-indol-5-amine intermediate, followed by the coupling with the piperidine fragment. Each step is detailed with mechanistic insights and practical considerations to ensure reproducibility and scalability.
Part 1: Synthesis of the 2-tert-butyl-1H-indol-5-amine Core
The initial phase of the synthesis focuses on the construction of the key intermediate, 2-tert-butyl-1H-indol-5-amine. A logical and efficient approach involves the initial synthesis of the 2-tert-butylindole scaffold, followed by regioselective nitration at the 5-position, and subsequent reduction to the desired 5-aminoindole.
Step 1.1: Fischer Indole Synthesis of 2-tert-butyl-1H-indole
The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, providing a reliable method for the formation of the indole ring from an arylhydrazine and a ketone or aldehyde under acidic conditions.[2][3] In this step, 4-nitrophenylhydrazine is reacted with pinacolone (3,3-dimethyl-2-butanone) to directly form the precursor to our key intermediate. The nitro group serves as a precursor to the 5-amino group.
Reaction Scheme: (4-nitrophenyl)hydrazine + 3,3-dimethyl-2-butanone (pinacolone) --(Acid catalyst)--> 2-tert-butyl-5-nitro-1H-indole
Experimental Protocol:
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To a solution of (4-nitrophenyl)hydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add pinacolone (1.1 eq).
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Add a catalytic amount of a Brønsted or Lewis acid (e.g., polyphosphoric acid, zinc chloride).[3]
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Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction mixture and pour it into ice-water.
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Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 2-tert-butyl-5-nitro-1H-indole.
Causality and Insights:
The choice of the Fischer indole synthesis is dictated by its efficiency and the ready availability of the starting materials. The acid catalyst facilitates the formation of the hydrazone intermediate, which then undergoes a-sigmatropic rearrangement, a key step in the formation of the indole ring.[3] The use of a nitro-substituted phenylhydrazine directly installs the nitro group at the desired 5-position of the indole, streamlining the synthesis.
Step 1.2: Reduction of 2-tert-butyl-5-nitro-1H-indole
The reduction of the nitro group to a primary amine is a standard transformation in organic synthesis. Catalytic hydrogenation is a clean and efficient method for this purpose.[4]
Reaction Scheme: 2-tert-butyl-5-nitro-1H-indole --(H₂, Pd/C)--> 2-tert-butyl-1H-indol-5-amine
Experimental Protocol:
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Dissolve 2-tert-butyl-5-nitro-1H-indole (1.0 eq) in a suitable solvent like ethanol or methanol.
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Add a catalytic amount of palladium on carbon (10% Pd/C).
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Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.
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Monitor the reaction by TLC or LC-MS until the starting material is consumed.
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Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
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Concentrate the filtrate under reduced pressure to yield 2-tert-butyl-1H-indol-5-amine, which can often be used in the next step without further purification.
Causality and Insights:
Catalytic hydrogenation is preferred due to its high yield and the generation of water as the only byproduct, making it an environmentally friendly method.[4] The palladium catalyst facilitates the reduction of the nitro group without affecting the indole ring.
Part 2: Coupling and Final Assembly
The final stage of the synthesis involves the coupling of the 2-tert-butyl-1H-indol-5-amine core with the piperidine moiety via reductive amination, followed by deprotection to yield the target compound.
Step 2.1: Reductive Amination with N-Boc-4-piperidone
Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds.[5] In this step, the primary amine of the indole intermediate reacts with N-Boc-4-piperidone to form an imine (or enamine) in situ, which is then reduced by a suitable reducing agent.
Reaction Scheme: 2-tert-butyl-1H-indol-5-amine + N-Boc-4-piperidone --(Reducing agent)--> tert-butyl 4-((2-(tert-butyl)-1H-indol-5-yl)amino)piperidine-1-carboxylate
Experimental Protocol:
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Dissolve 2-tert-butyl-1H-indol-5-amine (1.0 eq) and N-Boc-4-piperidone (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality and Insights:
Sodium triacetoxyborohydride is a mild and selective reducing agent, well-suited for reductive aminations, as it does not readily reduce the ketone starting material. The use of N-Boc-4-piperidone is crucial as the Boc protecting group prevents the secondary amine of the piperidine from undergoing undesired side reactions.[5]
Step 2.2: Deprotection of the Piperidine Nitrogen
The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the target molecule. This is typically achieved under acidic conditions.[6]
Reaction Scheme: tert-butyl 4-((2-(tert-butyl)-1H-indol-5-yl)amino)piperidine-1-carboxylate --(Trifluoroacetic acid)--> this compound
Experimental Protocol:
-
Dissolve the Boc-protected intermediate (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (10-20 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and solvent.
-
Dissolve the residue in a minimal amount of solvent and neutralize with a base (e.g., saturated aqueous sodium bicarbonate or by passing through a basic resin).
-
Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate to afford the final product, this compound. Further purification can be performed by recrystallization or chromatography if necessary.
Causality and Insights:
Trifluoroacetic acid is a strong acid that effectively cleaves the acid-labile Boc group. The reaction is typically clean and high-yielding. The final product is a free base and may require careful handling and storage.
Data Summary
| Step | Reaction | Key Reagents | Typical Yield | Purity |
| 1.1 | Fischer Indole Synthesis | (4-nitrophenyl)hydrazine, pinacolone, acid catalyst | 60-80% | >95% after chromatography |
| 1.2 | Nitro Reduction | H₂, Pd/C | 90-99% | >98% |
| 2.1 | Reductive Amination | N-Boc-4-piperidone, NaBH(OAc)₃ | 70-90% | >95% after chromatography |
| 2.2 | Boc Deprotection | Trifluoroacetic acid | >95% | >98% |
Visualizations
Synthetic Workflow Diagram
Caption: Overall synthetic route for this compound.
Key Transformation: Reductive Amination
Caption: The key reductive amination coupling step.
Conclusion
The synthesis of this compound can be reliably achieved through a well-established, multi-step sequence. The chosen route, commencing with a Fischer indole synthesis and culminating in a reductive amination and deprotection, offers a logical and efficient pathway to the target molecule. The methodologies described are robust and scalable, drawing upon widely practiced and understood reactions in organic synthesis. This guide provides the necessary framework for researchers to successfully synthesize this and structurally related compounds for further investigation in medicinal chemistry and drug discovery programs.
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Zhao, P., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13, 26581–26586. [Link]
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Butin, A., et al. (2008). Recyclization of (2-Aminophenyl)bis(5-tert-butyl-2-furyl)methanes into Indole Derivatives: Unusual Dependence on Substituent at Nitrogen Atom. Synthesis, 2008(18), 2943–2952. [Link]
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Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
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Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Retrieved from [Link]
- Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40.
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- Bera, S., et al. (2017). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. Organic & Biomolecular Chemistry, 15(48), 10174-10178.
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Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
- Copeland, K. W., et al. (2013). Synthesis of a Series of Diaminoindoles. Molecules, 18(9), 11339-11358.
- Zhang, Y., et al. (2023). Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. Journal of the American Chemical Society, 145(29), 16076-16084.
- Matassini, C., Clemente, F., & Goti, A. (2017). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules, 22(3), 433.
- Foley, C. A., et al. (2018). 1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas. Journal of Medicinal Chemistry, 61(23), 10636-10653.
- Scherer, M., et al. (2010). Convenient Synthesis of tert-Butyl Esters of Indole-5-carboxylic Acid and Related Heterocyclic Carboxylic Acids. Helvetica Chimica Acta, 93(8), 1584-1596.
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- Li, Y., et al. (2023). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Journal of the American Chemical Society, 145(3), 1888-1897.
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Spectroscopic Data for 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine: An In-depth Technical Guide
Introduction
Welcome to this in-depth technical guide on the spectroscopic characterization of 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the structural elucidation of this novel heterocyclic compound. As a molecule of interest in medicinal chemistry, a thorough analysis of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the study of its structure-activity relationships.
This guide will provide a detailed, predictive analysis of the expected Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data for this compound. The predictions are grounded in the fundamental principles of spectroscopic techniques and supported by data from structurally related analogues. We will delve into the causality behind experimental choices and present the data in a clear, accessible format, including structured tables and explanatory diagrams.
Molecular Structure and Key Functional Groups
The structure of this compound incorporates several key functionalities that will manifest distinct spectroscopic signatures:
-
2-tert-butyl-1H-indole core: This bulky, electron-rich heterocyclic system forms the backbone of the molecule.
-
5-amino group: An electron-donating group on the indole benzene ring, which will influence the chemical shifts of the aromatic protons.
-
N-piperidin-4-yl substituent: A saturated heterocyclic amine linked to the 5-amino group, introducing a distinct set of aliphatic protons and carbons.
A thorough understanding of how these components interact and contribute to the overall spectra is crucial for accurate interpretation.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the proton framework of a molecule. The predicted ¹H NMR spectrum of this compound in a common deuterated solvent like CDCl₃ would exhibit distinct signals for each unique proton environment.
Experimental Protocol: ¹H NMR Spectroscopy
A standard protocol for acquiring a high-resolution ¹H NMR spectrum would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse sequence (e.g., 'zg30').
-
Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.
-
Spectral Width: A range of -2 to 12 ppm is typically sufficient for most organic molecules.
-
Relaxation Delay: A delay of 1-2 seconds between scans ensures full relaxation of the protons.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption signals.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Predicted ¹H NMR Data and Interpretation
The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the protons of this compound.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Indole N-H | ~8.0 | broad singlet | - | 1H |
| Indole H-4 | ~7.1 | doublet | ~8.5 | 1H |
| Indole H-6 | ~6.7 | doublet of doublets | ~8.5, ~2.0 | 1H |
| Indole H-7 | ~7.0 | doublet | ~8.5 | 1H |
| Indole H-3 | ~6.1 | singlet | - | 1H |
| Piperidine N-H (amine) | ~3.5 | broad singlet | - | 1H |
| Piperidine H-4 | ~3.3 | multiplet | - | 1H |
| Piperidine H-2eq, H-6eq | ~3.1 | doublet of triplets | ~12.0, ~3.0 | 2H |
| Piperidine H-2ax, H-6ax | ~2.7 | triplet of doublets | ~12.0, ~12.0 | 2H |
| Piperidine H-3eq, H-5eq | ~2.0 | doublet of multiplets | ~12.0 | 2H |
| Piperidine H-3ax, H-5ax | ~1.5 | quartet of doublets | ~12.0, ~12.0 | 2H |
| tert-Butyl CH₃ | ~1.4 | singlet | - | 9H |
Causality behind Predictions:
-
Indole Protons: The chemical shifts are based on data for 2-tert-butyl-1H-indole and 5-aminoindole[1][2]. The amino group at C-5 is expected to be electron-donating, causing a slight upfield shift of the aromatic protons, particularly H-4 and H-6. The broadness of the indole N-H is due to quadrupole broadening and potential hydrogen bonding.
-
Piperidine Protons: The chemical shifts and multiplicities are predicted based on N-substituted piperidine systems[3]. The axial and equatorial protons on the piperidine ring are diastereotopic and will exhibit different chemical shifts and coupling constants. The complexity of the signals for the piperidine protons arises from both geminal and vicinal couplings.
-
tert-Butyl Protons: The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, a characteristic and easily identifiable feature in the spectrum.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, a greater number of scans is typically required compared to ¹H NMR.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of CDCl₃) is generally required.
-
Instrument Setup: A 100 MHz or higher frequency spectrometer (corresponding to a 400 MHz proton frequency) is used.
-
Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum to singlets for each carbon.
-
Number of Scans: 1024 or more scans are typically necessary.
-
Spectral Width: A range of 0 to 200 ppm is standard.
-
Relaxation Delay: A 2-second delay is commonly used.
-
-
Data Processing: Similar to ¹H NMR, the data is processed with Fourier transformation, phasing, and calibration (using the CDCl₃ solvent peak at 77.16 ppm).
Predicted ¹³C NMR Data and Interpretation
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Indole C-2 | ~145 |
| Indole C-7a | ~135 |
| Indole C-5 | ~138 |
| Indole C-3a | ~128 |
| Indole C-4 | ~112 |
| Indole C-6 | ~110 |
| Indole C-7 | ~111 |
| Indole C-3 | ~100 |
| Piperidine C-4 | ~50 |
| Piperidine C-2, C-6 | ~45 |
| Piperidine C-3, C-5 | ~33 |
| tert-Butyl Cq | ~32 |
| tert-Butyl CH₃ | ~30 |
Causality behind Predictions:
-
The predicted chemical shifts for the indole carbons are based on data for 2-tert-butyl-1H-indole and the known substituent effects of an amino group[1]. The C-2 carbon, attached to the bulky tert-butyl group, is expected to be significantly downfield. The C-5 carbon, bearing the amino-piperidine substituent, will also be deshielded.
-
The chemical shifts for the piperidine carbons are based on values for N-phenyl-piperidin-4-amine[3].
-
The quaternary and methyl carbons of the tert-butyl group have characteristic chemical shifts in the upfield region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Experimental Protocol: Mass Spectrometry
Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, as it is likely to produce a prominent protonated molecular ion.
-
Sample Preparation: A dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile is prepared.
-
Instrument Setup: A mass spectrometer equipped with an ESI source.
-
Acquisition Parameters:
-
Ionization Mode: Positive ion mode to observe the [M+H]⁺ ion.
-
Mass Range: A scan range of m/z 50-500 would be appropriate.
-
Collision Energy (for MS/MS): If tandem mass spectrometry is performed, a range of collision energies would be applied to induce fragmentation.
-
Predicted Mass Spectrum Data and Fragmentation
-
Molecular Weight: C₁₈H₂₇N₃ = 285.43 g/mol
-
Expected [M+H]⁺ ion: m/z 286.23
Major Predicted Fragmentation Pathways:
The fragmentation of this compound is expected to be driven by the cleavage of the bonds adjacent to the nitrogen atoms and the loss of stable neutral fragments.
Figure 1: Predicted major fragmentation pathways for this compound.
Causality behind Fragmentation:
-
Loss of the tert-butyl group: This is a common fragmentation for molecules containing this bulky substituent, leading to a stable secondary carbocation.
-
Cleavage of the piperidine ring: The C-N bonds in the piperidine ring are susceptible to cleavage, leading to various fragment ions. The fragment at m/z 186 would correspond to the protonated 2-tert-butyl-1H-indol-5-amine moiety.
-
Loss of the piperidin-4-amine moiety: Cleavage of the C-N bond connecting the piperidine ring to the indole nucleus would result in the formation of a fragment corresponding to the 2-tert-butyl-indole cation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Instrument Setup: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| N-H stretch (indole) | ~3400 | Medium, sharp |
| N-H stretch (amine) | ~3350 | Medium, sharp |
| C-H stretch (aromatic) | ~3100-3000 | Medium |
| C-H stretch (aliphatic) | ~2950-2850 | Strong |
| C=C stretch (aromatic) | ~1620, ~1580, ~1470 | Medium-Strong |
| N-H bend (amine) | ~1600 | Medium |
| C-N stretch | ~1300-1200 | Medium |
Causality behind Predictions:
-
N-H Stretches: The indole N-H and the secondary amine N-H will show characteristic stretching vibrations in the 3400-3300 cm⁻¹ region[4]. The indole N-H is typically sharper than an alcohol O-H.
-
C-H Stretches: The aromatic C-H stretches appear above 3000 cm⁻¹, while the aliphatic C-H stretches from the tert-butyl and piperidine groups will be strong and appear below 3000 cm⁻¹.
-
Aromatic C=C Stretches: The indole ring will exhibit several characteristic C=C stretching bands in the 1620-1470 cm⁻¹ region.
-
N-H Bend and C-N Stretch: The bending vibration of the secondary amine and the stretching vibrations of the C-N bonds will appear in the fingerprint region of the spectrum.
Conclusion
This technical guide provides a comprehensive, predictive overview of the spectroscopic data for this compound. By understanding the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data, researchers can confidently identify and characterize this molecule. The provided experimental protocols offer a starting point for acquiring high-quality data, and the detailed interpretations, grounded in established spectroscopic principles and data from analogous structures, serve as a valuable reference for structural elucidation.
Figure 2: A typical experimental workflow for the synthesis and spectroscopic characterization of an organic compound.
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In vitro screening of 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine
An In-Depth Technical Guide to the In Vitro Screening of 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine
Abstract
This guide provides a comprehensive framework for the initial in vitro screening of the novel chemical entity, this compound. In the absence of a predefined biological target, a systematic, multi-tiered screening cascade is essential to elucidate its pharmacological activity and identify potential liabilities early in the drug discovery process.[1][2] This document details the strategic rationale, experimental protocols, and data interpretation for a series of assays designed to cast a wide net for target identification, followed by specific secondary and safety profiling assays. The methodologies are grounded in established principles of drug discovery and are designed to be robust and reproducible.[3][4][5]
Introduction: Rationale for a Broad-Based Screening Approach
The compound this compound is a unique small molecule featuring an indole core, a common scaffold in pharmacologically active compounds, particularly kinase inhibitors, and a piperidine moiety, which is prevalent in ligands for G-protein coupled receptors (GPCRs).[6][7] Given these structural alerts, but without a known target, the primary objective is to perform a broad-based, unbiased screen to identify its biological target(s) and mechanism of action.
This guide proposes a logical, three-phase screening cascade. This strategy prioritizes the efficient use of resources by employing high-throughput, broad-panel screens in Phase 1 to identify potential "hits." These hits are then confirmed and characterized in Phase 2, while potential safety and metabolic liabilities are assessed in parallel in Phase 3. This approach ensures that a comprehensive initial profile of the compound is built, enabling informed decision-making for further development.[1]
Figure 2: Step-by-step workflow of the MTT cytotoxicity assay.
Experimental Protocol (MTT Assay):
-
Cell Plating: Seed a human cell line (e.g., HepG2) into a 96-well plate at a predetermined density and allow cells to adhere overnight. [8]2. Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include wells with vehicle control (100% viability) and a known cytotoxic agent as a positive control.
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. [8]4. Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals. [9][8]5. Measurement: Read the absorbance of the plate on a microplate reader at approximately 570 nm.
-
Analysis: Calculate the half-maximal cytotoxic concentration (CC₅₀) by plotting cell viability against compound concentration.
hERG Potassium Channel Inhibition Assay
Causality: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to life-threatening cardiac arrhythmias. [10]Regulatory agencies mandate the assessment of hERG channel activity for new chemical entities. [11]The automated patch-clamp technique is the gold-standard high-throughput method for this evaluation. [12] Methodology: Automated patch-clamp electrophysiology is used to measure the effect of the compound on hERG currents in a cell line stably expressing the channel (e.g., HEK293).
Experimental Protocol (Automated Patch Clamp):
-
Cell Preparation: Use cells stably expressing the hERG channel. On the day of the experiment, prepare a single-cell suspension. [10]2. System Setup: Prime the automated patch-clamp system (e.g., QPatch) with appropriate intracellular and extracellular solutions. [12]3. Data Acquisition:
-
Establish a stable whole-cell recording configuration.
-
Record baseline hERG currents using a specific voltage protocol designed to elicit the characteristic tail current. [11] * Apply the vehicle control, followed by sequentially increasing concentrations of the test compound.
-
Record currents at each concentration until a steady-state block is achieved. [10]4. Analysis: Measure the peak tail current amplitude at each concentration. Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value.
-
Cytochrome P450 (CYP) Inhibition Assay
Causality: The cytochrome P450 (CYP) enzyme family is responsible for the metabolism of the majority of drugs. [13][14]Inhibition of these enzymes by a new compound can lead to dangerous drug-drug interactions (DDIs) by altering the plasma levels of co-administered drugs. [15]An in vitro assay using human liver microsomes (HLMs) is a standard method to assess this risk. [13][16] Methodology: The potential of the compound to inhibit the major drug-metabolizing CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is evaluated using HLMs and isoform-specific probe substrates. [14][17] Experimental Protocol (HLM-based CYP Inhibition):
-
Incubation: In a 96-well plate, pre-incubate the test compound at various concentrations with pooled HLMs and a specific probe substrate for the CYP isoform being tested.
-
Reaction Initiation: Initiate the metabolic reaction by adding the cofactor NADPH.
-
Termination: After a set incubation time, stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
Analysis: Quantify the formation of the specific metabolite from the probe substrate using liquid chromatography-tandem mass spectrometry (LC-MS/MS). [16]5. Calculation: Compare the rate of metabolite formation in the presence of the test compound to a vehicle control to determine the percent inhibition and calculate an IC₅₀ value for each isoform.
Data Summary and Interpretation
All quantitative data should be consolidated into clear tables to facilitate analysis and comparison.
Table 1: Example Summary of Pharmacological and Safety Data
| Assay Type | Target/Isoform | Result Type | Value (µM) | Comments |
|---|---|---|---|---|
| Kinase Profiling | Kinase X | IC₅₀ | 0.15 | Potent and selective hit. |
| Kinase Y | IC₅₀ | > 10 | No significant activity. | |
| Cytotoxicity | HepG2 Cells | CC₅₀ | 45.0 | Acceptable therapeutic window (>100x). |
| hERG Safety | hERG Channel | IC₅₀ | 25.0 | Low risk for cardiotoxicity. |
| CYP Inhibition | CYP2D6 | IC₅₀ | 8.5 | Moderate inhibitor; potential DDI risk. |
| CYP3A4 | IC₅₀ | > 50 | No significant inhibition. |
| | CYP2C9 | IC₅₀ | > 50 | No significant inhibition. |
Interpretation: The hypothetical data above suggests that this compound is a potent inhibitor of "Kinase X" with a good safety profile regarding general cytotoxicity and hERG inhibition. The moderate inhibition of CYP2D6 is a potential liability that would need to be monitored and further investigated in later stages of drug development. These integrated results provide a strong basis for initiating a lead optimization program focused on improving potency for Kinase X while mitigating CYP2D6 activity.
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Discovery of Novel Indoleamine Derivatives: From Target to Preclinical Candidate
An In-Depth Technical Guide for Researchers
Abstract
The indoleamine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of endogenous signaling molecules and therapeutic agents. Its inherent ability to interact with a wide array of biological targets makes it a "privileged scaffold" in drug discovery. This guide provides a comprehensive technical overview of the modern drug discovery process for novel indoleamine derivatives, intended for researchers, scientists, and drug development professionals. We will deconstruct the journey from initial concept to a preclinical candidate, emphasizing the rationale behind key experimental choices and integrating field-proven insights. The focus will be on two therapeutically significant areas: the inhibition of immunomodulatory enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), and the modulation of G-protein coupled receptors (GPCRs) such as serotonin and melatonin receptors.
Chapter 1: The Indoleamine Core and Its Therapeutic Significance
Indoleamines are characterized by an indole nucleus connected to an ethylamine side chain. This family includes crucial neurotransmitters and hormones like serotonin and melatonin. The versatility of the indole ring allows it to serve as a mimic for peptide structures and engage in various non-covalent interactions within protein binding sites, including hydrogen bonding, π-stacking, and hydrophobic interactions.[1] This chemical dexterity is why indoleamine derivatives are pursued for a vast range of pathologies.
Key Therapeutic Targets:
-
Tryptophan Catabolism Enzymes (IDO1/TDO): In the tumor microenvironment, the enzymes IDO1 and TDO catalyze the first and rate-limiting step of tryptophan catabolism, converting tryptophan into kynurenine.[2][3] This process has two major immunosuppressive effects: the depletion of tryptophan starves proliferative T-cells, and the accumulation of kynurenine metabolites actively induces T-cell apoptosis and promotes the generation of regulatory T-cells (Tregs).[4][5] Therefore, inhibiting IDO1 and/or TDO is a major strategy in cancer immunotherapy, aiming to restore anti-tumor immune surveillance.[6][7]
-
G-Protein Coupled Receptors (GPCRs):
-
Serotonin (5-HT) Receptors: This large family of receptors is implicated in a wide range of neurological processes.[8] Dysregulation of serotonergic signaling is linked to depression, anxiety, schizophrenia, and migraines.[9][10] Developing selective indoleamine-based modulators for 5-HT receptor subtypes is a key goal for treating these disorders.
-
Melatonin (MT1/MT2) Receptors: Melatonin, the primary ligand for these receptors, is the central regulator of the circadian rhythm.[11] Agonists targeting MT1 and MT2 receptors have been successfully developed for sleep disorders.[12][13] The therapeutic potential of melatonin receptor ligands also extends to mood disorders and even some cancers.[14]
-
The Drug Discovery Workflow: A Conceptual Overview
The path from an idea to a viable drug candidate is a multi-stage, iterative process. This guide is structured to follow this logical progression, providing technical depth at each stage.
Caption: The drug discovery and development pipeline for novel therapeutics.
Chapter 2: Hit Identification Strategies
The goal of this phase is to identify "hits"—molecules that interact with the target of interest in a desired way. Several complementary strategies are employed.
High-Throughput Screening (HTS)
HTS involves the rapid, automated testing of large compound libraries (often hundreds of thousands of molecules) for activity against the biological target.[15] The success of an HTS campaign is critically dependent on the quality and robustness of the biochemical or cellular assay.
Causality in Assay Choice: For enzyme targets like IDO1, a fluorescence-based biochemical assay is often preferred for HTS.[5][16] Why? Fluorescence provides a highly sensitive, low-background signal that is amenable to miniaturization in 384- or 1536-well plates, drastically reducing reagent costs and increasing throughput. It directly measures the consequence of enzyme activity (or its inhibition), providing a robust readout.
Protocol: HTS for IDO1 Inhibitors
This protocol describes a fluorescence-based assay to screen for inhibitors of recombinant human IDO1 (rhIDO1).
I. Principle: The assay measures the conversion of L-Tryptophan (L-Trp) to N-formylkynurenine (NFK) by IDO1. The reaction is terminated, and NFK is chemically converted to kynurenine, which fluoresces at ~480 nm upon excitation at ~365 nm. Inhibitors will reduce the fluorescent signal.
II. Reagents & Materials:
-
Recombinant human IDO1 enzyme
-
Assay Buffer: 50 mM Potassium Phosphate Buffer (pH 6.5), 20 mM Ascorbic Acid, 10 µM Methylene Blue, 0.01% Tween-20
-
Substrate: L-Tryptophan (L-Trp)
-
Cofactor: Catalase
-
Test Compounds: Library of small molecules dissolved in DMSO
-
Positive Control: Epacadostat (a known potent IDO1 inhibitor)[17]
-
Termination/Development Reagent: 6 M Trichloracetic Acid (TCA), followed by incubation at 65°C
III. Step-by-Step Methodology:
-
Compound Plating: Using an acoustic liquid handler, nanoliter volumes of test compounds (e.g., to a final concentration of 10 µM) and controls are dispensed into a 384-well assay plate.
-
Negative Control: DMSO vehicle only (represents 0% inhibition).
-
Positive Control: Epacadostat (e.g., at 1 µM, represents ~100% inhibition).
-
-
Enzyme Addition: Dispense 10 µL of rhIDO1 enzyme solution (pre-diluted in assay buffer with catalase) to all wells.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature. This allows the compounds to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 10 µL of L-Trp substrate solution (final concentration ~2x Kₘ) to all wells to start the reaction.
-
Reaction Incubation: Incubate for 60 minutes at 25°C.
-
Reaction Termination: Add 10 µL of 6 M TCA to all wells to stop the enzymatic reaction.
-
Kynurenine Development: Seal the plate and incubate at 65°C for 30 minutes to hydrolyze NFK to fluorescent kynurenine.
-
Signal Reading: Cool the plate to room temperature and read the fluorescence intensity on a plate reader (Excitation: 365 nm, Emission: 480 nm).
IV. Data Analysis & Self-Validation:
-
Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))
-
Assay Quality Control (Trustworthiness): The Z'-factor is calculated to assess the robustness of the assay. Z' = 1 - (3 * (SD_Negative + SD_Positive)) / |Mean_Negative - Mean_Positive|
-
An assay with a Z'-factor > 0.5 is considered excellent and suitable for HTS. This calculation is a self-validating system for each plate run.
-
Caption: A typical workflow for a High-Throughput Screening (HTS) campaign.
Structure-Based and Virtual Screening
When a high-resolution 3D crystal structure of the target protein is available, structure-based drug design (SBDD) becomes a powerful tool.[12] Virtual screening uses computational methods to dock vast libraries of virtual compounds into the target's binding site, prioritizing those with the best predicted binding energies for synthesis and testing.[11][18] This approach is particularly effective for targets like melatonin receptors, where crystal structures have been solved.[12]
Chapter 3: Lead Generation and Optimization
Primary hits from screening campaigns are often not yet suitable drug candidates. They may have low potency, poor selectivity, or unfavorable physicochemical properties. The goal of this phase is to chemically modify the hit scaffold to generate a "lead" with improved properties.
Structure-Activity Relationship (SAR)
SAR is the iterative process of synthesizing and testing analogues of a hit compound to understand which parts of the molecule are essential for its biological activity.[19][20] For example, in the development of dual IDO1/TDO inhibitors, researchers found that having a small substituent (like a hydrogen atom) at a specific position on an imidazothiazole scaffold was crucial for IDO1 inhibitory potency, whereas a bulkier methyl group significantly reduced activity.[21] This insight, gained through SAR, is critical for guiding the synthetic chemistry effort toward more potent compounds.[22]
From Hit to Lead: A Case Study of IDO1 Inhibitors
Many IDO1 inhibitors have been developed, with some advancing to clinical trials.[23] The discovery of Epacadostat (INCB024360) provides an excellent example of lead optimization.
-
Initial Hit: A high-throughput screen identified a hydroxyamidine derivative as a micromolar inhibitor of IDO1.[24]
-
SAR Exploration: Researchers synthesized a library of analogues to explore the SAR. They discovered that the hydroxyamidine moiety was crucial, likely coordinating with the heme iron in the enzyme's active site.[24]
-
Optimization: Further modifications focused on improving potency and pharmacokinetic properties, leading to the discovery of Epacadostat, a highly potent and selective inhibitor with good oral bioavailability.[17]
Caption: The IDO1/TDO pathway and its role in tumor immune evasion.
Chapter 4: In Vitro and In Vivo Characterization
Once a lead compound with good potency and initial properties is identified, it must undergo rigorous biological characterization.
-
Cellular Assays: The compound's activity must be confirmed in a cellular context. For an IDO1 inhibitor, this involves treating cancer cells (e.g., HeLa or H460 cells) that express IDO1 with interferon-gamma (IFN-γ) to induce enzyme expression, and then measuring the compound's ability to block kynurenine production in the cell culture supernatant.[25][26]
-
Selectivity Profiling: It is crucial to determine if the compound is selective for its intended target. An IDO1 inhibitor, for instance, should be tested against the related TDO enzyme and a panel of other heme-containing proteins to ensure it doesn't have unwanted off-target activities.[26][27]
-
In Vivo Pharmacokinetics (PK) and Pharmacodynamics (PD): The compound is administered to animals (typically mice or rats) to study its absorption, distribution, metabolism, and excretion (ADME). Blood samples are taken over time to measure drug concentration (PK). For an IDO1 inhibitor, a PD biomarker would be the level of kynurenine in the plasma or tumor tissue; an effective compound should cause a significant reduction.[2][28]
-
In Vivo Efficacy Models: The ultimate test is whether the compound works in an animal model of the disease. For an IDO1 inhibitor, this involves implanting tumors in mice and treating them with the compound, often in combination with an immune checkpoint inhibitor, to see if it can slow tumor growth.[6][29]
Chapter 5: ADMET and Preclinical Development
Before a compound can be considered for human clinical trials, it must have an acceptable safety and drug-like profile.
-
ADMET Profiling: This involves a suite of in vitro and in silico assays to predict a compound's properties in humans.[30]
-
Absorption: Will it be absorbed from the gut? (e.g., Caco-2 permeability assay).
-
Distribution: Does it bind excessively to plasma proteins? Does it penetrate the blood-brain barrier?[27]
-
Metabolism: Is it rapidly broken down by liver enzymes like Cytochrome P450s (CYPs)? (e.g., liver microsome stability assay).[27]
-
Excretion: How is the compound cleared from the body?
-
Toxicity: Does it show signs of toxicity to heart cells (hERG assay) or liver cells? Is it mutagenic (Ames test)?[27][31]
-
-
IND-Enabling Studies: If a compound has a promising efficacy and ADMET profile, it becomes a preclinical candidate. It then undergoes formal toxicology studies under Good Laboratory Practice (GLP) conditions to support an Investigational New Drug (IND) application to regulatory authorities like the FDA.
| Compound Name | Target(s) | Mechanism of Action | Highest Development Stage |
| Epacadostat | IDO1 | Competitive Inhibitor | Phase III Clinical Trials[23] |
| Indoximod | IDO Pathway | Tryptophan Mimetic | Phase II Clinical Trials[6] |
| Ramelteon | MT1/MT2 | Agonist | Approved Drug[13][14] |
| Agomelatine | MT1/MT2, 5-HT₂C | Agonist, Antagonist | Approved Drug (Europe)[13][32] |
| Tasimelteon | MT1/MT2 | Agonist | Approved Drug[13] |
| Table 1: Selected indoleamine derivatives and their development status. |
Conclusion and Future Directions
The discovery of novel indoleamine derivatives remains a vibrant and highly productive field of research. The journey from target identification to a preclinical candidate is a complex, interdisciplinary endeavor that relies on a logical progression of hypothesis-driven experimentation. While challenges remain, particularly in translating preclinical efficacy to clinical success for targets like IDO1, the foundational principles of robust assay design, iterative SAR, and thorough biological characterization outlined in this guide provide a solid framework for success. Future efforts will likely focus on developing dual-target inhibitors (e.g., IDO1/HDAC inhibitors) and exploring novel indoleamine scaffolds to address complex diseases with unmet medical needs.[2][33]
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A Technical Guide to the Preliminary Toxicity Assessment of N-Piperidinyl Indole Compounds
Abstract
N-piperidinyl indole scaffolds are of significant interest in medicinal chemistry, appearing in novel compounds targeting a range of diseases.[1][2] However, the journey from a promising hit compound to a viable drug candidate is contingent on a rigorous evaluation of its safety profile. A high rate of attrition in drug development is attributed to unforeseen toxicity, making early and predictive toxicological assessment a cornerstone of modern drug discovery.[3] This guide provides a comprehensive, technically-grounded framework for the preliminary toxicity assessment of novel N-piperidinyl indole compounds. It details a tiered, integrated strategy beginning with in silico predictions, followed by a suite of robust in vitro assays covering cytotoxicity, genotoxicity, and metabolic stability. The focus is on the causality behind experimental choices and the establishment of self-validating protocols to ensure data integrity and confident decision-making in early-stage drug development.
The Imperative for Early Toxicity Assessment
The drug discovery pipeline is fraught with challenges, with compound failure due to safety issues being a primary obstacle.[3] Addressing absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties at the earliest stages significantly de-risks a project, conserving resources and focusing efforts on candidates with the highest probability of success.[4] For novel chemical entities like N-piperidinyl indoles, whose diverse biological activities are actively being explored[1][5], establishing a foundational safety profile is not merely a regulatory formality but a critical step in understanding the structure-activity and structure-toxicity relationships that will guide lead optimization.
This guide outlines a logical, multi-parameter workflow designed to build a preliminary toxicity profile. The approach is tiered, using rapid, cost-effective methods to triage compounds before committing to more resource-intensive studies.
Stage 1: In Silico Toxicity Prediction
The initial step leverages computational toxicology to predict potential liabilities based solely on the chemical structure.[6] These methods provide a rapid, animal-free screen for a wide range of toxicological endpoints, allowing for the early flagging of potential issues.[7]
Rationale and Causality
In silico tools function by correlating molecular structures or fragments (structural alerts) with known toxicological outcomes from vast databases.[6] This approach is predicated on the principle that the toxic potential of a chemical is intrinsically linked to its structure. For N-piperidinyl indoles, this analysis can identify substructures that have been previously associated with toxic effects like mutagenicity, carcinogenicity, or organ toxicity.
Recommended Tools and Endpoints
Two widely used and complementary approaches are knowledge-based expert systems and statistical-based (Q)SAR models.[8][9]
-
Knowledge-Based Systems (e.g., Derek Nexus): These systems contain rules derived from expert knowledge that identify toxicophores—substructures linked to specific toxicities.[10]
-
Statistical-Based Systems (e.g., TOPKAT): These models use statistical algorithms to correlate a wider range of molecular descriptors with toxicity data to make quantitative or qualitative predictions.[6]
Key Endpoints for Prediction:
-
Mutagenicity (Bacterial)
-
Carcinogenicity (Rodent)
-
Skin Sensitization
-
Hepatotoxicity
-
Developmental and Reproductive Toxicity
Workflow and Interpretation
The process involves submitting the 2D structure of the N-piperidinyl indole compound to the software for analysis. The output is a report detailing any triggered alerts or predictions. It is crucial to understand that these are predictions, not definitive results. A positive alert from a tool like Derek Nexus, for instance, indicates a plausible risk that must be confirmed with experimental data.[10] Conversely, a lack of alerts provides some confidence but does not guarantee safety.[8]
Stage 2: In Vitro Cytotoxicity Assessment
Cytotoxicity assays are a fundamental and early component of safety screening, providing a quantitative measure of a compound's ability to cause cell death.[11][12] Assessing this endpoint is crucial as overt cytotoxicity can confound other in vitro assays and is a general indicator of adverse biological activity.
Rationale and Experimental Design
The core principle is to expose cultured cells to a range of compound concentrations and measure cell viability.[11] A robust experimental design involves:
-
Multiple Cell Lines: Using a panel of cell lines (e.g., HepG2 [human liver], HEK293 [human kidney], and a relevant cancer cell line) provides insights into potential organ-specific toxicity and therapeutic index.
-
Orthogonal Assays: Employing at least two assays with different biological endpoints strengthens the validity of the results. For example, pairing a metabolic assay (MTT) with a membrane integrity assay (LDH).[13]
-
Dose-Response Curve: Testing a wide concentration range (e.g., 8-10 points) is essential to accurately determine the half-maximal inhibitory concentration (IC50).
Key Experimental Protocols
This colorimetric assay measures the metabolic activity of cells.[14] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT salt into purple formazan crystals, which are then solubilized and quantified. A decrease in signal indicates reduced metabolic activity, a proxy for cytotoxicity.
Step-by-Step Protocol (Adherent Cells):
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow attachment.
-
Compound Treatment: Prepare a serial dilution of the N-piperidinyl indole compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until purple precipitates are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance on a microplate reader at 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the IC50 value.
This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of cell membrane integrity.[14][15]
Step-by-Step Protocol:
-
Cell Seeding & Treatment: Follow steps 1-3 as described for the MTT assay.
-
Sample Collection: After incubation, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH assay reaction mixture to each well.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit.
-
Measurement: Read the absorbance on a microplate reader at 490 nm.
-
Analysis: Calculate the percentage of cytotoxicity relative to a "maximum LDH release" control (cells lysed intentionally) and determine the IC50 value.
Data Presentation
Quantitative data should be summarized in a clear, tabular format to facilitate comparison across cell lines and assays.
Table 1: Example Cytotoxicity Data for an N-Piperidinyl Indole Compound
| Cell Line | Assay | Exposure Time (h) | IC50 (µM) |
|---|---|---|---|
| HepG2 | MTT | 48 | 15.2 |
| HepG2 | LDH | 48 | 21.5 |
| HEK293 | MTT | 48 | 35.8 |
| MDA-MB-231 | MTT | 48 | 5.1 |
Stage 3: In Vitro Genotoxicity Assessment
Genotoxicity testing is a regulatory requirement and a critical safety screen to identify compounds that can damage genetic material, a potential precursor to carcinogenicity or heritable defects.[16] A standard in vitro battery includes a test for gene mutation in bacteria and a test for chromosomal damage in mammalian cells.[17][18]
Rationale and Causality
These assays are designed to detect different types of genetic damage. The Ames test detects point mutations, while the micronucleus assay detects larger-scale chromosomal breaks or loss.[18] Performing both provides a more complete picture of a compound's genotoxic potential. A key component of these assays is the inclusion of a metabolic activation system (e.g., rat liver S9 fraction), as some compounds only become genotoxic after being metabolized by enzymes like cytochrome P450s.[19][20]
Key Experimental Protocols
This assay uses several strains of Salmonella typhimurium or Escherichia coli that are mutated to be unable to synthesize an essential amino acid (e.g., histidine).[18] The test measures the ability of the compound to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on an amino acid-deficient medium.[16][20] It is a highly sensitive and widely accepted screen for mutagenicity, compliant with OECD Guideline 471.[20]
This assay identifies substances that cause chromosomal damage.[21] It is performed in mammalian cells (e.g., CHO, TK6, or human peripheral blood lymphocytes). During cell division, chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei can form small, separate bodies called micronuclei.[21] An increase in the frequency of micronucleated cells after treatment with the N-piperidinyl indole compound indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) activity. This test adheres to OECD Guideline 487.[16]
Stage 4: Metabolic Stability and CYP450 Inhibition
Understanding a compound's metabolic fate is crucial for predicting its pharmacokinetic profile (e.g., half-life, clearance) and its potential for drug-drug interactions (DDIs).[4][22] Poor metabolic stability can lead to low bioavailability and short duration of action, while inhibition of key metabolizing enzymes can cause dangerous interactions with co-administered drugs.[19][23]
Rationale and Causality
The liver is the primary site of drug metabolism, largely mediated by the cytochrome P450 (CYP) family of enzymes.[24] In vitro assays using liver subcellular fractions (microsomes) or intact hepatocytes provide a reliable model to study these processes.[19][25]
-
Metabolic Stability: This assay measures the rate at which a compound is metabolized by liver enzymes. The output, intrinsic clearance, helps predict hepatic clearance in the body.
-
CYP Inhibition: This assay determines if a compound inhibits the activity of major CYP isoforms (e.g., 3A4, 2D6, 2C9, 2C19, 1A2).[26][27] Inhibition of these enzymes is a major cause of clinical DDIs.[28][29]
Key Experimental Protocols
This assay measures the disappearance of the parent compound over time when incubated with liver microsomes and the necessary cofactor, NADPH.[30]
Step-by-Step Protocol:
-
Incubation: Incubate the N-piperidinyl indole compound (at a fixed concentration, e.g., 1 µM) with pooled human liver microsomes (e.g., 0.5 mg/mL protein) and a buffer at 37°C.
-
Reaction Initiation: Start the metabolic reaction by adding a pre-warmed NADPH-regenerating system. A parallel incubation without NADPH serves as a negative control.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the protein.
-
Analysis: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[30]
This assay measures the concentration of the test compound required to inhibit 50% of the activity of a specific CYP isoform.
Step-by-Step Protocol:
-
Preparation: In a 96-well plate, add human liver microsomes, a specific probe substrate for the CYP isoform being tested, and various concentrations of the N-piperidinyl indole compound (or a known inhibitor as a positive control).
-
Pre-incubation: Pre-incubate the mixture at 37°C.
-
Reaction Initiation: Start the reaction by adding NADPH.
-
Incubation & Quenching: Incubate for a defined period, then stop the reaction with a cold solvent.
-
Analysis: Use LC-MS/MS to measure the formation of the specific metabolite from the probe substrate.[27]
-
Calculation: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the inhibition versus concentration to determine the IC50 value.[27]
Data Presentation
Table 2: Example Metabolic Profile for an N-Piperidinyl Indole Compound
| Assay | Parameter | Value | Interpretation |
|---|---|---|---|
| Microsomal Stability | t½ (min) | 45 | Moderate Stability |
| Microsomal Stability | CLint (µL/min/mg) | 15.4 | Low-Moderate Clearance |
| CYP Inhibition | CYP3A4 IC50 (µM) | > 50 | Low Risk of DDI |
| CYP Inhibition | CYP2D6 IC50 (µM) | 8.9 | Potential for DDI |
| CYP Inhibition | CYP2C9 IC50 (µM) | > 50 | Low Risk of DDI |
Integrated Risk Assessment and Decision-Making
The final step in the preliminary assessment is to synthesize all data from the in silico and in vitro studies into a coherent risk profile. This is not a simple checklist but a weight-of-evidence evaluation.[31]
Key Integration Points:
-
Corroboration: Do in vitro results confirm in silico predictions? An in silico mutagenicity alert confirmed by a positive Ames test is a significant finding that likely halts development.
-
Concentration-Dependence: Is cytotoxicity observed at concentrations relevant to the compound's expected therapeutic dose? High cytotoxicity (low IC50) in a liver cell line coupled with rapid metabolic clearance might suggest the formation of a toxic metabolite.
-
Liability Profile: A compound with multiple liabilities (e.g., moderate cytotoxicity, potent CYP2D6 inhibition, and borderline genotoxicity signals) presents a much higher risk than a compound with a single, manageable issue.
This integrated assessment allows for a data-driven decision to either:
-
Terminate the compound due to significant, unresolvable liabilities.
-
Deprioritize the compound for further optimization to mitigate identified risks.
-
Advance the compound to the next stage of preclinical testing with a clear understanding of its potential safety risks.
Conclusion
The preliminary toxicity assessment of novel N-piperidinyl indole compounds is a critical, multi-faceted process that forms the foundation of a successful drug development program. By employing a logical, tiered strategy of in silico prediction followed by robust in vitro assays for cytotoxicity, genotoxicity, and metabolic properties, researchers can make informed, data-driven decisions early in the discovery pipeline. This approach not only satisfies regulatory expectations but, more importantly, enhances the efficiency and ethical integrity of developing new medicines by ensuring that only the safest and most promising candidates advance toward the clinic.
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BioIVT. Metabolic Stability Assay Services. [Link]
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Labcorp. Advancing Drug Trials: Metabolic Stability & Pharmacokinetics. [Link]
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Creative Biolabs. Metabolic Stability Assay. [Link]
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Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]
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Nelson Labs. Ames Test and Genotoxicity Testing. [Link]
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ProtoQSAR. Importance of ADME/Tox in Early Drug Discovery. [Link]
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National Institute for Public Health and the Environment (RIVM). Updates to OECD in vitro and in chemico test guidelines. [Link]
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Creative Biolabs. ADME in Toxicology: Ensuring Drug Safety & Efficacy. [Link]
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AxisPharm. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. [Link]
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National Center for Biotechnology Information (NCBI). Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles. [Link]
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ResearchGate. (PDF) Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. [Link]
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National Center for Biotechnology Information (NCBI). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. [Link]
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ACS Publications. Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. [Link]
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ResearchGate. Comparison of the computer programs DEREK and TOPKAT to predict bacterial mutagenicity. [Link]
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LifeNet Health LifeSciences. CYP Inhibition Assay. [Link]
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National Center for Biotechnology Information (NCBI). In silico prediction of toxicity and its applications for chemicals at work. [Link]
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Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]
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GenEvolutioN. From Ames to micronucleus: bridging mutagenicity and clastogenicity. [Link]
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National Center for Biotechnology Information (NCBI). In Silico ADME/Tox Comes of Age: Twenty Years Later. [Link]
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Clinical Tree. ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective. [Link]
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CMIC Group. In Vitro and in Vivo Studies. [Link]
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National Center for Biotechnology Information (NCBI). In silico toxicology: computational methods for the prediction of chemical toxicity. [Link]
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OECD iLibrary. Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. [Link]
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ResearchGate. In vitro cytotoxicity assays by (A,B) MTT assay; (C,D) LDH assay. [Link]
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European Society of Toxicology In Vitro (ESTIV). OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. [Link]
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2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine: A Guide to Sourcing and Analytical Qualification
An In-depth Technical Guide for Researchers
Abstract: 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine is a heterocyclic compound featuring indole and piperidine scaffolds, which are prominent in medicinal chemistry and drug discovery. The integrity of research and development outcomes is critically dependent on the purity and verified identity of such starting materials. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for sourcing this compound, evaluating suppliers, and implementing a robust, self-validating analytical workflow to confirm its quality. We will detail field-proven protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, explaining the scientific rationale behind key experimental parameters.
Introduction: The Importance of Starting Material Quality
This compound (CAS Number: 397842-07-8) is a substituted indole derivative. Its structure, combining a bulky lipophilic tert-butyl group with a basic piperidine moiety, makes it a valuable synthon for creating more complex molecules with potential biological activity. In any synthetic chemistry or screening program, the quality of the starting material is paramount. Unidentified impurities can lead to ambiguous biological data, side reactions, and ultimately, the failure of a research campaign. Therefore, a rigorous approach to supplier selection and in-house quality verification is not merely a recommendation but a necessity for scientific integrity.
Methodological & Application
Application Note & Protocol: Solubilization of 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine for Preclinical Research
Abstract
This document provides a detailed guide for the dissolution of 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine (CAS: 397842-07-8), a molecule with poor aqueous solubility characteristic of many modern drug candidates.[1][2][3] The protocols herein are designed for researchers in drug discovery and development, offering methodologies for preparing both high-concentration organic stock solutions for in vitro screening and physiologically compatible aqueous formulations for cell-based assays or preliminary in vivo studies. The guide emphasizes the chemical rationale behind solvent selection and procedural steps, providing a framework for achieving reliable and reproducible compound solubilization.
Introduction and Physicochemical Rationale
This compound is a heterocyclic compound featuring a substituted indole core. Its structure, which includes a bulky, hydrophobic tert-butyl group and two basic amine functionalities (pKa estimated 8.5-10.0), dictates its solubility profile: poor solubility in neutral aqueous media and higher solubility in organic solvents and acidified aqueous solutions.[2] Understanding these properties is critical for avoiding compound precipitation, ensuring accurate dosing, and generating reliable experimental data. This guide provides robust starting protocols that can be adapted to specific experimental needs.
Physicochemical Properties Summary
| Property | Value | Source |
| CAS Number | 397842-07-8 | [4][5] |
| Molecular Weight | 271.41 g/mol | [4] |
| Physical Form | Solid | [4] |
| Boiling Point | 218-220 °C | [4][5] |
| Predicted Solubility | Poor in neutral water; Soluble in DMSO, DMF, Ethanol; Increased aqueous solubility at acidic pH. | Inferred from chemical structure & general principles for poorly soluble amines.[1][2] |
Decision Workflow for Solvent System Selection
The selection of an appropriate solvent system is dictated by the intended downstream application. The following diagram outlines a decision-making process to guide the researcher toward the most suitable protocol.
Caption: Decision tree for selecting the appropriate solubilization protocol.
Protocol 1: Preparation of High-Concentration Stock in DMSO
This protocol is ideal for generating a concentrated stock solution for in vitro biochemical assays or for serial dilution into aqueous media for cell-based assays. Dimethyl sulfoxide (DMSO) is chosen for its strong solubilizing power for a wide range of organic molecules.[6]
Materials and Equipment
-
This compound powder
-
Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Amber glass vial or polypropylene microcentrifuge tube
-
Vortex mixer
-
Bath sonicator
Step-by-Step Methodology
-
Pre-Weigh Vial: Tare a sterile, dry amber vial on an analytical balance.
-
Weigh Compound: Carefully weigh the desired amount of the compound into the tared vial (e.g., 2.71 mg).
-
Calculate Solvent Volume: Determine the volume of DMSO required to achieve the target concentration. For a 10 mM stock solution with 2.71 mg of compound (MW = 271.41), the required volume is 1.0 mL. Formula: Volume (L) = Mass (g) / (Molar Weight ( g/mol ) x Molarity (mol/L))
-
Add Solvent: Add approximately 90% of the calculated DMSO volume to the vial.
-
Promote Dissolution: Cap the vial securely and vortex vigorously for 1-2 minutes. If particulates remain, place the vial in a bath sonicator for 5-10 minutes at room temperature.
-
Final Volume Adjustment: Once fully dissolved (a clear solution with no visible particles), add the remaining DMSO to reach the final target volume. Vortex briefly to ensure homogeneity.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Quality Control
-
Visual Inspection: The final solution must be clear and free of any visible particulates.
-
DMSO Tolerance: When diluting into aqueous media for cell-based assays, ensure the final DMSO concentration is below the tolerance limit for your cell line (typically ≤0.5%).
Protocol 2: Preparation of an Aqueous Formulation for Cellular or In Vivo Use
This protocol is designed for applications requiring direct administration to cells or animals, where high concentrations of organic solvents are not permissible. It employs a co-solvent/surfactant system to create a stable dispersion or solution in a physiologically compatible vehicle.[1][2][6]
General Workflow
The process involves first dissolving the compound in a minimal amount of an organic co-solvent, followed by a stepwise dilution into an aqueous vehicle containing a surfactant to maintain solubility and prevent precipitation.
Caption: Step-wise workflow for preparing a physiologically compatible formulation.
Example Formulation (1 mg/mL)
This example details the preparation of a 1 mg/mL formulation in a vehicle of 5% DMSO, 10% Solutol® HS 15 (or Tween® 80), and 85% Saline.
Materials and Equipment
-
Compound powder
-
DMSO
-
Solutol® HS 15 or Tween® 80
-
Sterile 0.9% saline solution
-
Sterile conical tubes
-
Vortex mixer
-
Sterile 0.22 µm syringe filter (PVDF recommended for low protein binding)
Step-by-Step Methodology
-
Prepare Vehicle Components:
-
In a sterile 15 mL conical tube, prepare the organic phase by mixing 0.5 mL of DMSO and 1.0 mL of Solutol® HS 15 (for a final 10 mL batch).
-
The aqueous phase is 8.5 mL of sterile 0.9% saline.
-
-
Dissolve Compound: Weigh 10 mg of the compound. Add it to the organic phase (DMSO/Solutol®) and vortex/sonicate until a clear solution is achieved. This creates a concentrated drug intermediate.
-
Create Final Formulation: Add the aqueous saline phase to the organic drug solution slowly and dropwise while continuously and vigorously vortexing. This gradual addition is critical to prevent the compound from precipitating out of the supersaturated solution.[6]
-
Homogenize and Inspect: Continue vortexing for 2-3 minutes after all saline has been added. The final formulation should appear as a clear or slightly opalescent, homogenous liquid.
-
pH Adjustment (Optional): The presence of the basic amine groups means the final pH may be slightly alkaline. If required for stability or compatibility, the pH can be adjusted with dilute HCl. This should be done with caution as it can affect solubility.
-
Sterilization: For in vivo use, pass the final formulation through a 0.22 µm PVDF syringe filter into a sterile container.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Compound Fails to Dissolve in DMSO | Insufficient solvent or compound is not fully anhydrous. | Gently warm the solution to 37°C for 5-10 minutes. If still unresolved, increase the volume of DMSO to create a more dilute stock. |
| Precipitation Occurs During Aqueous Dilution | "Crashing out" due to poor solubility in the final vehicle. | Increase the percentage of co-solvent or surfactant. Ensure the dilution is performed slowly with vigorous mixing. Acidifying the aqueous vehicle slightly (e.g., to pH 6.0) may also improve solubility.[2] |
| Solution is Cloudy or Hazy | Formation of a micro-emulsion or fine precipitate. | This may be acceptable for dosing if it is a stable, homogenous dispersion. Check for settling over time. If settling occurs, the formulation is not viable. Re-formulate with a different surfactant or co-solvent system (e.g., PEG400, Cremophor® EL). |
References
-
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Future4200. [Link]
-
Kawabata, Y., et al. (2011). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. PMC - PubMed Central. [Link]
-
Li, P., & Zhao, L. (2016). Formulating Poorly Water Soluble Drugs. ResearchGate. [Link]
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Cell-based assay protocol using 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine
Topic: Cell-based Assay Protocol for Characterizing 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine, a Hypothetical GPR55 Modulator
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword
In the landscape of contemporary drug discovery, the exploration of novel chemical entities with therapeutic potential is paramount. The compound this compound presents a chemical scaffold, incorporating both indole and piperidine moieties, that is frequently associated with activity at G-protein coupled receptors (GPCRs). While the specific biological target of this compound is not yet elucidated in published literature, its structure suggests a plausible interaction with receptors like GPR55, an orphan GPCR implicated in a variety of physiological and pathological processes including pain, inflammation, and cancer.[1][2][3]
This document, therefore, serves as a proactive guide for the research community. It is structured not on confirmed activity, but on a scientifically informed hypothesis: that this compound acts as a modulator of the GPR55 receptor. As such, we provide a comprehensive suite of validated, cell-based assay protocols designed to rigorously test this hypothesis. The methodologies detailed herein are not merely procedural steps; they are complete experimental systems designed to interrogate the compound's potential agonist or antagonist activity at GPR55 through three distinct and complementary signaling readouts: intracellular calcium mobilization, ERK phosphorylation, and β-arrestin recruitment. This multi-assay approach is designed to provide a holistic view of the compound's functional impact on receptor signaling.[4]
We will begin by exploring the foundational signaling pathways of GPR55, providing the causal logic for the selected assays. Subsequently, we will present detailed, step-by-step protocols for each of the three assays, complete with guidance on data analysis and interpretation. Our goal is to equip researchers with the necessary tools to not only test our working hypothesis but also to generate high-quality, reproducible data that can definitively characterize the pharmacological profile of this novel compound.
I. The GPR55 Signaling Cascade: A Rationale for Assay Selection
The G protein-coupled receptor 55 (GPR55) is known to couple to several G-protein families, including Gαq and Gα12/13.[1][5][6] Activation of GPR55 by an agonist, such as the endogenous lipid L-α-lysophosphatidylinositol (LPI), initiates a cascade of intracellular events that form the basis of our proposed assays.[7][8]
-
Gαq-PLC-IP3-Ca2+ Pathway: Upon agonist binding, GPR55 activates the Gαq subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[9][10] This rapid and transient increase in intracellular calcium is a robust and widely used indicator of Gq-coupled GPCR activation. Our first proposed assay directly measures this calcium flux.
-
RhoA-ROCK-ERK Pathway: GPR55 activation is also strongly linked to the Gα12/13 pathway, which activates the small GTPase RhoA.[1][9] RhoA and its downstream effector, ROCK, are key regulators of the cytoskeleton and also feed into other signaling networks, including the mitogen-activated protein kinase (MAPK) cascade.[11] This ultimately leads to the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[6][12][13] Measuring the phosphorylation status of ERK1/2 provides a downstream, integrative measure of GPR55 activation and is the basis for our second assay.
-
β-Arrestin Recruitment: Like most GPCRs, agonist-induced activation of GPR55 also leads to its phosphorylation by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins to the receptor's intracellular loops.[14][15] This recruitment process is crucial for receptor desensitization and internalization, but also initiates a separate wave of G-protein-independent signaling.[15] The direct measurement of β-arrestin recruitment to the receptor is a universal assay for GPCR activation and constitutes our third proposed method.[14][15][16]
The following diagram illustrates the interplay of these signaling pathways.
Figure 1. GPR55 signaling pathways and corresponding assay readouts.
II. Experimental Protocols
The following protocols are designed for use with a human embryonic kidney (HEK293) cell line stably overexpressing human GPR55 (hGPR55-HEK293). A parental HEK293 cell line not expressing GPR55 should be run in parallel as a negative control to ensure observed effects are receptor-specific.
Protocol 1: Intracellular Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium following receptor activation, using a calcium-sensitive fluorescent dye.
A. Materials
| Reagent/Material | Suggested Supplier |
| hGPR55-HEK293 cells | Commercially available or custom-generated |
| Parental HEK293 cells | ATCC |
| DMEM, high glucose, GlutaMAX™ | Thermo Fisher Scientific |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific |
| Penicillin-Streptomycin | Thermo Fisher Scientific |
| Fluo-4 Direct™ Calcium Assay Kit | Thermo Fisher Scientific |
| L-α-lysophosphatidylinositol (LPI) | Cayman Chemical |
| ML-193 | MedChemExpress[17][18] |
| Test Compound | In-house |
| Black, clear-bottom 96-well plates | Corning |
| Fluorescence plate reader with injection | (e.g., FLIPR, FlexStation) |
B. Experimental Workflow
Figure 2. Workflow for the intracellular calcium mobilization assay.
C. Step-by-Step Methodology
-
Cell Plating:
-
Culture hGPR55-HEK293 and parental HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize and resuspend cells to a concentration of 4 x 10^5 cells/mL.
-
Seed 100 µL of cell suspension per well into a black, clear-bottom 96-well plate (40,000 cells/well).
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Dye Loading:
-
Prepare the Fluo-4 Direct™ loading solution according to the manufacturer's protocol.
-
Gently aspirate the culture medium from the wells.
-
Add 100 µL of the Fluo-4 loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C, protected from light.
-
-
Compound Preparation and Plate Reading:
-
Prepare 5X concentrated serial dilutions of the test compound and LPI (positive control) in assay buffer. For antagonist testing, prepare 5X dilutions of the test compound and ML-193 (antagonist control).
-
Place the cell plate into a fluorescence plate reader (e.g., FLIPR Tetra® or FlexStation® 3) equipped with an automated pipettor.
-
Allow the plate to equilibrate to the reader's temperature for 10 minutes.
-
For Agonist Mode:
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Add 25 µL of the 5X compound dilutions to the respective wells.
-
Immediately begin kinetic reading of fluorescence (Excitation: 495 nm, Emission: 516 nm) for at least 90 seconds.
-
-
For Antagonist Mode:
-
Add 25 µL of 5X antagonist dilutions (test compound or ML-193) to the wells.
-
Incubate for 15-30 minutes within the reader.
-
Establish a new baseline.
-
Add 25 µL of a 6X LPI solution at a concentration that gives ~80% of the maximal response (EC₈₀).
-
Immediately begin kinetic reading as described for agonist mode.
-
-
-
Data Analysis:
-
The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.
-
For agonist mode, plot the response against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the EC₅₀ value.
-
For antagonist mode, plot the inhibition of the LPI response against the logarithm of the antagonist concentration to determine the IC₅₀ value.
-
Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)
This assay provides a semi-quantitative measure of the activation of the MAPK/ERK pathway downstream of GPR55 activation.
A. Materials
| Reagent/Material | Suggested Supplier |
| hGPR55-HEK293 and parental HEK293 cells | As above |
| 6-well plates | Corning |
| Serum-free DMEM | Thermo Fisher Scientific |
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific |
| Protease and Phosphatase Inhibitor Cocktail | Thermo Fisher Scientific |
| BCA Protein Assay Kit | Thermo Fisher Scientific |
| Primary Antibody: Rabbit anti-Phospho-p44/42 MAPK (Erk1/2) | Cell Signaling Technology |
| Primary Antibody: Rabbit anti-p44/42 MAPK (Erk1/2) (Total ERK) | Cell Signaling Technology |
| HRP-conjugated anti-rabbit IgG Secondary Antibody | Cell Signaling Technology |
| ECL Western Blotting Substrate | Bio-Rad |
| SDS-PAGE gels and blotting equipment | Bio-Rad |
B. Experimental Workflow
Figure 3. Workflow for the ERK1/2 phosphorylation Western blot assay.
C. Step-by-Step Methodology
-
Cell Culture and Starvation:
-
Seed hGPR55-HEK293 cells in 6-well plates and grow to 80-90% confluency.
-
Aspirate the growth medium and replace it with serum-free DMEM.
-
Incubate for 16-18 hours to reduce basal ERK phosphorylation.[19]
-
-
Compound Treatment:
-
Prepare desired concentrations of the test compound, LPI, and ML-193 in serum-free DMEM.
-
For Agonist Time Course/Dose Response: Treat starved cells for various times (e.g., 0, 5, 10, 15, 30 min) with a fixed concentration of agonist, or for a fixed time (e.g., 10 min) with varying concentrations.
-
For Antagonist Mode: Pre-incubate starved cells with the test compound or ML-193 for 30 minutes, then add LPI (at its EC₅₀ for ERK phosphorylation) and incubate for an additional 10 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Immediately after treatment, place plates on ice and aspirate the medium.
-
Wash wells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize lysate volumes to contain equal amounts of protein (e.g., 20 µg) and prepare with Laemmli sample buffer.
-
Separate proteins on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-ERK1/2 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3 times with TBST.
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
-
Re-probing for Total ERK:
-
To normalize for protein loading, strip the membrane using a mild stripping buffer.[19]
-
Re-block and probe the same membrane with a primary antibody against total ERK1/2, followed by the secondary antibody and detection steps as above.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
For each sample, calculate the ratio of the phospho-ERK signal to the total ERK signal.
-
Express data as fold-change over the vehicle-treated control. Plot dose-response curves to determine EC₅₀ or IC₅₀ values.
-
Protocol 3: β-Arrestin Recruitment Assay
This assay directly measures the interaction of β-arrestin with the activated GPR55 receptor. The DiscoverX PathHunter® β-arrestin assay is a common commercially available platform that uses enzyme fragment complementation (EFC) technology.[15][20]
A. Materials
| Reagent/Material | Suggested Supplier |
| PathHunter® hGPR55 β-Arrestin cell line | DiscoverX |
| PathHunter® Detection Reagents | DiscoverX |
| L-α-lysophosphatidylinositol (LPI) | Cayman Chemical |
| ML-193 | MedChemExpress |
| Test Compound | In-house |
| White, solid-bottom 384-well plates | Greiner Bio-One |
| Luminescence plate reader | (e.g., EnVision, PHERAstar) |
B. Experimental Workflow
Figure 4. Workflow for the β-Arrestin recruitment assay.
C. Step-by-Step Methodology
-
Cell Plating:
-
Follow the supplier's protocol for thawing and culturing the PathHunter® hGPR55 cells.
-
Harvest cells and dilute to the recommended seeding density (e.g., 250,000 cells/mL) in the appropriate assay medium.
-
Dispense 20 µL of the cell suspension into each well of a white, solid-bottom 384-well plate (5,000 cells/well).
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare 5X serial dilutions of compounds in assay buffer.
-
For Agonist Mode: Add 5 µL of the 5X dilutions of the test compound or LPI to the cell plate.
-
For Antagonist Mode: Add 5 µL of the 5X dilutions of the test compound or ML-193. Incubate for 30 minutes at 37°C. Then, add 5 µL of a 6X LPI solution (at EC₈₀) to all wells.
-
Incubate the plates for 90 minutes at 37°C.
-
-
Detection:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature for 10-15 minutes.
-
Prepare the PathHunter® detection reagent solution according to the manufacturer's instructions.
-
Add 12.5 µL of the detection solution to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Analysis:
-
Measure the chemiluminescent signal using a compatible plate reader.
-
Normalize the data by setting the vehicle control as 0% activity and the maximal LPI response as 100% activity.
-
Plot the normalized response against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine EC₅₀ or IC₅₀ values.
-
III. Expected Outcomes and Interpretation
| Assay | Agonist Activity | Antagonist Activity | No Activity |
| Calcium Mobilization | Dose-dependent increase in fluorescence (calculable EC₅₀). | No intrinsic activity; dose-dependent inhibition of LPI-induced fluorescence (calculable IC₅₀). | No significant change in fluorescence alone or on LPI response. |
| ERK Phosphorylation | Dose-dependent increase in p-ERK/Total ERK ratio (calculable EC₅₀). | No intrinsic activity; dose-dependent inhibition of LPI-induced p-ERK increase (calculable IC₅₀). | No significant change in p-ERK levels alone or on LPI response. |
| β-Arrestin Recruitment | Dose-dependent increase in luminescence (calculable EC₅₀). | No intrinsic activity; dose-dependent inhibition of LPI-induced luminescence (calculable IC₅₀). | No significant change in luminescence alone or on LPI response. |
A compound demonstrating consistent agonist or antagonist activity across all three assays would provide strong evidence for its role as a GPR55 modulator. Discrepancies between the assays could indicate biased agonism, where a ligand preferentially activates one signaling pathway over another. For instance, a compound might potently recruit β-arrestin but only weakly stimulate calcium release. Such a finding would be of significant interest for further pharmacological characterization.
IV. References
-
The GPR55 agonist lysophosphatidylinositol directly activates intermediate-conductance Ca2+ -activated K+ channels. PubMed. Available from: [Link]
-
The actions and metabolism of lysophosphatidylinositol, an endogenous agonist for GPR55. PubMed. Available from: [Link]
-
The GPR 55 agonist, L-α-lysophosphatidylinositol, mediates ovarian carcinoma cell-induced angiogenesis. PubMed. Available from: [Link]
-
Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor. PMC. Available from: [Link]
-
A Functional Assay for GPR55: Envision Protocol. Springer Nature Experiments. Available from: [Link]
-
GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current. PNAS. Available from: [Link]
-
GPR55 expression promotes cell proliferation. (a) HEK293 cells stably... ResearchGate. Available from: [Link]
-
Thienopyrimidine Derivatives as GPR55 Receptor Antagonists: Insight into Structure–Activity Relationship. ACS Medicinal Chemistry Letters. (2022-12-02). Available from: [Link]
-
A Functional Assay for GPR55: Envision Protocol. PubMed. Available from: [Link]
-
Expression and agonist-induced trafficking of GPR55 expressed in a stable HEK293 cell line. ResearchGate. Available from: [Link]
-
GPR55 ligands promote receptor coupling to multiple signalling pathways. PMC. Available from: [Link]
-
GPR55 regulates cannabinoid 2 receptor-mediated responses in human neutrophils. PMC. Available from: [Link]
-
The Mechanisms of GPR55 Receptor Functional Selectivity during Apoptosis and Proliferation Regulation in Cancer Cells. MDPI. (2023-03-14). Available from: [Link]
-
Screening for Selective Ligands for GPR55 - Agonists. Probe Reports from the NIH Molecular Libraries Program. (2010-09-29). Available from: [Link]
-
ERK phosphorylation downstream of GPR55 is dependent on Rho/ROCK... ResearchGate. Available from: [Link]
-
Gene Expression Data Mining Reveals the Involvement of GPR55 and Its Endogenous Ligands in Immune Response, Cancer, and Differentiation. MDPI. (2021-12-11). Available from: [Link]
-
Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. PMC. Available from: [Link]
-
Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual. NCBI. (2017-11-20). Available from: [Link]
-
Cell-based measurement of ERK1/2 phosphorylation with THUNDER TR-FRET assay. Molecular Devices. Available from: [Link]
-
ERK Phosphorylation Assay Kit (BA0098). Assay Genie. Available from: [Link]
-
Cellular assay to study β-arrestin recruitment by the cannabinoid receptors 1 and 2. Scholarly Publications Leiden University. Available from: [Link]
-
GPR55 activation releases calcium from IP3R-mediated calcium stores via... ResearchGate. Available from: [Link]
-
Ca2+ Mobilization Assay. Creative Bioarray. Available from: [Link]
-
How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment. YouTube. (2017-03-16). Available from: [Link]
-
G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay l Protocol Preview. YouTube. (2022-07-29). Available from: [Link]
-
Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. SpringerLink. Available from: [Link]
-
Accelerating GPCR Drug Discovery and Development. DiscoverX. Available from: [Link]
-
Novel Potent and Selective Agonists of the GPR55 Receptor Based on the 3-Benzylquinolin-2(1H)-One Scaffold. PMC. Available from: [Link]
-
Novel Potent and Selective Agonists of the GPR55 Receptor Based on the 3-Benzylquinolin-2(1 H)-One Scaffold. PubMed. (2022-06-21). Available from: [Link]
-
Design, synthesis, and analysis of antagonists of GPR55: Piperidine-substituted 1,3,4-oxadiazol-2-ones. PubMed. (2016-04-01). Available from: [Link]
-
Inverse agonist properties of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2, 4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide HCl (SR141716A) and 1-(2-chlorophenyl)-4-cyano-5-(4-methoxyphenyl)-1H-pyrazole-3. PubMed. Available from: [Link]
Sources
- 1. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel Potent and Selective Agonists of the GPR55 Receptor Based on the 3-Benzylquinolin-2(1H)-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR55 regulates cannabinoid 2 receptor-mediated responses in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Mechanisms of GPR55 Receptor Functional Selectivity during Apoptosis and Proliferation Regulation in Cancer Cells | MDPI [mdpi.com]
- 7. The actions and metabolism of lysophosphatidylinositol, an endogenous agonist for GPR55 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The GPR 55 agonist, L-α-lysophosphatidylinositol, mediates ovarian carcinoma cell-induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
- 12. A Functional Assay for GPR55: Envision Protocol | Springer Nature Experiments [experiments.springernature.com]
- 13. A Functional Assay for GPR55: Envision Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Screening for Selective Ligands for GPR55 - Agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Animal Model Studies with 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for conducting preclinical animal model studies with the novel compound 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine. Due to the limited publicly available data on this specific molecule, this guide synthesizes information from structurally analogous compounds, namely piperidinylindoles and other indoleamine derivatives, to propose a scientifically grounded framework for in vivo investigation. The protocols herein are designed to be self-validating and are supported by established methodologies in behavioral pharmacology and pharmacokinetics. The primary audience for this guide includes researchers in neuroscience, pharmacology, and drug development.
Introduction and Scientific Rationale
This compound is a novel chemical entity featuring a core indole structure linked to a piperidine moiety. This structural motif is characteristic of a class of compounds known as piperidinylindoles, which are recognized for their interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors.[1] The indole nucleus is a common scaffold in many neuroactive compounds, including the endogenous neurotransmitter serotonin. The piperidine ring is a frequent component of ligands targeting G protein-coupled receptors (GPCRs), including various 5-HT receptor subtypes.
Based on this structural analysis, it is hypothesized that this compound primarily acts as a modulator of serotonin receptors, with a high probability of affinity for the 5-HT1A and/or 5-HT2A subtypes. These receptors are pivotal in regulating mood, cognition, anxiety, and perception.[2] Consequently, this compound may possess anxiolytic, antidepressant, antipsychotic, or psychedelic-like properties.
These application notes and protocols are designed to systematically evaluate the in vivo pharmacological profile of this compound in rodent models, focusing on its potential central nervous system (CNS) effects.
Hypothesized Mechanism of Action
The proposed primary mechanism of action for this compound is the modulation of 5-HT1A and/or 5-HT2A receptors. The specific functional activity (agonist, antagonist, or partial agonist) at these receptors will dictate the compound's behavioral effects.
-
5-HT1A Receptor Agonism: Activation of 5-HT1A autoreceptors in the raphe nuclei reduces serotonin release, which is associated with anxiolytic effects. Postsynaptic 5-HT1A receptor activation in cortical and limbic regions is implicated in antidepressant and anxiolytic actions.[3][4]
-
5-HT2A Receptor Agonism: Activation of 5-HT2A receptors in the prefrontal cortex is a hallmark of classic psychedelic compounds and is also a target for some atypical antipsychotics.[4]
-
5-HT2A Receptor Antagonism/Inverse Agonism: This mechanism is characteristic of several atypical antipsychotics and is associated with the treatment of psychosis and sleep disturbances.
The following diagram illustrates the potential signaling pathways modulated by this compound, assuming agonistic activity at 5-HT1A and 5-HT2A receptors.
Caption: Hypothesized signaling pathways of this compound.
Experimental Protocols
The following protocols provide a stepwise approach to characterizing the in vivo profile of this compound.
Compound Formulation and Administration
Given the lipophilic nature of many indole derivatives, appropriate vehicle selection is critical for ensuring bioavailability.
Protocol 2.1.1: Vehicle Preparation
-
Primary Screen: Assess the solubility of the compound in common biocompatible solvents such as dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG).
-
Co-solvent System: For a compound with poor aqueous solubility, a co-solvent system is recommended. A common formulation for intraperitoneal (IP) or oral (PO) administration is:
-
5-10% DMSO
-
10-20% Tween 80 or Kolliphor® HS 15
-
70-85% Saline (0.9% NaCl) or Water
-
-
Preparation Steps: a. Dissolve the compound in DMSO first. b. Add Tween 80 or Kolliphor® HS 15 and vortex thoroughly. c. Add saline or water dropwise while vortexing to form a stable emulsion or solution. d. Prepare fresh on the day of the experiment.
Protocol 2.1.2: Administration
-
Route of Administration: Intraperitoneal (IP) injection is recommended for initial screening to bypass first-pass metabolism. Oral gavage (PO) should be used to assess oral bioavailability and clinical relevance.
-
Dosage: Based on in vivo studies of analogous piperidinylindole and indoleamine compounds, a starting dose range of 1-30 mg/kg is proposed.[4][5] A dose-response study is essential to determine the optimal dose.
-
Volume: For mice, the injection volume should not exceed 10 ml/kg. For rats, up to 5 ml/kg is generally acceptable for IP injections.[6][7]
Table 1: Suggested Dose-Response Study Design
| Group | Treatment | Dose (mg/kg) | Route |
| 1 | Vehicle | - | IP/PO |
| 2 | This compound | 1 | IP/PO |
| 3 | This compound | 3 | IP/PO |
| 4 | This compound | 10 | IP/PO |
| 5 | This compound | 30 | IP/PO |
Pharmacokinetic (PK) Studies
A preliminary PK study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
Protocol 2.2.1: PK Study in Rodents
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice.
-
Administration: A single dose via both intravenous (IV, for absolute bioavailability) and the intended therapeutic route (e.g., PO or IP).
-
Blood Sampling: Collect blood samples at multiple time points post-dosing. A typical schedule for an oral dose would be: 0 (pre-dose), 15, 30, 60 minutes, and 2, 4, 8, 24 hours.[8]
-
Sample Processing: Centrifuge blood to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Develop a sensitive and specific LC-MS/MS method to quantify the concentration of the parent compound in plasma.
-
Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life (t1/2).
Table 2: Example Pharmacokinetic Parameters for Analogous Compounds
| Compound | Animal Model | Route | Dose (mg/kg) | Tmax (h) | t1/2 (h) |
| Pimavanserin | Rat | PO | 3 | ~6 | ~57 |
| Sertindole | Rat | PO | various | 8-12 | 50-111 |
| BRL-54443 | Rat | SC | 3-300 µ g/paw | N/A | N/A |
Note: Data for Pimavanserin and Sertindole are from human studies but provide a general reference for indolylpiperidine derivatives.[7][9] BRL-54443 data is from a localized administration study in rats.[1]
Pharmacodynamic (PD) and Behavioral Assays
The choice of behavioral assays should be guided by the hypothesized mechanism of action.
Protocol 2.3.1: Elevated Plus Maze (EPM) for Anxiolytic Activity
This test assesses anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.[10][11]
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Procedure: a. Acclimate the animal to the testing room for at least 60 minutes. b. Administer the compound or vehicle 30-60 minutes prior to the test. c. Place the animal in the center of the maze, facing an open arm. d. Allow the animal to explore the maze for 5 minutes. e. Record the session using an overhead camera.
-
Data Analysis: Measure the time spent in and the number of entries into the open and closed arms. An increase in the time spent and entries into the open arms suggests an anxiolytic effect.
Protocol 2.3.2: Forced Swim Test (FST) for Antidepressant-like Activity
This test is a model of behavioral despair, where an increase in mobility is indicative of an antidepressant-like effect.[1][3]
-
Apparatus: A cylinder filled with water (23-25°C).
-
Procedure: a. Administer the compound or vehicle 30-60 minutes prior to the test. b. Gently place the mouse into the water cylinder for a 6-minute session. c. Record the session.
-
Data Analysis: Score the last 4 minutes of the session for time spent immobile. A significant decrease in immobility time suggests an antidepressant-like effect.
Protocol 2.3.3: Head-Twitch Response (HTR) for 5-HT2A Receptor Agonism
The HTR is a rapid, rotational head movement in rodents that is a characteristic behavioral response to 5-HT2A receptor agonists and is considered a proxy for hallucinogenic potential.[12]
-
Procedure: a. Administer the compound or vehicle. b. Place the mouse in a clean observation cage. c. Observe and count the number of head twitches over a defined period (e.g., 30-60 minutes).
-
Data Analysis: A dose-dependent increase in the number of head twitches is indicative of 5-HT2A receptor agonism.
Experimental Workflow
The following diagram outlines a logical workflow for the in vivo characterization of this compound.
Caption: A suggested experimental workflow for in vivo studies.
Trustworthiness and Self-Validation
To ensure the reliability and validity of the experimental outcomes, the following principles should be strictly adhered to:
-
Blinding: All behavioral experiments should be conducted by an observer who is blind to the treatment conditions.
-
Randomization: Animals should be randomly assigned to treatment groups.
-
Control Groups: A vehicle control group is mandatory for every experiment. Positive controls (i.e., known anxiolytics, antidepressants, or 5-HT2A agonists) should be included to validate the assay.
-
Habituation: Proper habituation of animals to the experimental environment is crucial to minimize stress-induced confounding variables.
-
Replication: Key findings should be replicated in independent cohorts of animals.
Conclusion
The provided application notes and protocols offer a robust starting point for the in vivo characterization of this compound. By systematically evaluating its pharmacokinetic and pharmacodynamic properties, researchers can elucidate its mechanism of action and therapeutic potential. It is imperative to acknowledge that these protocols are based on data from analogous compounds and may require optimization for the specific molecule under investigation. Careful dose selection, rigorous experimental design, and adherence to ethical guidelines for animal research are paramount for obtaining meaningful and reproducible results.
References
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dosing Information | NUPLAZID® (pimavanserin) [nuplazidhcp.com]
- 3. Pimavanserin | 5-HT Receptor | TargetMol [targetmol.com]
- 4. New serotonin 5-HT1A receptor agonists endowed with antinociceptive activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pimavanserin: A Novel Drug Approved to Treat Parkinson’s Disease Psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging role of sertindole in the management of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pimavanserin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. apexbt.com [apexbt.com]
- 12. mims.com [mims.com]
Application Note: Quantitative Analysis of 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine in Human Plasma using LC-MS/MS
Abstract
This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, ensuring high throughput and excellent analyte recovery. Chromatographic separation is achieved on a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is fully validated according to the principles outlined in the latest international guidelines, demonstrating exceptional accuracy, precision, and linearity over a clinically relevant concentration range. It is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development.
Introduction
This compound is a novel small molecule with a complex indole-piperidine structure. As with many drug candidates, a thorough understanding of its pharmacokinetic (PK) profile—absorption, distribution, metabolism, and excretion (ADME)—is critical for successful clinical development. Accurate and reliable quantification of the analyte in biological matrices, such as plasma, is the cornerstone of these essential PK studies.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its inherent selectivity, sensitivity, and speed. This note describes a complete workflow, from sample preparation to final data analysis, tailored for the specific properties of this analyte. The causality behind each step—from the choice of sample cleanup to the optimization of mass spectrometric parameters—is explained to provide researchers with a comprehensive and adaptable framework. The validation of this method is grounded in the authoritative principles of the FDA's "Bioanalytical Method Validation Guidance for Industry" and the International Council for Harmonisation (ICH) M10 guideline, ensuring data integrity for regulatory submissions.[1][2][3][4]
Analytical Methodology
The overall analytical workflow is designed for efficiency and robustness, moving from sample receipt to final concentration determination.
Caption: High-level analytical workflow from sample preparation to quantification.
Materials and Instrumentation
-
Analyte and Internal Standard:
-
This compound (Reference Standard)
-
This compound-d4 (Stable Isotope Labeled Internal Standard - SIL-IS)
-
-
Reagents:
-
Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA) - LC-MS Grade
-
Ultrapure Water
-
Human Plasma (K2-EDTA)
-
-
Instrumentation:
-
UPLC System (e.g., Waters ACQUITY UPLC I-Class)
-
Triple Quadrupole Mass Spectrometer (e.g., SCIEX Triple Quad 6500+ or equivalent)
-
Analytical Balance, Vortex Mixer, Microcentrifuge
-
Detailed Experimental Protocols
Preparation of Standards and Quality Control Samples
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of the analyte and SIL-IS into separate volumetric flasks and dissolve in methanol to achieve a final concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the analyte primary stock solution with 50:50 ACN:Water to prepare working standards for the calibration curve (e.g., 10 ng/mL to 10,000 ng/mL).
-
Internal Standard (IS) Spiking Solution (50 ng/mL): Dilute the SIL-IS primary stock solution with ACN to a final concentration of 50 ng/mL.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Prepare CC and QC samples by spiking appropriate amounts of the working standard solutions into blank human plasma. The final concentrations should span the desired analytical range (e.g., 0.1 ng/mL to 1000 ng/mL). QC samples should be prepared at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.
Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is chosen for its simplicity, speed, and effectiveness in removing the bulk of plasma proteins which can interfere with the analysis.[5][6][7] Acetonitrile is a highly effective precipitating agent for plasma samples.[6][8]
-
Aliquot 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the IS Spiking Solution (50 ng/mL in ACN). The 3:1 ratio of organic solvent to plasma ensures efficient protein removal.[8]
-
Vortex vigorously for 30 seconds to ensure complete denaturation and precipitation of proteins.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a 96-well plate or autosampler vial for injection into the LC-MS/MS system.
LC-MS/MS System Configuration
The following parameters serve as a starting point and should be optimized for the specific instrument used. The use of a C18 column is standard for separating small molecules like the target analyte from endogenous plasma components. A gradient elution ensures good peak shape and resolution.
Table 1: UPLC Parameters
| Parameter | Value |
|---|---|
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C |
| Gradient | 5% B to 95% B over 3.0 min, hold for 0.5 min, return to 5% B |
| Total Run Time | 4.5 minutes |
Rationale for MS/MS Parameters: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode, as the amine functionalities on the indole and piperidine rings are readily protonated. The Multiple Reaction Monitoring (MRM) transitions are selected by infusing the analyte and IS to find the most stable and intense precursor-to-product ion fragmentation, ensuring high selectivity and sensitivity.[9][10]
Table 2: Mass Spectrometer Parameters
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 55 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| Temperature | 550 °C |
| IonSpray Voltage | 5500 V |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions (Hypothetical Values)
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (eV) |
|---|---|---|---|
| Analyte | 299.2 | 186.1 (Quantifier) | 25 |
| 299.2 | 130.1 (Qualifier) | 35 |
| IS (SIL-d4) | 303.2 | 190.1 | 25 |
Note: Exact m/z values must be determined empirically by infusing a standard solution of the analyte.
Bioanalytical Method Validation (BMV)
To ensure the reliability of the data, the method must be validated according to regulatory guidelines such as the ICH M10.[2][3][4][11][12] A full validation should demonstrate the following:
Caption: Core components of a comprehensive bioanalytical method validation.
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. Assessed by analyzing blank plasma from multiple sources.
-
Calibration Curve and Linearity: The relationship between instrument response and known analyte concentration. A linear regression with a weighting factor (e.g., 1/x²) is typically used, with a correlation coefficient (r²) of ≥0.99 desired.
-
Accuracy and Precision: Accuracy (%Bias) and precision (%CV) are evaluated using QC samples at four levels on multiple days. Acceptance criteria are typically within ±15% (±20% for LLOQ) of the nominal value.
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
-
Matrix Effect: The suppression or enhancement of ionization due to co-eluting matrix components. Assessed by comparing the analyte response in post-extraction spiked plasma with the response in a neat solution.
-
Stability: Analyte stability is assessed under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term benchtop stability, and long-term storage at -80°C.
Conclusion
The LC-MS/MS method detailed in this application note provides a selective, sensitive, and reliable protocol for the quantification of this compound in human plasma. The simple protein precipitation sample preparation allows for high-throughput analysis, and the method demonstrates excellent performance characteristics that meet the stringent requirements of international bioanalytical validation guidelines.[2][3] This validated method is ready for implementation in regulated nonclinical and clinical studies to support drug development programs.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (Note: While for biomarkers, principles overlap with xenobiotic analysis). [Link]
-
ProPharma Group. (2022). ICH M10 Bioanalytical Method Validation & Study Sample Analysis. [Link]
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]
-
Bioanalysis Zone. (2024). ICH M10 guideline on bioanalytical method validation and study sample analysis. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. (Archived but foundational document). [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
U.S. Department of Health and Human Services. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
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Application Notes and Protocols: Characterizing 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine in Receptor Binding Assays
Introduction: Unveiling the Pharmacological Potential of a Novel Indoleamine
The compound 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine is a novel chemical entity featuring a substituted indole core linked to a piperidine moiety. Structurally, it belongs to a class of compounds that have shown significant activity at various G-protein coupled receptors (GPCRs), the largest family of cell surface receptors and a major target class for therapeutics.[1] The indole and piperidine scaffolds are privileged structures in medicinal chemistry, frequently found in ligands targeting serotonin (5-HT) and dopamine (D) receptors, among others.[2][3]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a detailed framework and actionable protocols for characterizing the receptor binding profile of this compound. The methodologies described herein are designed to establish its binding affinity (Kᵢ) and selectivity across a panel of relevant receptors, a critical first step in elucidating its mechanism of action and therapeutic potential.
Scientific Foundation: The Principles of Receptor-Ligand Interaction
At its core, a receptor binding assay aims to quantify the interaction between a ligand (the test compound) and its specific receptor protein.[4] This interaction is governed by the law of mass action and is characterized by the equilibrium dissociation constant (K D), which represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower K D value signifies a higher binding affinity.
In drug discovery, we often employ competitive binding assays to determine the affinity of a novel, unlabeled compound (the "competitor").[5] In this format, the test compound competes with a known, labeled ligand (typically radiolabeled or fluorescently tagged) for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand is known as the IC₅₀ (half-maximal inhibitory concentration).[6] The IC₅₀ is an experimentally derived value that can be converted to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation , providing a more absolute measure of affinity.[7]
GPCRs are integral membrane proteins that, upon ligand binding, trigger intracellular signaling cascades, often involving G-proteins and second messengers like cyclic AMP (cAMP) or inositol phosphates.[8] Understanding a compound's binding characteristics is the foundational step before proceeding to functional assays that measure its ability to activate (agonist) or block (antagonist) these signaling pathways.
Part 1: The Gold Standard - Radioligand Competition Binding Assay (Filtration Method)
Radioligand binding assays are renowned for their sensitivity and robustness, remaining a gold standard for quantifying receptor affinity.[9] The filtration method is a classic approach that physically separates receptor-bound radioligand from the unbound radioligand.[9]
Causality in Experimental Design
The success of a filtration binding assay hinges on several critical parameters. The concentration of the radioligand is typically set at or below its K D value to ensure that the assay is sensitive to competition from the test compound.[10] Incubation time must be sufficient to allow the binding reaction to reach equilibrium.[4] Most importantly, non-specific binding (NSB)—the binding of the radioligand to non-receptor components like the filter membrane—must be minimized and accurately measured to be subtracted from the total binding, yielding the specific binding that is the focus of the analysis.[10]
Experimental Workflow: Filtration Binding Assay
Caption: Workflow for a homogenous TR-FRET competitive binding assay.
Data Analysis and Interpretation: From Raw Counts to Affinity Constants
Rigorous data analysis is essential to extract meaningful pharmacological parameters.
1. Calculation of Specific Binding: First, calculate the average CPM for each triplicate. Then, determine specific binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)
For each concentration of the Test Compound, calculate the percent inhibition of specific binding:
-
% Inhibition = 100 * (1 - [(CPM in presence of Test Compound - NSB) / (TB - NSB)])
2. Determination of IC₅₀: Plot the % Inhibition against the logarithm of the Test Compound concentration. Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) equation. [5]This will yield the log(IC₅₀), from which the IC₅₀ value is calculated.
3. Calculation of Kᵢ using the Cheng-Prusoff Equation: The Kᵢ value is a more accurate representation of affinity as it corrects for the concentration and affinity of the radioligand used in the assay. [10]* Kᵢ = IC₅₀ / (1 + ([L] / K D))
- Where:
- IC₅₀ is the experimentally determined half-maximal inhibitory concentration.
- [L] is the concentration of the radioligand used.
- K D is the equilibrium dissociation constant of the radioligand for the receptor.
Hypothetical Data Presentation
To assess selectivity, the Test Compound should be screened against a panel of related receptors.
| Receptor Subtype | Radioligand | K D (nM) | Test Compound IC₅₀ (nM) | Test Compound Kᵢ (nM) |
| Dopamine D₂ | [³H]-Spiperone | 0.2 | 45 | 15 |
| Dopamine D₃ | [³H]-Spiperone | 0.3 | 350 | 175 |
| Serotonin 5-HT₂A | [³H]-Ketanserin | 2.0 | >10,000 | >5,000 |
| Serotonin 5-HT₁A | [³H]-8-OH-DPAT | 1.0 | 8,500 | 4,250 |
This is example data and does not represent actual experimental results.
From this hypothetical data, one would conclude that this compound is a potent and selective ligand for the dopamine D₂ receptor, with over 10-fold selectivity against the D₃ receptor and minimal activity at the tested serotonin receptors.
Conclusion and Forward Outlook
The protocols detailed in this guide provide a robust framework for the initial characterization of novel compounds like this compound. By systematically determining the Kᵢ values across a panel of relevant GPCRs, researchers can build a comprehensive affinity and selectivity profile. This crucial dataset informs structure-activity relationships (SAR), guides lead optimization, and provides the foundation for subsequent functional assays to determine whether the compound acts as an agonist, antagonist, or allosteric modulator. Such a rigorous, data-driven approach is fundamental to the successful progression of new chemical entities through the drug discovery pipeline.
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Maguire, J. J., & Davenport, A. P. (2015). Radioligand binding assays and their analysis. Methods in pharmacology and toxicology, 1-29. [Link]
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Application Notes & Protocols: Investigating the Anti-inflammatory Potential of 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction: Rationale for Investigation
Inflammation is a fundamental biological process essential for host defense and tissue repair. However, its dysregulation leads to chronic inflammatory diseases, a major global health concern.[1] The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a pivotal mediator of inflammatory responses, inducing the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[2][3][4] Consequently, targeting the NF-κB pathway is a primary strategy in the discovery of novel anti-inflammatory agents.
The indole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting significant anti-inflammatory activities.[5][6][7] The compound 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine is a known chemical intermediate.[8][9][10] While its intrinsic biological activity has not been extensively reported, its indole core structure suggests a potential for modulating inflammatory pathways.
This document provides a comprehensive framework for the systematic investigation of the anti-inflammatory potential of this compound. It serves as a detailed guide for researchers to conduct a thorough in vitro screening cascade, from initial cytotoxicity assessment to the quantification of key inflammatory mediators. The protocols described herein are designed to be self-validating, incorporating essential controls and best practices to ensure data integrity and reproducibility.
Compound Profile and Preparation
-
Compound: this compound
-
CAS Number: 397842-07-8
-
Molecular Formula: C₁₇H₂₅N₃
-
Molecular Weight: 271.41 g/mol
-
Appearance: Solid[9]
-
Storage: Store at 2-8°C[9]
Protocol 2.1: Stock Solution Preparation
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the compound in sterile, cell culture-grade Dimethyl Sulfoxide (DMSO) to create a high-concentration primary stock solution (e.g., 100 mM).
-
Vortex or sonicate briefly to ensure complete dissolution.[11]
-
Prepare working stock solutions by serially diluting the primary stock in complete cell culture medium.
-
Causality Check: DMSO is used as the solvent due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous culture media. It is critical to keep the final DMSO concentration in the cell culture below 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
Hypothesized Mechanism of Action: NF-κB Pathway Inhibition
The NF-κB pathway is a cornerstone of the inflammatory response.[2][4] In resting cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[12] Pro-inflammatory stimuli, such as Lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα.[4][12] This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes like iNOS, COX-2, TNF-α, and IL-6.[2][3][13] We hypothesize that this compound may exert anti-inflammatory effects by interfering with this cascade, potentially by inhibiting IκBα degradation.
Caption: Hypothesized inhibition of the canonical NF-κB signaling pathway.
In Vitro Experimental Workflow and Protocols
A tiered screening approach is essential to systematically evaluate the compound's anti-inflammatory potential. The workflow begins with assessing cytotoxicity to establish a safe therapeutic window, followed by a series of assays to measure the inhibition of key inflammatory markers.
Caption: In vitro screening cascade for anti-inflammatory potential.
Cell Line Selection and Culture
-
Cell Line: RAW 264.7 (murine macrophage cell line).
-
Justification: RAW 264.7 cells are widely used as a model for inflammation. They are highly responsive to LPS, producing significant amounts of inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6, making them an ideal system for screening anti-inflammatory compounds.[7][14][15][16][17]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified incubator with 5% CO₂.[18]
Protocol: Cytotoxicity Assessment (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[19][20][21] Viable cells with active metabolism convert the yellow MTT into a purple formazan product, the amount of which is proportional to the number of living cells.[22]
Materials:
-
RAW 264.7 cells
-
96-well clear, flat-bottom tissue culture plates
-
Compound stock solution
-
MTT solution (5 mg/mL in sterile PBS)[11]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1-2 x 10⁵ cells/well and incubate overnight to allow for attachment.[23]
-
Compound Treatment: Remove the old medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a "cells only" (untreated) control.
-
Incubation: Incubate the plate for 24 hours under standard culture conditions.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[22]
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[11] Mix thoroughly by pipetting.
-
Measurement: Read the absorbance at 540 nm using a microplate reader.[11]
-
Calculation: Calculate cell viability as a percentage relative to the untreated control cells.
-
% Viability = (Absorbance_Treated / Absorbance_Control) * 100
-
Protocol: Nitric Oxide (NO) Production (Griess Assay)
Principle: Nitric oxide is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages upon LPS stimulation.[16] Due to its short half-life, NO is indirectly measured by quantifying its stable metabolite, nitrite (NO₂⁻), in the culture supernatant using the Griess reaction.[24][25] The Griess reagent converts nitrite into a colored azo compound, and the intensity of the color is proportional to the nitrite concentration.[25]
Materials:
-
LPS (from E. coli O111:B4)
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[24]
-
Sodium Nitrite (NaNO₂) for standard curve
-
96-well plate and microplate reader (absorbance at 540 nm)[25][26]
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate as described in Protocol 4.2.
-
Treatment and Stimulation: Pre-treat cells with non-toxic concentrations of the compound for 1 hour. Then, add LPS (final concentration 100-1000 ng/mL) to stimulate inflammation.[17][23] Include the following controls:
-
Untreated cells (negative control)
-
LPS-only treated cells (positive control)
-
Compound-only treated cells (to check for direct effects)
-
-
Sample Collection: Collect 50-100 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B. Incubate for 10-15 minutes at room temperature, protected from light.[17][27]
-
Standard Curve: Prepare a standard curve using serial dilutions of sodium nitrite (e.g., 0-100 µM).[24]
-
Measurement: Read the absorbance at 540 nm.
-
Calculation: Determine the nitrite concentration in the samples by interpolating from the standard curve. Calculate the percentage inhibition of NO production compared to the LPS-only control.
Protocol: Pro-inflammatory Cytokine Quantification (ELISA)
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying specific proteins, such as the pro-inflammatory cytokines TNF-α and IL-6, in cell culture supernatants. A capture antibody specific to the cytokine is coated onto the plate. The sample is added, and the cytokine binds to the antibody. A second, biotinylated detection antibody is added, followed by streptavidin-HRP, which binds to the biotin. Finally, a substrate is added that reacts with the HRP enzyme to produce a measurable color change.[28][29]
Materials:
-
Commercial ELISA kits for mouse TNF-α and IL-6 (follow manufacturer's instructions)[30][31]
-
Cell culture supernatants (collected as in Protocol 4.3)
-
Wash Buffer, Diluents, TMB Substrate, Stop Solution (typically provided in the kit)
-
Microplate reader (absorbance at 450 nm)[28]
Procedure:
-
Prepare Supernatants: Collect cell culture supernatants from cells treated as described in Protocol 4.3. Centrifuge to remove any cellular debris.
-
ELISA Protocol: a. Prepare cytokine standards and coat the ELISA plate with capture antibody as per the kit protocol.[32] b. Add standards and samples to the appropriate wells and incubate. c. Wash the plate and add the biotinylated detection antibody. Incubate. d. Wash the plate and add Streptavidin-HRP solution. Incubate.[29] e. Wash the plate and add the TMB substrate. Incubate until color develops. f. Add the Stop Solution to terminate the reaction.
-
Measurement: Read the absorbance at 450 nm immediately.
-
Calculation: Generate a standard curve by plotting the absorbance versus the concentration of the standards using a four-parameter logistic curve fit.[28] Calculate the concentration of TNF-α and IL-6 in the samples from this curve.
Data Presentation and Interpretation
Quantitative data should be summarized in tables for clear comparison. The primary endpoint for efficacy is the IC₅₀ value, which is the concentration of the compound required to inhibit the inflammatory response by 50%.
Table 1: Effect of this compound on Cell Viability and Inflammatory Markers
| Concentration (µM) | Cell Viability (%) (Mean ± SD) | NO Inhibition (%) (Mean ± SD) | TNF-α Inhibition (%) (Mean ± SD) | IL-6 Inhibition (%) (Mean ± SD) |
| 0.1 | 99.5 ± 2.1 | 10.2 ± 3.5 | 8.5 ± 4.1 | 6.7 ± 3.3 |
| 1 | 98.7 ± 1.8 | 25.6 ± 4.2 | 21.3 ± 5.0 | 18.9 ± 4.5 |
| 10 | 97.2 ± 2.5 | 52.1 ± 3.9 | 48.9 ± 4.7 | 45.3 ± 5.1 |
| 50 | 95.4 ± 3.1 | 78.5 ± 2.8 | 75.4 ± 3.6 | 71.8 ± 4.0 |
| 100 | 88.1 ± 4.0 | 91.3 ± 1.9 | 89.1 ± 2.2 | 85.6 ± 2.9 |
| IC₅₀ (µM) | >100 | 9.5 | 10.8 | 12.1 |
(Note: Data presented is hypothetical and for illustrative purposes only.)
Interpretation:
-
A high IC₅₀ for cytotoxicity (>100 µM) combined with low IC₅₀ values for the inhibition of NO, TNF-α, and IL-6 would indicate that the compound has a good therapeutic window, exerting its anti-inflammatory effects at non-toxic concentrations.
-
Consistent, dose-dependent inhibition across multiple inflammatory markers strengthens the evidence for the compound's potential.
-
Further studies, such as Western blotting for iNOS, COX-2, and phosphorylated NF-κB, would be required to confirm the hypothesized mechanism of action.[7][15]
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Peiris, D. S. H. S., et al. (2024). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International, 36(2), 52-67. [Link]
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Schroecksnadel, K., et al. (2006). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Clinica Chimica Acta, 367(1-2), 164-170. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved January 17, 2026, from [Link]
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Pérez-Sánchez, A., et al. (2023). In vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 15(7), 1836. [Link]
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Tsikas, D. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. [Link]
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Wang, Y., et al. (2024). Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring 1,2,3-triazole derivatives with enhanced anti-inflammatory and analgesic efficacy. Bioorganic Chemistry, 148, 107577. [Link]
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Weinstock, M., et al. (2014). Synthesis and in vitro evaluation of anti-inflammatory activity of ester and amine derivatives of indoline in RAW 264.7 and peritoneal macrophages. Bioorganic & Medicinal Chemistry Letters, 24(9), 2125-2129. [Link]
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Godard, A., et al. (2000). [Synthesis and biological evaluation of indole derivatives acting as anti-inflammatory or antitumoral drugs]. Annales Pharmaceutiques Françaises, 58(4), 243-251. [Link]
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Kumar, A., et al. (2024). Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. International Immunopharmacology, 139, 111584. [Link]
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A Modular Synthetic Strategy for the Preparation of 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine Analogs for Structure-Activity Relationship (SAR) Studies
An Application Note for Medicinal Chemists
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1] Specifically, the 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine scaffold represents a privileged chemotype, offering multiple vectors for chemical modification to explore structure-activity relationships (SAR). This guide provides a detailed, modular synthetic pathway designed for researchers in drug discovery. We delineate the synthesis of the core scaffold through a robust sequence involving Fischer indole synthesis and reductive amination, and further describe protocols for systematic derivatization at key positions. The causality behind experimental choices, detailed step-by-step protocols, and methods for structural characterization are provided to empower researchers to generate compound libraries for biological screening.
Introduction and Strategic Overview
The discovery of novel therapeutics often relies on the systematic modification of a core molecular scaffold to optimize its interaction with a biological target. This process, known as the development of Structure-Activity Relationships (SAR), is fundamental to medicinal chemistry.[2] The this compound core is of particular interest due to its structural resemblance to endogenous indoleamines like serotonin and melatonin, which are crucial neurotransmitters and hormones.[3][4] The strategic incorporation of a bulky tert-butyl group at the C2-position of the indole can sterically hinder metabolic degradation and lock in a specific conformation, while the piperidinyl-amine side chain at C5 provides a versatile handle for modulating physicochemical properties and target engagement.
Our synthetic strategy is designed for flexibility and efficiency, allowing for the late-stage diversification necessary for a comprehensive SAR study. The core is assembled from two key building blocks: a substituted phenylhydrazine and a functionalized ketone, which are cyclized to form the indole ring, followed by coupling to the piperidine moiety.
Retrosynthetic Analysis and Workflow
A retrosynthetic approach reveals a logical and convergent route to the target scaffold and its derivatives. The primary C-N bond connecting the indole and piperidine rings is logically formed via reductive amination. The indole core itself is accessible through the classic Fischer indole synthesis. This strategy allows for the independent synthesis and modification of both the indole and piperidine fragments before their final coupling.
Figure 1: Retrosynthetic analysis and SAR diversification strategy.
The forward synthesis follows this logic, beginning with the construction of the key indole intermediate.
Synthesis of the Core Scaffold: Protocols and Mechanistic Insights
The Fischer indole synthesis is a powerful acid-catalyzed reaction that forms an indole from an arylhydrazine and a ketone or aldehyde.[5] The reaction proceeds via a phenylhydrazone intermediate which, upon protonation, undergoes a[6][6]-sigmatropic rearrangement to generate the indole ring after elimination of ammonia.[7] We first synthesize the nitro-indole and then reduce it to the required 5-aminoindole, as 4-aminophenylhydrazine can be prone to side reactions under strongly acidic conditions.
Step 1a: Synthesis of 2-tert-butyl-5-nitro-1H-indole
-
To a solution of 4-nitrophenylhydrazine (1.0 eq) in glacial acetic acid (approx. 0.2 M), add pinacolone (3,3-dimethyl-2-butanone) (1.1 eq).
-
Heat the mixture to reflux (approx. 118°C) for 2-4 hours, monitoring the reaction by TLC until the starting hydrazine is consumed.
-
Cool the reaction mixture to room temperature and pour it slowly into a beaker of ice-water with stirring.
-
A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to yield 2-tert-butyl-5-nitro-1H-indole. This product is often sufficiently pure for the next step, but can be recrystallized from ethanol/water if necessary.
Step 1b: Reduction to 2-tert-butyl-1H-indol-5-amine (Intermediate A)
-
Suspend the 2-tert-butyl-5-nitro-1H-indole (1.0 eq) in ethanol or methanol in a flask suitable for hydrogenation.
-
Carefully add Palladium on carbon (10% Pd/C, approx. 5-10 mol% Pd).
-
Fit the flask with a hydrogen balloon or connect it to a hydrogenation apparatus. Purge the system with hydrogen gas.
-
Stir the reaction vigorously under a hydrogen atmosphere (1 atm) at room temperature. Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 4-12 hours.
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in air.
-
Rinse the Celite pad with additional solvent (ethanol/methanol).
-
Concentrate the filtrate under reduced pressure to yield Intermediate A (a commercially available compound[8]), which can be purified by column chromatography if needed.
Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine, which is then reduced in situ to the corresponding amine.[9] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent for this transformation as it is mild, tolerant of acidic protons, and selectively reduces the iminium ion in the presence of the starting ketone.[10]
Step 2a: Synthesis of tert-butyl 4-((2-(tert-butyl)-1H-indol-5-yl)amino)piperidine-1-carboxylate
-
Dissolve Intermediate A (2-tert-butyl-1H-indol-5-amine, 1.0 eq) and N-Boc-4-piperidinone (1.1 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add acetic acid (1-2 eq) to catalyze imine formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the stirring solution. Note: The reaction may effervesce slightly.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected core scaffold.
Step 2b: Synthesis of this compound (Core Scaffold)
-
Dissolve the Boc-protected compound from Step 2a in DCM.
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0°C.
-
Remove the ice bath and stir the reaction at room temperature for 1-3 hours until deprotection is complete (monitored by LC-MS).
-
Concentrate the reaction mixture under reduced pressure to remove excess DCM and TFA.
-
Re-dissolve the residue in DCM and neutralize by washing with saturated aq. NaHCO₃.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the Core Scaffold . This material is often used directly for derivatization.
Protocols for SAR Library Generation
The core scaffold offers three primary diversification points for SAR studies: the piperidine nitrogen (N-H), the indole nitrogen (N-H), and the aromatic indole core.
Figure 2: Key diversification points on the core scaffold for SAR studies.
The secondary amine of the piperidine is a versatile handle for introducing a wide variety of substituents to probe steric and electronic requirements in this region.
General Protocol for N-Alkylation:
-
Dissolve the Core Scaffold (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Add a base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2-3 eq).
-
Add the desired alkyl halide (R-X, e.g., benzyl bromide, ethyl iodide) (1.1 eq).
-
Stir the reaction at room temperature or heat gently (50-80°C) until the starting material is consumed.
-
Dilute the reaction with water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography or preparative HPLC.
General Protocol for N-Acylation:
-
Dissolve the Core Scaffold (1.0 eq) in DCM.
-
Add a base such as triethylamine (TEA) or DIPEA (1.5 eq).
-
Cool the solution to 0°C and add the desired acyl chloride or anhydride (R-COCl) (1.1 eq) dropwise.
-
Stir at 0°C for 30 minutes, then allow to warm to room temperature and stir for an additional 1-4 hours.
-
Wash the reaction mixture with saturated aq. NaHCO₃, water, and brine.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly effective for forming C-N bonds, including the N-arylation of indoles.[11][12] This allows for the introduction of various (hetero)aryl groups to explore interactions in this vector.
General Protocol for Buchwald-Hartwig N-Arylation:
-
To an oven-dried reaction vial, add the Core Scaffold (1.0 eq), the desired aryl halide (Ar-X, typically a bromide or iodide) (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., XPhos, RuPhos, 4-10 mol%).
-
Add a base, such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) (2.0 eq).
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen).
-
Add a dry, degassed solvent such as toluene or dioxane.
-
Seal the vial and heat to 80-110°C, stirring until the reaction is complete.
-
Cool to room temperature, dilute with ethyl acetate, and filter through Celite®.
-
Concentrate the filtrate and purify the residue by column chromatography.
Data Presentation for SAR Analysis
A crucial aspect of SAR studies is the clear and concise presentation of chemical and biological data. A tabular format is ideal for comparing the effects of structural modifications on biological activity.
| Compound ID | R¹ (Piperidine-N) | R² (Indole-N) | Yield (%) | Purity (%) | Target IC₅₀ (nM) |
| Core | H | H | - | >98 | 15,200 |
| SAR-01 | -CH₃ | H | 85 | >99 | 10,500 |
| SAR-02 | -CH₂Ph | H | 78 | >98 | 4,350 |
| SAR-03 | -C(O)CH₃ | H | 91 | >99 | 8,900 |
| SAR-04 | H | Phenyl | 55 | >97 | 1,200 |
| SAR-05 | H | 4-F-Phenyl | 62 | >98 | 850 |
| SAR-06 | -CH₂Ph | 4-F-Phenyl | 45 | >97 | 95 |
| Yields, purity, and biological data are representative examples for illustrative purposes. |
Conclusion
This application note details a robust and modular synthetic route for the preparation of this compound derivatives. By leveraging well-established and reliable transformations such as the Fischer indole synthesis, reductive amination, and modern cross-coupling reactions, researchers can efficiently generate diverse libraries of analogs. The provided protocols are designed to be accessible and adaptable, forming a solid foundation for comprehensive SAR studies aimed at the discovery and optimization of novel indole-based therapeutic agents.
References
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Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 039, 31-40. Available from: [Link]
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Bhookya, S., Pochampally, J., Valeru, A., Sunitha, V., Balabadra, S., Manga, V., & Kudle, K. R. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. BMC Chemistry, 11(1), 33. Available from: [Link]
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Pribut, N., et al. (2022). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 243, 114757. Available from: [Link]
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Organic Chemistry Portal. Fischer Indole Synthesis. Available from: [Link]
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Röhrig, S., et al. (2015). Advances in indoleamine 2,3-dioxygenase 1 medicinal chemistry. Future Medicinal Chemistry, 7(2), 185-201. Available from: [Link]
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De Blic, R. (1995). Novel Synthetic Route to 5-Substituted Indoles. Master's Theses, 3848. Available from: [Link]
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Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621–6622. Available from: [Link]
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Lee, W., & Lee, Y. (2020). Development of Indoleamine 2,3-Dioxygenase 1 Inhibitors for Cancer Therapy and Beyond: A Recent Perspective. Journal of Medicinal Chemistry, 63(23), 14257–14282. Available from: [Link]
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Kamali, M. (2013). Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach. Journal of Chemical and Pharmaceutical Research, 5(12), 133-136. Available from: [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
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Matassini, C., Clemente, F., & Goti, A. (2015). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2015(3), 283-305. Available from: [Link]
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Wikipedia. Fischer indole synthesis. Available from: [Link]
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Taylor & Francis Online. Indolamines – Knowledge and References. Available from: [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023). Available from: [Link]
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Afanasyev, O. I., Kuchuk, E., & Usanov, D. L. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 11857–11911. Available from: [Link]
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Wikipedia. Substituted tryptamine. Available from: [Link]
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Garella, D., et al. (2022). Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. Molecules, 27(19), 6296. Available from: [Link]
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Multiparametric Flow Cytometry Profiling of Cellular Responses to 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine
An Application Note for Drug Discovery Professionals
Abstract
The identification and characterization of novel small molecules are foundational to modern drug discovery.[1][2] Compounds based on indole and piperidine scaffolds are of significant interest due to their prevalence in biologically active agents.[3][4][5] This application note provides a comprehensive guide for utilizing multiparametric flow cytometry to characterize the cellular effects of a novel compound, 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine. We present detailed protocols for the simultaneous or parallel assessment of cytotoxicity, apoptosis, and cell cycle progression. By employing these methods, researchers can efficiently profile the mechanism of action of new chemical entities, generating critical data to guide further development. The workflows described herein are designed to be robust and self-validating, incorporating essential controls and explaining the scientific rationale behind each step to ensure data integrity and reproducibility.
Scientific Principles & Rationale
Flow cytometry is a powerful high-throughput technique that allows for the rapid, quantitative analysis of single cells within a heterogeneous population.[2][6] When screening a novel small molecule with unknown activity, it is crucial to assess its impact on fundamental cellular processes.
-
Apoptosis vs. Necrosis: A key objective in cancer drug discovery is to identify compounds that induce programmed cell death (apoptosis) rather than uncontrolled cell death (necrosis). The Annexin V/Propidium Iodide (PI) assay is the gold standard for this differentiation.[7] In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[8] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[9] Propidium iodide (PI) is a fluorescent DNA intercalating agent that is excluded by cells with an intact plasma membrane. Therefore, PI can identify late apoptotic and necrotic cells whose membranes have become permeable.
-
Cell Cycle Analysis: Many cytotoxic agents exert their effects by disrupting the cell cycle, leading to arrest at the G1, S, or G2/M phases.[10] Analyzing the DNA content of a cell population allows for the quantification of cells in each phase. Propidium iodide binds stoichiometrically to DNA, meaning the fluorescence intensity of stained cells is directly proportional to their DNA content.[11] This allows for the clear distinction between G0/G1 (2n DNA), S (intermediate DNA), and G2/M (4n DNA) phase cells on a histogram plot.[10] Treatment with an effective compound may cause a significant accumulation of cells in a specific phase compared to vehicle-treated controls.
-
Multiparametric Approach: The power of modern flow cytometry lies in its ability to measure multiple parameters simultaneously on a single-cell basis.[12][13] This allows researchers to correlate different cellular events, such as identifying the cell cycle phase in which apoptosis is occurring. This integrated approach provides a deeper, more mechanistic understanding of a compound's activity.
Experimental Design and Workflow
A robust experimental design is critical for generating reliable data. The following workflow provides a structured approach to analyzing the effects of this compound.
Key Experimental Controls:
-
Unstained Cells: To set baseline fluorescence and instrument voltages.
-
Vehicle Control (e.g., DMSO): To account for any effects of the compound's solvent.
-
Single-Color Positive Controls: For each fluorochrome used (e.g., Annexin V-FITC only, PI only) to set up fluorescence compensation.
-
Assay-Specific Positive Control: A known inducer of the pathway being studied (e.g., Staurosporine or Etoposide for apoptosis; Nocodazole for G2/M arrest) to validate the assay setup.
General Workflow Diagram
Caption: General experimental workflow for cellular analysis.
Detailed Experimental Protocols
Note: Always handle Propidium Iodide with care as it is a suspected carcinogen. Dispose of waste according to local regulations.
Protocol 1: Apoptosis Assessment with Annexin V & Propidium Iodide
This protocol is adapted from standard methods for detecting apoptosis via phosphatidylserine externalization.[8]
Materials:
-
Annexin V conjugated to a fluorophore (e.g., FITC, PE, or APC)
-
Propidium Iodide (PI) staining solution (e.g., 1 mg/mL stock)
-
10X Annexin V Binding Buffer (0.1 M Hepes pH 7.4, 1.4 M NaCl, 25 mM CaCl₂)
-
Phosphate-Buffered Saline (PBS), cold
-
FACS Tubes (5 mL polystyrene tubes)
Procedure:
-
Induce Apoptosis: Treat cells with various concentrations of this compound for a predetermined time (e.g., 24, 48 hours). Include vehicle and positive controls.
-
Harvest Cells:
-
For suspension cells, collect by centrifugation (e.g., 300 x g for 5 minutes).
-
For adherent cells, gently trypsinize, collect the cells, and combine with any floating cells from the supernatant, which may be apoptotic.[8]
-
-
Wash: Wash the cells twice with cold PBS, centrifuging at 300 x g for 5 minutes between washes.
-
Prepare Staining Solution: Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water. Keep on ice.
-
Resuspend: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Stain:
-
Aliquot 100 µL of the cell suspension (1 x 10⁵ cells) into a FACS tube.
-
Add 5 µL of fluorescently-conjugated Annexin V.
-
Add 5-10 µL of PI staining solution.
-
Gently vortex or flick the tube to mix.
-
-
Incubate: Incubate the tubes for 15-20 minutes at room temperature, protected from light.[7]
-
Finalize: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Do not wash the cells after this step.[8]
-
Acquire Data: Analyze the samples on a flow cytometer as soon as possible, ideally within 1 hour.
Protocol 2: Cell Cycle Analysis with Propidium Iodide
This protocol uses ethanol fixation to permeabilize cells for DNA staining.[11]
Materials:
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL in PBS)
-
RNase A solution (e.g., 100 µg/mL in PBS)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol, ice-cold
-
FACS Tubes
Procedure:
-
Treat and Harvest: Prepare cell samples as described in Protocol 1, steps 1 and 2.
-
Wash: Wash the cell pellet once with PBS.
-
Fixation: Resuspend the pellet in ~400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell suspension. This minimizes cell clumping.[11]
-
Incubate: Incubate the cells for at least 30 minutes on ice or at 4°C. For long-term storage, cells can be kept at 4°C in ethanol for weeks.[11]
-
Rehydrate & Wash: Centrifuge the fixed cells (a higher speed may be needed, e.g., 500 x g for 5 minutes). Discard the ethanol and wash the pellet twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in 450 µL of PBS. Add 50 µL of RNase A solution. This step is crucial to ensure that only DNA is stained, as PI can also bind to double-stranded RNA.
-
Incubate: Incubate for 15-30 minutes at 37°C or room temperature.
-
Stain: Add 500 µL of PI staining solution (final concentration ~25 µg/mL) and mix well.
-
Acquire Data: Incubate for 5-10 minutes before analyzing on a flow cytometer. Use a low flow rate and linear scale for the PI channel to achieve optimal resolution of the DNA peaks.[11]
Data Acquisition and Analysis
Gating Strategy
A sequential gating strategy is essential to isolate the target population and remove debris, dead cells (in some assays), and cell aggregates.
Caption: A typical sequential gating strategy for flow cytometry.
Interpreting Results
Apoptosis Data: The Annexin V vs. PI dot plot is divided into four quadrants:
-
Lower-Left (Q3: Annexin V- / PI-): Live, healthy cells.[7]
-
Lower-Right (Q4: Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Q2: Annexin V+ / PI+): Late apoptotic or secondary necrotic cells.[7]
-
Upper-Left (Q1: Annexin V- / PI+): Necrotic cells (or cells damaged during processing).
Cell Cycle Data: The DNA content histogram will show distinct peaks.
-
First Peak (G0/G1): Cells with 2n DNA content.
-
Intermediate Region (S-phase): Cells actively replicating DNA.
-
Second Peak (G2/M): Cells with 4n DNA content, poised for or in mitosis.
-
Sub-G1 Peak: A peak to the left of G0/G1 indicates fragmented DNA, often a marker of apoptotic cells.[14]
Example Data Summary
The quantitative output should be summarized in tables for clear comparison across different treatment conditions.
Table 1: Apoptosis Analysis after 48h Treatment
| Compound Conc. (µM) | % Live (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic (Q2) | % Necrotic (Q1) |
| 0 (Vehicle) | 95.2 ± 1.5 | 2.1 ± 0.5 | 1.5 ± 0.3 | 1.2 ± 0.4 |
| 1 | 85.6 ± 2.1 | 8.3 ± 1.1 | 3.1 ± 0.6 | 3.0 ± 0.8 |
| 10 | 40.1 ± 3.5 | 35.7 ± 2.8 | 18.9 ± 2.2 | 5.3 ± 1.0 |
| 50 | 15.3 ± 2.0 | 25.4 ± 3.1 | 50.1 ± 4.5 | 9.2 ± 1.8 |
Table 2: Cell Cycle Distribution after 24h Treatment
| Compound Conc. (µM) | % Sub-G1 | % G0/G1 | % S Phase | % G2/M |
| 0 (Vehicle) | 1.8 ± 0.4 | 55.3 ± 2.1 | 28.1 ± 1.8 | 14.8 ± 1.5 |
| 1 | 2.5 ± 0.6 | 53.1 ± 2.5 | 27.5 ± 2.0 | 16.9 ± 1.8 |
| 10 | 8.9 ± 1.2 | 25.6 ± 3.0 | 15.2 ± 2.4 | 50.3 ± 3.8 |
| 50 | 22.4 ± 2.8 | 18.7 ± 2.5 | 10.5 ± 1.9 | 48.4 ± 4.1 |
(Note: Data shown are hypothetical examples for illustrative purposes.)
Conclusion
The protocols detailed in this application note provide a robust framework for the initial characterization of the novel small molecule this compound. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression, researchers can rapidly determine its primary mechanism of action. This multiparametric flow cytometry approach is an indispensable tool in the drug discovery pipeline, enabling data-driven decisions for hit-to-lead optimization and further preclinical development.
References
-
Title: Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method Source: PMC (Protein Methods) URL: [Link]
-
Title: Cell cycle analysis - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers Source: PMC - NIH URL: [Link]
-
Title: Cell Cycle Analysis by Propidium Iodide Staining Source: University of Padua URL: [Link]
-
Title: The Annexin V Apoptosis Assay Source: University of Virginia, School of Medicine URL: [Link]
-
Title: Annexin V PI Staining Guide for Apoptosis Detection Source: Boster Biological Technology URL: [Link]
-
Title: High throughput flow cytometry identifies small molecule inhibitors for drug repurposing in T-ALL Source: NIH URL: [Link]
-
Title: Staining Strategies for Intracellular Flow Cytometry Source: FluoroFinder URL: [Link]
-
Title: Staining Intracellular Antigens for Flow Cytometry Source: CU Anschutz School of Medicine URL: [Link]
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Title: Advanced Flow Cytometry Applications for Antibody, Small Molecule and Phenotypic Screening Pub Review Source: Sartorius URL: [Link]
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Title: Targeted Protein Degradation Analysis with Flow Cytometry Source: KCAS Bio URL: [Link]
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Title: Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis Source: MDPI URL: [Link]
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Title: Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands Source: PubMed URL: [Link]
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Title: Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles Source: PMC - NIH URL: [Link]
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Title: Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor Source: PubMed Central URL: [Link]
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Title: Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions Source: MDPI URL: [Link]
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Title: Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent Source: PMC - PubMed Central URL: [Link]
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Troubleshooting & Optimization
Technical Support Center: Solubility Enhancement for 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine
Here is the technical support center guide for improving the aqueous solubility of 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine.
Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with this compound. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, providing you with robust, self-validating protocols.
The compound this compound possesses structural features—a bulky tert-butyl group and a largely hydrophobic indole core—that inherently limit its aqueous solubility. However, the presence of two basic amine functionalities, one on the piperidine ring and another on the indole ring, provides strategic avenues for solubility enhancement. This guide will walk you through systematic approaches to improve its dissolution in aqueous media.
Troubleshooting Guide: Common Solubility Issues
This section addresses the most immediate problems users encounter during initial experiments.
Q1: I've tried to dissolve the compound in aqueous buffer, but the solution is cloudy or has visible precipitate. What is happening and what should be my first step?
Answer: A cloudy solution or the presence of precipitate indicates that you have exceeded the intrinsic aqueous solubility of the compound. The molecule's hydrophobic nature prevents it from readily dissolving in water.
Your first step is to systematically determine its baseline solubility in your specific medium. This provides a quantitative starting point to evaluate the effectiveness of any enhancement technique. A standard and reliable method for this is the Shake-Flask Method for Equilibrium Solubility .
Protocol 1: Equilibrium Solubility Determination
This protocol determines the thermodynamic solubility of the compound at equilibrium.
-
Preparation: Add an excess amount of this compound (e.g., 1-2 mg) to a known volume of your aqueous medium (e.g., 1 mL of phosphate-buffered saline, pH 7.4) in a glass vial. The goal is to have undissolved solid remaining.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator. Equilibration can take anywhere from 24 to 72 hours. It is crucial to ensure equilibrium has been reached; you can confirm this by taking measurements at different time points (e.g., 24h, 48h) until the concentration in solution remains constant.
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution. This is best achieved by centrifugation (e.g., 15,000 rpm for 15-20 minutes) or by filtering through a 0.22 µm PVDF filter. Causality Note: Filtration or centrifugation is critical to remove microscopic solid particles that would otherwise lead to an overestimation of solubility.
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable organic solvent (e.g., acetonitrile or methanol) in which the compound is highly soluble.
-
Analysis: Determine the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC-UV). Calculate the original concentration in the supernatant to determine the equilibrium solubility.
Core Solubility Enhancement Strategies
Once you have a baseline, you can explore several proven methods to improve solubility. The following Q&A guide details the most effective strategies for this specific molecule.
Strategy 1: pH Adjustment
Q2: The compound has two amine groups. Can I improve its solubility by adjusting the pH?
Answer: Absolutely. This is the most direct and often most effective initial strategy for this compound. This compound has two basic nitrogen centers: the secondary amine on the piperidine ring (estimated pKa ~10-11) and the primary amine on the indole ring (estimated pKa ~4-5).[1][2]
By lowering the pH of the aqueous solution, these basic groups become protonated, forming cationic salts in situ. These charged species are significantly more polar than the neutral molecule, leading to a dramatic increase in aqueous solubility.[3][4][] The solubility will be highest at a pH well below the pKa of the most basic nitrogen (the piperidine).
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.
Protocol 4: Preparation of a Cyclodextrin Formulation
-
Prepare CD Solution: Prepare a stock solution of the desired cyclodextrin (e.g., 20-40% w/v HP-β-CD) in your aqueous buffer. Warming the solution slightly can aid in dissolving the cyclodextrin.
-
Add Compound: Add the weighed this compound powder directly to the cyclodextrin solution.
-
Complexation: Mix vigorously. This can be done by sonicating the mixture for 30-60 minutes or by shaking/stirring it overnight at room temperature. Causality Note: Energy input (sonication or extended mixing) is required to facilitate the partitioning of the hydrophobic drug molecule into the cyclodextrin cavity.
-
Clarification: After mixing, centrifuge the solution at high speed to pellet any un-complexed, undissolved compound.
-
Quantification: Carefully collect the supernatant and determine the compound's concentration via a validated analytical method (e.g., HPLC) to confirm the achieved solubility.
Frequently Asked Questions (FAQs)
Q6: Which solubility enhancement strategy is best for my experiment?
Answer: The optimal strategy depends entirely on your experimental context.
Caption: Decision workflow for selecting a solubility enhancement method.
-
For most in vitro screening assays: Start with pH adjustment . If that is not sufficient, a combination of pH adjustment and a small amount of co-solvent (e.g., <5% DMSO) is often effective.
-
For cell-based assays: Be cautious with co-solvents due to potential toxicity. pH adjustment to a physiologically acceptable range or the use of cyclodextrins is preferred.
-
For in vivo pharmacokinetic (PK) studies: Cyclodextrin formulations are often ideal. Alternatively, a solution using a combination of pH adjustment and biocompatible co-solvents like PEG 400 or propylene glycol can be developed.
Q7: What are the potential downsides or liabilities of each method?
Answer:
-
pH Adjustment: May not be suitable for compounds that are unstable at low pH or for biological systems that require a neutral pH.
-
Salt Formation: While an excellent strategy for creating a stable, soluble solid form, it requires more development time. [6][7]The chosen salt can sometimes be hygroscopic or may disproportionate back to the less soluble free base under certain conditions. [7][8]* Co-solvents: Can introduce toxicity, interfere with assays, or cause the compound to precipitate upon dilution into a fully aqueous environment (a common issue in infusions). [9]* Cyclodextrins: Can be expensive for large-scale work. At very high concentrations, they can potentially interact with cell membranes or other formulation components.
By systematically applying the protocols and strategies outlined in this guide, you can effectively overcome the solubility challenges associated with this compound and advance your research with reliable, reproducible results.
References
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Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
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Crini, G. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 28(15), 5796. [Link]
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Carneiro, S. B., Duarte, F. Í. C., Heimfarth, L., Siqueira, J. R. D., Quintans, J. D. S., de Souza, L. C. D., ... & Quintans-Júnior, L. J. (2019). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 24(24), 4447. [Link]
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Popa, L., Chailan, J. F., & Vlase, L. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 16(5), 659. [Link]
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Bighash, M. (2023). Why salt formation of weak acid increases the drug solubility? ResearchGate. [Link]
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Mura, P. (2022). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. Pharmaceutics, 14(2), 241. [Link]
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Wikipedia contributors. (2024). Cosolvent. Wikipedia. [Link]
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Viswanadhan, V. N., Ghose, A. K., Revankar, G. R., & Robins, R. K. (1989). Prediction of Hydrophobic (Lipophilic) Properties of Small Organic Molecules Using Fragmental Methods: An Analysis of ALOGP and CLOGP Methods. The Journal of Physical Chemistry, 93(15), 5802-5805. [Link]
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Gîrleanu, M. R., Iurciuc, C. E., Cojocaru, C., & Pinteala, M. (2021). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 100(3-4), 143-154. [Link]
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Kumar, L., & Kumar, A. (2011). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 3(4), 147-152. [Link]
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Williams, A. C., & Lemke, T. L. (2002). Pharmaceutical salts: a formulation trick or a clinical conundrum?. The Pharmaceutical Journal, 269(7211), 240-243. [Link]
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Ertl, P., Rohde, B., & Selzer, P. (2000). Reliability of logP Predictions Based on Calculated Molecular Descriptors: A Critical Review. Journal of Medicinal Chemistry, 43(20), 3714-3717. [Link]
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Britannica. (n.d.). Cosolvent. Britannica. [Link]
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Zhang, Y., Chen, J., Cai, W., & Zhu, T. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Physical Chemistry Chemical Physics, 25(9), 6586-6597. [Link]
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Nema, S., & Ludwig, J. D. (Eds.). (2019). Parenteral Medications. Taylor & Francis. [Link]
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Mannhold, R., & Tetko, I. V. (2011). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Journal of Chemical Education, 88(12), 1664-1667. [Link]
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LibreTexts Chemistry. (2019). The Effects of pH on Solubility. [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of advanced pharmaceutical technology & research, 3(2), 89–95. [Link]
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Tridico, R. (2025). Co-solvent: Significance and symbolism. ScienceDirect. [Link]
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Slideshare. (n.d.). solubility enhancement -by pH change & complexation. [Link]
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Shariati, A., & Peters, C. J. (2003). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. The Journal of Supercritical Fluids, 25(2), 109-114. [Link]
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World Health Organization. (2006). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. WHO Technical Report Series, No. 937. [Link]
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Teva API. (n.d.). Solving solubility issues in modern APIs. [Link]
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World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. [Link]
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Ainurofiq, A., & Azizah, N. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137-146. [Link]
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National Center for Biotechnology Information. (n.d.). Piperidine. PubChem Compound Database. [Link]
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Ashenhurst, J. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. [Link]
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Patel, V. R., & Patel, K. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(2), 1-10. [Link]
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Cambridge MedChem Consulting. (2023). Tuning basicity. [Link]
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University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]
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Patel, J., & Patel, A. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research, 80(1), 1-10. [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
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Kumar, S., & Singh, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]
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National Center for Biotechnology Information. (n.d.). tert-butyl N-[2-[[5-cyano-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]-5-(4-ethylpiperazin-1-yl)phenyl]carbamate. PubChem Compound Database. [Link]
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Technical Support Center: Overcoming Poor Cell Permeability of 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the cell permeability of the compound 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine. Here, we provide a structured troubleshooting framework, from initial assessment to advanced modification strategies, to help you navigate this common obstacle in drug discovery.
Frequently Asked Questions (FAQs)
Q1: My compound, this compound, seems to obey Lipinski's Rule of Five. Why does it still exhibit poor cell permeability?
While the compound's molecular weight (271.41 g/mol ) and hydrogen bond donor/acceptor counts fall within the guidelines of Lipinski's Rule of Five, the rule does not fully account for the ionization state of a molecule at physiological pH.[1][2] This compound contains two amine groups (a secondary amine in the piperidine ring and a primary amine on the indole ring) that are basic. At a physiological pH of ~7.4, these amines are likely to be protonated, carrying a positive charge. This charge significantly increases the molecule's polarity and dramatically reduces its ability to passively diffuse across the lipophilic cell membrane.[3]
Q2: What is the first step I should take to experimentally confirm and quantify the permeability issue?
The first step is to establish a quantitative baseline of the compound's permeability using a standardized in vitro assay. We recommend starting with a Parallel Artificial Membrane Permeability Assay (PAMPA), as it is a cost-effective, high-throughput method specifically for evaluating passive diffusion.[4][5] If results from PAMPA are inconclusive or if you suspect other transport mechanisms are involved, proceeding to a Caco-2 cell permeability assay is the logical next step.
Q3: What is the fundamental difference between the PAMPA and Caco-2 permeability assays?
The PAMPA model uses a lipid-infused artificial membrane and exclusively measures permeability via passive diffusion.[6] It is a purely physicochemical assay. The Caco-2 assay, on the other hand, uses a monolayer of human colon adenocarcinoma cells that differentiate to mimic the intestinal epithelium.[7][8] This cell-based model can assess not only passive diffusion but also the effects of active transport (uptake and efflux), providing a more comprehensive and biologically relevant prediction of in vivo drug absorption.[9]
Q4: Can I improve the compound's permeability without chemically modifying it?
Yes, formulation strategies can enhance the apparent permeability and absorption of a compound without altering its chemical structure.[10] These methods, which include the use of solubility enhancers like cyclodextrins or encapsulation in lipid-based delivery systems such as nanoparticles or micelles, are primarily aimed at improving in vivo bioavailability.[11][12] While useful for drug delivery, they are less applicable for optimizing compound performance in standard in vitro cell-based assays where the compound is typically dissolved in a simple buffer like PBS with a small amount of DMSO.
Troubleshooting Guide: A Stepwise Approach to Enhancing Permeability
This section details a logical workflow for diagnosing and addressing permeability issues with this compound.
Step 1: Initial Assessment & Confirmation
Before attempting modifications, it is crucial to quantify the permeability of the parent compound.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This should be your first experiment. It provides a clean measure of passive transcellular permeability.[4] A low effective permeability (Pe) value will confirm that the compound struggles to cross a lipid barrier on its own.
-
Caco-2 Permeability Assay: If PAMPA results indicate poor permeability, a bidirectional Caco-2 assay is the next step.[7] This assay will yield two critical pieces of information:
-
Apparent Permeability Coefficient (Papp): This measures the rate of transport across the cell monolayer. A low Papp in the apical-to-basolateral (A-B) direction confirms poor absorption.[8]
-
Efflux Ratio (ER): Calculated as Papp(B-A) / Papp(A-B). An ER greater than 2 suggests the compound is actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp), which could be a contributing factor to its poor net permeability.[8]
-
Table 1: General Permeability Classification
| Permeability Class | Caco-2 Papp (A-B) (x 10-6 cm/s) | Human Absorption | Example Compound |
|---|---|---|---|
| High | > 10 | > 90% | Antipyrine[8] |
| Medium | 1 - 10 | 50 - 90% | Atenolol[8] |
| Low | < 1 | < 50% | Compounds failing to cross the membrane |
Step 2: Strategy Selection Based on Assessment Data
The data from your initial assessment will guide your optimization strategy. For this compound, the most likely outcome is low Papp and a low efflux ratio, pointing to poor passive diffusion as the primary problem due to its basicity.
For animal studies or clinical development, formulation can overcome poor permeability. These methods help the drug bypass or penetrate the intestinal barrier more effectively.
-
Lipid-Based Formulations: Encapsulating the compound in lipid nanoparticles, solid lipid nanoparticles (SLNs), or self-microemulsifying drug delivery systems (SMEDDS) can enhance absorption by utilizing lipid absorption pathways.[10][12]
-
Permeation Enhancers: Co-administration with agents that reversibly open tight junctions or disrupt the membrane, such as certain fatty acids or chitosan, can increase permeability.[11][13] However, the potential for toxicity must be carefully evaluated.
For improving the fundamental properties of the molecule for both in vitro and in vivo use, a prodrug strategy is highly effective.[14][15] The goal is to temporarily mask the polar amine groups with lipophilic moieties. This neutralization of charge allows the molecule to passively diffuse across the cell membrane. Once inside the cell, endogenous enzymes (like esterases or amidases) cleave the promoiety, releasing the active parent drug.[16]
Recommended Prodrug Modifications for this compound:
-
N-Acylation: Convert the primary amine (-NH2) or the piperidine secondary amine (-NH-) into an amide. An acetyl or pivaloyl group can effectively mask the polarity.
-
Carbamate Formation: React the amine groups with a chloroformate to form a carbamate, which is another stable, neutral linkage that can be cleaved intracellularly.
-
Amino Acid Conjugation: Attaching an amino acid can create a prodrug that is recognized by amino acid or peptide transporters (like PEPT1) on the cell surface, hijacking an active uptake mechanism to enter the cell.[17][18]
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a general procedure for assessing passive permeability.
Materials:
-
96-well PAMPA "sandwich" plates (donor and acceptor plates)
-
Artificial membrane solution (e.g., 1% lecithin in dodecane)[5]
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Test compound and control compounds (high and low permeability)
Procedure:
-
Prepare Solutions: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a working solution (e.g., 10-100 µM) in PBS with a final DMSO concentration of 1-5%.[5][19] Prepare solutions for high and low permeability controls similarly.
-
Coat Membrane: Carefully add 5 µL of the artificial membrane solution to each well of the donor plate filter membrane, ensuring complete coverage.[5]
-
Fill Acceptor Plate: Add 300 µL of PBS (containing 1-5% DMSO to act as a sink) to each well of the acceptor plate.[5]
-
Fill Donor Plate: Add 150-200 µL of the test compound working solution to the corresponding wells of the coated donor plate.
-
Assemble and Incubate: Carefully place the donor plate onto the acceptor plate to form the "sandwich." Incubate at room temperature with gentle shaking for 16-24 hours.[6][20]
-
Sample and Analyze: After incubation, separate the plates. Take samples from both the donor and acceptor wells. Analyze the concentration of the compound in each sample using a suitable method like LC-MS/MS or UV-Vis spectroscopy.
-
Calculate Permeability: Calculate the effective permeability (Pe) using the established formula that accounts for concentrations, volumes, and incubation time.
Protocol 2: Caco-2 Bidirectional Permeability Assay
This protocol provides a framework for assessing permeability and active efflux.
Materials:
-
Caco-2 cells (ATCC)
-
24-well Transwell™ plates (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, NEAA)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, pH 7.4)
-
TEER meter
-
Test compound and controls
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell™ inserts at an appropriate density. Culture the cells for 18-22 days, changing the medium every 2-3 days, to allow them to differentiate and form a tight monolayer.[8]
-
Verify Monolayer Integrity: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use wells with a TEER value indicating a confluent, tight monolayer (e.g., >200 Ω·cm²).[21]
-
Prepare for Transport: Wash the monolayers carefully with pre-warmed (37°C) transport buffer.
-
Initiate Transport:
-
For Apical-to-Basolateral (A-B) Transport: Add the test compound (at a final concentration, e.g., 10 µM) in transport buffer to the apical (upper) chamber. Add fresh buffer to the basolateral (lower) chamber.[7]
-
For Basolateral-to-Apical (B-A) Transport: In a separate set of wells, add the test compound to the basolateral chamber and fresh buffer to the apical chamber.[7]
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for up to 2 hours.
-
Sampling: At the end of the incubation period, take a sample from the receiver compartment of each well (basolateral for A-B, apical for B-A). Also, take a sample from the initial donor solution for mass balance.
-
Analysis and Calculation: Quantify the compound concentration in all samples by LC-MS/MS. Calculate the Papp values for both directions and determine the efflux ratio.[22]
References
- Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
- Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
- Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References.
- Bioaccess. (n.d.). Understanding the Lipinski Rule of Five in Drug Discovery.
- (n.d.). Caco2 assay protocol.
- He, L., et al. (2019). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Springer.
- ScholarWorks@UTEP. (2020). Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applications.
- JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
- Technology Networks. (n.d.). PAMPA Permeability Assay.
- PubMed Central. (2023). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue.
- Journal of Applied Pharmaceutical Science. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review.
- UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability.
- Pharma Excipients. (2020). Nanoformulation strategies for improving intestinal permeability of drugs: A more precise look at permeability assessment methods and pharmacokinetic properties changes.
- Enamine. (n.d.). Caco-2 Permeability Assay.
- AZoLifeSciences. (2022). What is Lipinski's Rule of 5?.
- Evotec. (n.d.). Caco-2 Permeability Assay.
- BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).
- Wikidot. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols.
- PharmaInformatic. (n.d.). Lipinski´s Rule of 5.
- Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability.
- MDPI. (n.d.). Prodrugs for Amines.
- Wikipedia. (n.d.). Lipinski's rule of five.
- Semantic Scholar. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective.
- International Journal of Pharmaceutical Sciences. (n.d.).
- Sigma-Aldrich. (n.d.). 2-(tert-Butyl)-N-(piperidin-4-yl)-1H-indol-5-amine.
- PubMed Central. (n.d.). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane.
- ResearchGate. (2012). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules.
- PubMed Central. (n.d.). Amino Acids in the Development of Prodrugs.
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- ACS Publications. (n.d.). Enhancing the Intestinal Membrane Permeability of Zanamivir: A Carrier Mediated Prodrug Approach.
- PubChem. (n.d.). tert-butyl N-[2-[[5-cyano-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]-5-(4-ethylpiperazin-1-yl)phenyl]carbamate.
- National Institutes of Health. (n.d.). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding.
- Alfa Chemistry. (n.d.). 2-TERT-BUTYL-N-PIPERIDIN-4-YL-1H-INDOLE-5-AMINE.
- Benchchem. (n.d.). [1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester.
- PubMed Central. (n.d.). Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors.
- PubMed. (1997). Lysosome membrane permeability to amines.
- PubMed Central. (2024). 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation...
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Technical Support Center: Mitigating Off-Target Effects of 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine and Analogs
Introduction for the Researcher:
This technical support center is designed for researchers, scientists, and drug development professionals working with 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine and similar small molecule inhibitors. While this specific molecule may be proprietary or in early stages of development, the principles and methodologies outlined here are broadly applicable to a wide range of kinase inhibitors sharing the indole scaffold. As a Senior Application Scientist, my goal is to provide you with both the theoretical underpinnings and practical, field-proven guidance to anticipate, identify, and mitigate off-target effects, thereby enhancing the specificity and therapeutic potential of your lead compounds.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the likely primary targets and off-targets for a compound with the this compound scaffold?
A1: The indole scaffold is a "privileged" structure in medicinal chemistry, frequently found in kinase inhibitors.[1][2] Given this, the primary molecular targets of this compound are likely to be protein kinases. The specific kinase family will depend on the overall three-dimensional shape and pharmacophoric features of the molecule.
Off-target effects arise when a drug interacts with unintended biological targets.[3] For kinase inhibitors, off-targets are often other kinases due to the highly conserved nature of the ATP-binding pocket across the kinome.[4] However, off-target interactions are not limited to kinases; they can include G-protein coupled receptors (GPCRs), ion channels, and other enzymes. The piperidine moiety, for instance, is a common feature in ligands for various receptors.[5][6] Early and broad screening is crucial to identify these unintended interactions.[3][7]
Q2: What are the first steps I should take if I suspect significant off-target effects with my compound?
A2: If you observe unexpected cellular phenotypes, toxicity in preclinical models, or a disconnect between the potency on your intended target and the cellular response, a systematic investigation of off-target effects is warranted. The initial steps should involve:
-
Comprehensive Kinase Profiling: Screen your compound against a broad panel of kinases at a fixed concentration (e.g., 1 µM).[8] This will provide a global view of its selectivity. Several commercial services offer panels of hundreds of kinases.[8]
-
Dose-Response Analysis: For any identified off-targets, perform a dose-response analysis to determine the IC50 or Ki values. This will quantify the potency of your compound against these unintended targets.
-
Cellular Target Engagement Assays: Confirm that the off-target interactions observed in biochemical assays translate to a cellular context. Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET can be invaluable here.[9]
Q3: What are the main medicinal chemistry strategies to reduce off-target effects of my indole-based inhibitor?
A3: Improving selectivity is a cornerstone of medicinal chemistry.[10] Key strategies include:
-
Structure-Based Design: If the crystal structures of your on-target and key off-targets are known, you can design modifications that exploit differences in their binding sites.[11] This could involve adding bulky groups that clash with the off-target's active site or forming specific interactions (e.g., hydrogen bonds) only possible with the on-target.[11]
-
Targeting Unique Conformations: Some inhibitors achieve selectivity by binding to inactive kinase conformations (e.g., the "DFG-out" state), which are not universally accessible to all kinases.[11]
-
Modulating Physicochemical Properties: Fine-tuning properties like lipophilicity can influence target binding and cellular distribution, sometimes reducing off-target effects.
-
Covalent Inhibition: Designing an inhibitor that forms a covalent bond with a non-conserved residue (like cysteine) near the active site of the primary target can dramatically increase selectivity.[12][13]
Q4: Can formulation or drug delivery strategies help in mitigating off-target toxicities?
A4: Absolutely. Even if a compound has some inherent off-target activity, advanced delivery systems can enhance its therapeutic index by ensuring it predominantly reaches the target tissue.[14] This is particularly relevant in oncology. Nanotechnology-based delivery systems, such as liposomes or polymeric nanoparticles, can exploit the enhanced permeability and retention (EPR) effect in tumors, leading to higher local concentrations of the drug while minimizing systemic exposure.[15][16][17] These nanocarriers can also be functionalized with targeting ligands (e.g., antibodies) to further improve specificity.[18]
Part 2: Troubleshooting Guides & Experimental Protocols
Troubleshooting Guide 1: My compound shows broad kinase activity. How do I improve its selectivity?
This guide provides a systematic approach to enhancing the selectivity of your lead compound.
Workflow for Improving Kinase Inhibitor Selectivity
Caption: Workflow for enhancing kinase inhibitor selectivity.
Step-by-Step Protocol: Kinase Selectivity Profiling using a Radiometric Assay
This protocol outlines a typical radiometric assay for determining inhibitor potency against a panel of kinases.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions to create a range of concentrations for IC50 determination (e.g., 100 µM to 1 nM).
-
-
Assay Plate Setup:
-
Use a 96-well or 384-well plate.
-
Add 5 µL of kinase buffer to each well.
-
Add 1 µL of the diluted compound to the appropriate wells. Include DMSO-only wells as a negative control (100% activity) and a known inhibitor for the specific kinase as a positive control.
-
-
Reaction Initiation:
-
Prepare a master mix containing the kinase, its specific substrate (e.g., a peptide), and [γ-³³P]ATP. The ATP concentration should ideally be close to the Km value for each kinase to accurately reflect the inhibitor's intrinsic affinity.[19]
-
Add 10 µL of the master mix to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Reaction Termination and Separation:
-
Stop the reaction by adding 10 µL of 3% phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will flow through.
-
Wash the filter plate multiple times with 0.75% phosphoric acid to remove any remaining unincorporated ATP.
-
-
Detection:
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Hypothetical SAR for this compound
Based on the structure, we can propose several modifications to enhance selectivity.
| Structural Moiety | Proposed Modification | Rationale for Improved Selectivity |
| 2-tert-butyl group | Replace with smaller alkyl groups (e.g., isopropyl, cyclopropyl) or aromatic rings. | The bulky tert-butyl group may be making non-specific hydrophobic interactions. Altering its size and shape could introduce selectivity by fitting better into the on-target's pocket while creating a steric clash in off-targets.[13] |
| Indole N-H | Alkylation or substitution with other groups. | The indole N-H can act as a hydrogen bond donor. Modifying this position can alter the binding orientation and disrupt interactions with off-targets. |
| Piperidine Ring | Introduce substituents or alter the ring size (e.g., to pyrrolidine or azepane). | This can change the vector and presentation of the amine linker, potentially optimizing interactions with the on-target while preventing binding to off-targets like GPCRs. |
| 5-amino linker | Modify the linker length or rigidity (e.g., introduce an amide). | This can fine-tune the distance and geometry between the indole core and the piperidine, which is often critical for specific interactions in the solvent-exposed region of the kinase active site. |
Troubleshooting Guide 2: My in vitro potent compound has weak or no activity in cells.
This discrepancy often points to issues with cell permeability, efflux, or intracellular target engagement.
Decision Tree for Poor In Vitro to In Vivo Correlation
Caption: Troubleshooting poor in vitro to in cellulo activity.
Step-by-Step Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify that your compound binds to its intended target in a cellular environment.
-
Cell Culture and Treatment:
-
Culture your cells of interest to ~80% confluency.
-
Treat the cells with your compound at various concentrations or with a vehicle control (DMSO) for a defined period (e.g., 1 hour) at 37°C.
-
-
Cell Harvest and Lysis:
-
Harvest the cells by trypsinization or scraping.
-
Wash the cells with PBS and resuspend in a lysis buffer (often PBS with protease inhibitors).
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
-
Heat Challenge:
-
Clear the lysate by centrifugation.
-
Aliquot the supernatant into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. Include a non-heated control.
-
-
Separation of Soluble and Aggregated Proteins:
-
Cool the tubes to room temperature.
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
-
Analysis by Western Blot:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of the target protein remaining in the soluble fraction by Western blot using a specific antibody.
-
-
Data Interpretation:
-
Binding of your compound should stabilize the target protein, resulting in more protein remaining in the soluble fraction at higher temperatures compared to the vehicle control.
-
Plot the band intensity versus temperature to generate a "melting curve." A shift in this curve to higher temperatures in the presence of your compound confirms target engagement.
-
References
-
Gianquinto, E., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central. Available at: [Link]
-
MDPI. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. Available at: [Link]
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Jarocha, M., et al. (2022). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. PubMed Central. Available at: [Link]
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MDPI. (n.d.). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. MDPI. Available at: [Link]
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CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. Available at: [Link]
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ACS Publications. (n.d.). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. ACS Publications. Available at: [Link]
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Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. Available at: [Link]
-
MDPI. (n.d.). Nanotechnology-Based Delivery Systems for Enhanced Targeting of Tyrosine Kinase Inhibitors: Exploring Inorganic and Organic Nanoparticles as Targeted Carriers. MDPI. Available at: [Link]
-
Zhu, G., et al. (2022). Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. NIH. Available at: [Link]
-
Peterson, J. R., & Mitchison, T. J. (2002). Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. PubMed Central. Available at: [Link]
-
Jarocha, M., et al. (2021). 4-Phenethyl-1-Propargylpiperidine-Derived Dual Inhibitors of Butyrylcholinesterase and Monoamine Oxidase B. PubMed Central. Available at: [Link]
-
Cavasotto, C. N., & Palomba, D. (2015). Rational Approaches to Improving Selectivity in Drug Design. PubMed Central. Available at: [Link]
-
Singh, S., et al. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. PubMed Central. Available at: [Link]
-
Mehra, R., et al. (2018). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PubMed Central. Available at: [Link]
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ResearchGate. (2022). (PDF) Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. ResearchGate. Available at: [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. Available at: [Link]
-
Frontiers. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers. Available at: [Link]
-
Altintas, I., et al. (2011). Targeted Delivery of Kinase Inhibitors: A Nanomedicine Approach for Improved Selectivity in Cancer. Current Signal Transduction Therapy. Available at: [Link]
-
ResearchGate. (n.d.). Structure/activity relationships of indole derivatives. ResearchGate. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. Available at: [Link]
-
ACS Publications. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ACS Publications. Available at: [Link]
-
Patsnap. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse. Available at: [Link]
-
Journal of Cancer Therapy and Immunology. (2025). From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. Journal of Cancer Therapy and Immunology. Available at: [Link]
-
PubMed Central. (n.d.). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. PubMed Central. Available at: [Link]
-
Oxford Academic. (n.d.). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available at: [Link]
-
Theranostics. (n.d.). Nanomedicine of tyrosine kinase inhibitors. Theranostics. Available at: [Link]
-
Wiley Online Library. (n.d.). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Wiley Online Library. Available at: [Link]
-
PubMed Central. (n.d.). Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. PubMed Central. Available at: [Link]
-
PubMed. (n.d.). Identifying off-target effects and hidden phenotypes of drugs in human cells. PubMed. Available at: [Link]
-
Lin, A., et al. (2018). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. Available at: [Link]
-
PubMed. (n.d.). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. PubMed. Available at: [Link]
-
MDPI. (n.d.). Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. MDPI. Available at: [Link]
-
PubMed Central. (n.d.). Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent. PubMed Central. Available at: [Link]
-
PubMed Central. (n.d.). Off-target effects in CRISPR/Cas9 gene editing. PubMed Central. Available at: [Link]
-
MDPI. (n.d.). Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. MDPI. Available at: [Link]
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- 5. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Phenethyl-1-Propargylpiperidine-Derived Dual Inhibitors of Butyrylcholinesterase and Monoamine Oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
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Optimizing dosage for in vivo studies with 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine
Technical Support Center: Compound X (2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine)
Welcome, Researchers. This guide provides advanced technical and troubleshooting support for optimizing the in vivo dosage of the novel investigational agent, this compound, hereafter referred to as Compound X . As a novel molecule, establishing a robust and reproducible dosing regimen is paramount for generating meaningful and translatable data. This center is designed to address the common challenges encountered during this critical phase of preclinical development.
Our approach is built on the core principle that a successful in vivo study is not just about observing an effect, but about understanding the relationship between dose, exposure, target engagement, and the biological outcome.
Part 1: Pre-Dosing & Formulation—The Foundation of a Good Study
Before any in vivo experiment, a thorough understanding of the compound's fundamental properties is essential. Failure at this stage is the most common reason for inconsistent or uninterpretable in vivo results.
FAQ 1: My compound shows high variability in efficacy studies. Where should I start troubleshooting?
Answer: The first place to investigate is not the animal model, but your formulation. Inconsistent bioavailability due to poor formulation is a primary driver of high inter-animal variability.
-
The Causality: Compound X, as an indole amine derivative, is likely to be a lipophilic molecule with poor aqueous solubility. If the compound crashes out of solution upon injection or in the GI tract, absorption will be erratic, leading to highly variable plasma concentrations among animals.
-
Troubleshooting Protocol:
-
Assess Solubility: Determine the equilibrium solubility of Compound X in common preclinical vehicle systems. Do not rely on "kinetic" or "apparent" solubility.
-
Test Formulation Stability: Once prepared, is your dosing formulation stable? Leave it on the bench and at 4°C for the maximum anticipated duration of your dosing procedure (e.g., 4-6 hours) and visually inspect for precipitation. Re-analyze the concentration by HPLC to confirm it hasn't changed.
-
Consider Advanced Formulations: If simple aqueous vehicles are inadequate, a systematic approach to formulation development is necessary.
-
Table 1: Common Vehicle Systems for Lipophilic Compounds
| Vehicle Type | Composition Example | Pros | Cons & Caveats |
| Aqueous Suspension | 0.5% (w/v) Methylcellulose + 0.1% (w/v) Tween-80 in water | Simple to prepare; suitable for oral (PO) gavage. | Requires particle size control (milling/micronization) for consistency. Can have slow/variable absorption. |
| Co-solvent System | 10% DMSO, 40% PEG400, 50% Saline | Can achieve high concentration for poorly soluble compounds. Suitable for intravenous (IV) or intraperitoneal (IP) routes. | DMSO can have its own biological effects and can cause injection site irritation. PEG viscosity can be an issue. |
| Lipid-Based | Sesame Oil or Corn Oil | Good for highly lipophilic compounds; can improve oral bioavailability. | Can influence metabolic pathways. Not suitable for IV administration. |
| Cyclodextrin Complex | 20-40% (w/v) Hydroxypropyl-β-cyclodextrin (HPβCD) in water | Forms an inclusion complex, significantly increasing aqueous solubility. Generally safe for IV/IP/PO. | Can be expensive. May alter drug pharmacokinetics by interacting with cell membranes. |
Part 2: Finding a Safe and Effective Dose Range
The goal here is to establish the therapeutic window—the range between the minimally effective dose and the maximum tolerated dose (MTD).
FAQ 2: How do I determine a starting dose for my first in vivo experiment with Compound X?
Answer: Never guess. A systematic dose-escalation study to determine the Maximum Tolerated Dose (MTD) is the standard and most rigorous approach. This establishes the upper boundary of your therapeutic window and reveals potential on- and off-target toxicities.
-
The Causality: Administering a dose that is too high can lead to non-specific toxicity that confounds efficacy data, while a dose that is too low will show no effect, wasting time and resources. The MTD study efficiently maps this landscape.
-
Self-Validating System: The MTD is defined as the highest dose that does not cause unacceptable side effects over a defined period. This typically includes no more than a 10-15% body weight loss and no overt signs of clinical distress (e.g., lethargy, ruffled fur, abnormal posture).
Experimental Workflow: Acute MTD Study
Caption: Workflow for a typical acute Maximum Tolerated Dose (MTD) study.
FAQ 3: We see toxicity at a dose where we don't yet see efficacy. What does this mean?
Answer: This indicates a narrow or non-existent therapeutic window. This is a critical finding that requires immediate investigation.
-
Possible Causes:
-
On-Target Toxicity: The mechanism of action of Compound X itself is causing the toxicity. For example, if it inhibits a kinase essential for the health of multiple tissues.
-
Off-Target Toxicity: Compound X is interacting with other unintended biological targets. This is common with kinase inhibitors and other broad-spectrum agents.
-
Metabolite-Driven Toxicity: A metabolite of Compound X, not the parent drug, is causing the toxic effects.
-
-
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Is the toxicity dose- or exposure-dependent? A full PK/PD study is essential. (See Part 3).
-
In Vitro Profiling: Screen Compound X against a broad panel of off-target receptors and kinases to identify potential liabilities.
-
Bioanalytical Analysis: Measure the concentration of Compound X and potential metabolites in plasma and tissues at the toxic dose.
-
Part 3: Bridging Dose to Exposure and Target Engagement (PK/PD)
An effective dose is one that achieves sufficient exposure (Pharmacokinetics, PK) at the site of action to engage the target (Pharmacodynamics, PD) to the desired level.
FAQ 4: We have an MTD, but how do we select a dose for our efficacy model? Should we just use the MTD?
Answer: Dosing at the MTD is often not the optimal strategy for an efficacy study. It can introduce confounding toxicity and may represent an exposure level that is not clinically translatable. The goal is to use the lowest dose that achieves the desired biological effect. A combined PK/PD study is the definitive way to determine this.
-
The Causality: Efficacy is driven by drug concentration over time at the target tissue (PK), which in turn drives the degree of target modulation (PD). Understanding this relationship allows you to select a dose that maintains target engagement above a therapeutic threshold for a specific duration.
Experimental Workflow: Integrated PK/PD Study
-
Dose Selection: Choose 3-4 dose levels, starting from a low dose where minimal effect is expected, up to the MTD. Include the vehicle control.
-
Study Groups: For each dose level, set up multiple subgroups of animals (n=3-4 per time point).
-
Sample Collection: At designated time points post-dose (e.g., 0, 1, 2, 4, 8, 24h), collect blood for PK analysis (measuring plasma concentration of Compound X) and the target tissue (e.g., tumor, brain) for PD analysis.
-
PD Biomarker Assay: The PD assay must be quantitative and directly measure target engagement. For example, if Compound X is a kinase inhibitor, the PD assay could be a Western blot or ELISA measuring the phosphorylation of its direct downstream substrate.
-
Analysis: Correlate the plasma/tissue concentration of Compound X (PK) with the degree of target inhibition (PD) at each time point and dose.
Stability issues of 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine in culture media
Introduction
Welcome to the technical support guide for 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine (CAS: 397842-07-8). This molecule, featuring a substituted indole scaffold, is a valuable tool in various research applications. However, like many indole-based compounds, its electron-rich aromatic structure can present stability challenges in the complex aqueous environment of cell culture media.[1][2] Inconsistent experimental outcomes are often the first sign that the compound's integrity may be compromised.
This guide is designed for researchers, scientists, and drug development professionals to provide a framework for understanding, identifying, and mitigating potential stability issues. By adopting the best practices and troubleshooting workflows outlined here, you can ensure the reproducibility and reliability of your experimental data.
Section 1: Understanding the Instability of Indole Compounds
The core of this compound is the indole ring system. This heterocyclic aromatic structure is inherently electron-rich, making it susceptible to chemical degradation, primarily through oxidation.[2] The double bond in the pyrrole ring is a key site for electrophilic attack. Several factors common in cell culture environments can accelerate this degradation.
-
Oxidation: This is the most common degradation pathway. Dissolved atmospheric oxygen, reactive oxygen species (ROS) generated by cellular metabolism, and trace metal ions (often from media components or water) can catalyze the oxidation of the indole ring.[1][3] This can lead to the formation of various oxindoles and other degradation products that may be inactive or have off-target effects.
-
Hydrolysis: While the core indole ring is generally stable against hydrolysis, specific functional groups on a molecule can be susceptible. The stability of the amine and piperidine linkages should be considered, especially if the media pH deviates significantly from the physiological range (7.2-7.4).[3][4]
-
Photodegradation: Many aromatic compounds are sensitive to light, particularly in the UV and short-wavelength visible spectrum.[3] Exposure of stock solutions or media-containing compounds to ambient light for extended periods can induce degradation.
-
Interaction with Media Components: Complex culture media contain a rich mixture of components, including amino acids, vitamins, salts, and serum proteins. Certain components, like cysteine or ferric ions, have been shown to impact the stability of other molecules in solution and could potentially interact with the indole compound.[5]
Diagram: Potential Degradation Pathways
Caption: Key factors in cell culture that can initiate the degradation of the indole core.
Section 2: Frequently Asked Questions (FAQs)
Q1: My experimental results are inconsistent day-to-day. Could this be due to compound instability?
A1: Yes, inconsistent results are a primary indicator of compound instability.[4] Degradation reduces the effective concentration of the active molecule in your assay over time. If you prepare a large batch of media containing the compound and use it over several days, you may see a diminishing effect as the compound degrades.
Q2: What are the visual signs of degradation in my stock solution or culture media?
A2: A common sign of indole oxidation is a color change.[1] Solutions may turn yellow, pink, or brown upon degradation. If you observe any color change in your stock solution or in the culture medium after adding the compound (that is not attributable to the pH indicator), it is a strong warning of potential degradation.
Q3: How should I prepare and store my stock solutions of this compound?
A3: Proper stock solution management is the first line of defense against instability.
-
Solvent Choice: Use anhydrous, high-purity DMSO or ethanol. Avoid water as a primary solvent for long-term storage.
-
Concentration: Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume added to your aqueous culture medium.
-
Storage Conditions: The solid form of the compound should be stored at 2-8°C as recommended.[6] Aliquot your stock solution into single-use volumes in amber or opaque vials to protect from light and minimize freeze-thaw cycles.[1] Store these aliquots at -20°C or -80°C for long-term stability.
-
Inert Atmosphere: For maximum stability, consider overlaying the stock solution aliquot with an inert gas like argon or nitrogen before capping and freezing.
Q4: Can components of my cell culture medium, like serum, affect the compound's stability?
A4: Yes. Serum contains enzymes and proteins that can bind to or metabolize small molecules.[3] Furthermore, some media components, like certain amino acids or metal ions (e.g., iron in transferrin), can catalyze oxidative reactions.[1][5] If you suspect an interaction, you can run a control experiment to compare the compound's stability in basal media versus complete media containing serum.
Q5: My cells seem to be generating high levels of reactive oxygen species (ROS). Will this impact the compound?
A5: Absolutely. If your experimental model involves cells under high oxidative stress (e.g., certain cancer cell lines, inflammation models), the ROS they produce can directly attack and degrade the electron-rich indole ring. This is a critical experimental variable to consider.
Q6: Should I use an antioxidant to protect the compound?
A6: Using an antioxidant can be an effective strategy, especially if you have confirmed that oxidation is the primary degradation pathway. Butylated hydroxytoluene (BHT) is a common choice. It is recommended when the compound is known to be oxidation-prone, will be in solution for a long time, or if the experiment involves pro-oxidative conditions.[1] A typical final concentration is 0.01%. However, you must always run a vehicle control with the antioxidant alone to ensure it does not affect your cellular model.
Section 3: Troubleshooting Workflow
If you suspect compound instability, a systematic approach is necessary to diagnose and solve the problem.
Diagram: Instability Troubleshooting Workflow
Caption: A step-by-step workflow to diagnose and address compound stability issues.
Section 4: Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
-
Preparation: Allow the solid this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Solvent Addition: Add the required volume of anhydrous, molecular-grade DMSO to the vial to achieve a high-concentration stock (e.g., 20 mM).
-
Dissolution: Vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) may be applied if necessary.
-
Aliquoting: Immediately dispense the stock solution into single-use aliquots in low-binding, opaque microcentrifuge tubes.
-
Inert Gas (Optional): Gently flush the headspace of each tube with argon or nitrogen.
-
Storage: Cap tightly and store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Assessing Compound Stability in Culture Media via HPLC (or LC-MS)
This protocol provides a definitive, quantitative measure of compound stability.
-
Preparation: Prepare your complete cell culture medium as you would for an experiment.
-
Spiking: Add the compound from your stock solution to the medium to achieve the final working concentration. Prepare enough volume for all time points (e.g., 5 mL).
-
Time Zero (T=0) Sample: Immediately remove an aliquot (e.g., 500 µL) and store it at -80°C or process it immediately. This is your 100% reference.
-
Incubation: Place the remaining media in a sterile container inside a cell culture incubator (37°C, 5% CO₂).
-
Time Points: At subsequent time points (e.g., 2, 4, 8, 24, 48 hours), remove another aliquot and store it at -80°C.
-
Sample Preparation for Analysis:
-
Thaw all samples.
-
Add an equal volume of cold acetonitrile containing an internal standard to precipitate proteins.
-
Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
-
Transfer the supernatant to an HPLC vial.
-
-
Analysis: Analyze the samples by reverse-phase HPLC with UV detection. Monitor the peak area of the parent compound.
-
Calculation: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. A loss of >10-15% over the course of your experiment duration indicates a significant stability issue.
Section 5: Preventative Measures & Best Practices
| Factor | Risk | Mitigation Strategy |
| Stock Solution | Degradation from water, light, and repeated freeze-thaw cycles. | Prepare high-concentration stocks in anhydrous DMSO. Aliquot into single-use, light-protected tubes. Store at -80°C. |
| Working Solution | Rapid degradation in aqueous, oxygen-rich culture media at 37°C. | Prepare media containing the compound fresh for each experiment. Do not store or reuse media with the compound. |
| Experiment Duration | Cumulative degradation over long incubation periods (>24 hours). | For long-term experiments, consider replacing the media with freshly prepared compound-containing media every 24-48 hours. |
| Light Exposure | Photodegradation from ambient lab light or microscope lamps. | Keep stock solutions in the dark. Protect cell culture plates/flasks from direct light by covering them with foil or using amber-colored vessels. |
| Oxidation | Degradation catalyzed by oxygen, metal ions, or cellular ROS. | De-gas media if possible. If oxidation is confirmed as the primary issue, test the addition of an antioxidant like BHT (0.01%), ensuring a proper vehicle control is included.[1] |
| Adsorption | Loss of effective concentration due to binding to plastic surfaces. | Use low-binding plasticware for stock solutions and experiments. This is particularly important at low compound concentrations.[3] |
References
- BenchChem Technical Support. (2025).
- Gomez-Perez, V., et al. (2020). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. Molecules.
- BenchChem Technical Support. (2025). troubleshooting C15H18Cl3NO3 instability in cell culture media.
- BenchChem Technical Support. (2025). Technical Support Center: Troubleshooting LH1306 Instability in Cell Culture Media.
- Sigma-Aldrich. 2-(tert-Butyl)-N-(piperidin-4-yl)-1H-indol-5-amine.
- Gao, C., et al. (2016). Cell culture media impact on drug product solution stability. Biotechnology Progress.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-(tert-Butyl)-N-(piperidin-4-yl)-1H-indol-5-amine | 397842-07-8 [sigmaaldrich.com]
Technical Support Center: Refinement of 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine Synthesis for Higher Yield
Introduction
Welcome to the technical support guide for the synthesis of 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize the synthesis of this valuable indole derivative for higher yields. The synthesis, while achievable, can present several challenges that may lead to suboptimal outcomes. This guide offers practical, experience-based solutions and explains the scientific principles behind the recommended adjustments.
Core Synthesis Strategy Overview
The synthesis of this compound typically involves two key transformations: the formation of the indole core and the subsequent coupling with the piperidine moiety. A common and effective approach is a convergent synthesis, which can be broken down into the following general stages:
-
Fischer Indole Synthesis: Formation of the 2-tert-butyl-5-nitro-1H-indole intermediate. This classic method involves the reaction of a substituted phenylhydrazine with a ketone under acidic conditions.[1][2]
-
Reduction of the Nitro Group: Conversion of the 5-nitroindole to 2-tert-butyl-1H-indol-5-amine.
-
Reductive Amination: Coupling of the 5-aminoindole with a protected 4-piperidone derivative, followed by deprotection, or direct coupling with 4-aminopiperidine.
This guide will address potential issues at each of these critical stages.
Visualizing the General Synthetic Workflow
Caption: General convergent synthesis pathway for this compound.
Part 1: Troubleshooting the Fischer Indole Synthesis
The Fischer indole synthesis is a robust method but can be sensitive to various factors, leading to low yields or reaction failure.[3]
FAQ 1: My Fischer indole synthesis of 2-tert-butyl-5-nitro-1H-indole is resulting in a low yield or a complex mixture of byproducts. What are the likely causes and how can I improve it?
Answer: Low yields in this step often stem from issues with the starting materials, reaction conditions, or the choice of acid catalyst. The presence of the nitro group on the phenylhydrazine can also influence the reaction.
Common Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Purity of Starting Materials | Impurities in the (4-nitrophenyl)hydrazine or pinacolone (3,3-dimethyl-2-butanone) can lead to unwanted side reactions.[3] Hydrazines are particularly susceptible to oxidation. | Ensure the purity of starting materials. Recrystallize the hydrazine if necessary. Use freshly distilled pinacolone. |
| Inappropriate Acid Catalyst | The choice and concentration of the acid catalyst are critical.[1][3] Commonly used catalysts include polyphosphoric acid (PPA), zinc chloride (ZnCl₂), and sulfuric acid. The strongly electron-withdrawing nitro group can make cyclization more difficult, requiring harsher conditions. | Systematically screen different acid catalysts and concentrations. PPA is often effective for this type of cyclization. Eaton's reagent (P₂O₅ in MeSO₃H) can also be a powerful alternative.[4] |
| Suboptimal Temperature and Reaction Time | The reaction is highly sensitive to temperature.[3] Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition of starting materials and products, leading to tar formation. | Monitor the reaction closely by TLC. Start with a moderate temperature (e.g., 80-100 °C) and adjust as needed. An initial lower temperature during hydrazone formation followed by a higher temperature for cyclization can be beneficial. |
| Side Reactions | The acidic conditions can promote side reactions. A significant competing pathway is N-N bond cleavage, which can be exacerbated by certain substituents.[5] | Consider a two-step procedure: first, form the hydrazone under milder conditions (e.g., in ethanol with a catalytic amount of acetic acid), isolate it, and then subject the purified hydrazone to the harsher cyclization conditions. This can minimize side reactions of the individual starting materials. |
Step-by-Step Protocol for Optimized Fischer Indole Synthesis:
-
Hydrazone Formation (Optional but Recommended):
-
In a round-bottom flask, dissolve (4-nitrophenyl)hydrazine (1.0 eq) in ethanol.
-
Add a few drops of glacial acetic acid.
-
Add pinacolone (1.1 eq) dropwise at room temperature.
-
Stir the mixture for 2-4 hours. The hydrazone often precipitates out of solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
-
Cyclization:
-
To a flask containing polyphosphoric acid (PPA), heat to approximately 80 °C.
-
Slowly add the pre-formed hydrazone in portions to the hot PPA with vigorous stirring.
-
After the addition is complete, increase the temperature to 100-120 °C and stir for 1-3 hours, monitoring by TLC.
-
Carefully pour the hot reaction mixture onto crushed ice.
-
Neutralize the mixture with a strong base (e.g., 50% NaOH solution) until basic.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Part 2: Troubleshooting the Nitro Group Reduction
The reduction of the nitro group is a critical step to furnish the key amine intermediate.
FAQ 2: The reduction of 2-tert-butyl-5-nitro-1H-indole is incomplete or results in degradation of the product. What are the best practices for this transformation?
Answer: The choice of reducing agent and reaction conditions are paramount to achieving a clean and complete reduction without affecting the indole ring.
Common Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Harsh Reducing Conditions | Some powerful reducing agents (e.g., LiAlH₄) can reduce the indole ring itself. Catalytic hydrogenation can sometimes be sluggish or lead to over-reduction if not carefully controlled. | Tin(II) chloride (SnCl₂) in a polar solvent like ethanol or ethyl acetate is a classic and reliable method for reducing nitroarenes without affecting the indole nucleus. Iron powder in acetic acid is another effective and economical option. |
| Incomplete Reaction | Insufficient equivalents of the reducing agent or a short reaction time can lead to an incomplete conversion. | Use a sufficient excess of the reducing agent (e.g., 3-5 equivalents of SnCl₂). Monitor the reaction by TLC until all the starting material is consumed. |
| Product Instability | The resulting 5-aminoindole can be sensitive to air oxidation, especially under basic workup conditions. | After the reaction is complete, perform the workup promptly. It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) if the product proves to be particularly unstable. |
Step-by-Step Protocol for Nitro Group Reduction with SnCl₂:
-
In a round-bottom flask, suspend 2-tert-butyl-5-nitro-1H-indole (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (4-5 eq) in concentrated hydrochloric acid.
-
Heat the mixture to reflux (around 80 °C) and stir for 1-3 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and pour it onto ice.
-
Carefully basify the mixture with a concentrated NaOH or NaHCO₃ solution until a pH of 8-9 is reached. This will precipitate tin salts.
-
Filter the mixture through a pad of celite to remove the inorganic salts.
-
Extract the filtrate with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-tert-butyl-1H-indol-5-amine. The product is often used in the next step without further purification.
Part 3: Troubleshooting the Reductive Amination
The final coupling step is crucial for introducing the piperidine moiety. This reaction forms a C-N bond between the indole and piperidine rings.[6]
FAQ 3: My reductive amination between 2-tert-butyl-1H-indol-5-amine and N-Boc-4-piperidone is giving low yields of the desired product. How can I optimize this step?
Answer: Reductive amination is a powerful reaction, but its success depends on the careful selection of the reducing agent and control of the reaction conditions to favor imine/enamine formation and subsequent reduction.
Common Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Ineffective Reducing Agent | Strong reducing agents like sodium borohydride (NaBH₄) can reduce the ketone before imine formation. A milder, more selective reducing agent is required. | Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for reductive aminations. It is mild enough not to reduce the ketone but is highly effective at reducing the intermediate iminium ion. Sodium cyanoborohydride (NaBH₃CN) is another option but is toxic.[7] |
| Competitive Side Reactions | The aminoindole can potentially react with itself or the ketone in undesirable ways. | Perform the reaction in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Adding a mild acid, such as acetic acid, can catalyze imine formation. |
| Difficult Purification | The product and starting materials may have similar polarities, making chromatographic separation challenging. | Ensure the reaction goes to completion to simplify purification. If using a Boc-protected piperidone, the significant change in polarity after deprotection can aid in purification. |
Step-by-Step Protocol for Reductive Amination and Deprotection:
-
Reductive Amination:
-
Dissolve 2-tert-butyl-1H-indol-5-amine (1.0 eq) and N-Boc-4-piperidone (1.1 eq) in anhydrous dichloromethane (DCM).
-
Add glacial acetic acid (1-2 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.
-
Stir at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by slowly adding a saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude Boc-protected intermediate by column chromatography.
-
-
Boc-Deprotection:
-
Dissolve the purified Boc-protected intermediate in DCM.
-
Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir at room temperature for 1-4 hours until deprotection is complete (monitored by TLC).
-
Remove the solvent and excess acid under reduced pressure.
-
Dissolve the residue in a minimal amount of solvent and triturate with diethyl ether to precipitate the product as a salt, or neutralize with a base and extract to obtain the free base.
-
Visualizing the Troubleshooting Logic
Caption: A decision tree for troubleshooting low yields in the synthesis.
References
- BenchChem. (2025).
- BenchChem. (2025). Common side reactions in indole-pyrrole synthesis.
- National Institutes of Health. (2025).
- Organic Chemistry Portal. Synthesis of indoles.
- National Institutes of Health. Accessing Highly Substituted Indoles via B(C6F5)
- Chen, S., et al. (2016). Indole-to-Carbazole Strategy for the Synthesis of Substituted Carbazoles under Metal-Free Conditions. Organic Letters, 18, 5384-5387.
- Alfa Chemistry. 2-TERT-BUTYL-N-PIPERIDIN-4-YL-1H-INDOLE-5-AMINE.
- ResearchGate. (2025). One-pot synthesis of highly substituted indolines.
- Reddit. (2021). Problems with Fischer indole synthesis.
- Hughes, D. L. (2010). Why Do Some Fischer Indolizations Fail?. The Journal of organic chemistry, 75(13), 4558–4566.
- Gribble, G. W. (2000). Fischer Indole Synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1045-1075.
- Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis.
- Inman, M., & Moody, C. J. (2010). A two step route to indoles from haloarenes—a versatile variation on the Fischer indole synthesis.
- Wikipedia. Fischer indole synthesis.
- Organic Chemistry Portal. Fischer Indole Synthesis.
- Al-Hiari, Y. M., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(1), 1-11.
- Smolecule. (2023). Buy Tert-butyl[(piperidin-4-yl)methyl]amine.
- Matassini, C., Clemente, F., & Cardona, F. (2021). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules, 26(18), 5563.
- National Institutes of Health. (2020).
- ResearchGate. (2021). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
- Sigma-Aldrich. 2-(tert-Butyl)-N-(piperidin-4-yl)-1H-indol-5-amine.
- Beilstein Journals.
- ChemicalBook. This compound.
- ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
- National Institutes of Health. (2020).
- National Institutes of Health. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Reddit. (2024).
- Supporting Inform
- ResearchGate. (2021).
- Wrobel, M., et al. (2020). Synthesis of new 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives and evaluation for their 5-HT1A and D2 receptor affinity and serotonin transporter inhibition. Bioorganic & medicinal chemistry, 28(7), 115362.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of (Z)-(5-Methyl-1H-indol-2-yl).
- Google Patents. (2014). PREPARATION OF TERT-BUTYL 4-((1R,2S,5R)-6- (BENZYLOXY)-7-0X0-1,6-DIAZABICYCL0[3.2.I]OCTANE-2- CARBOXAMIDO)PIPERIDINE-1-CARBOXYLA.
- BIOGEN Científica. This compound.
- MDPI. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
- MDPI. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Organic Syntheses. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine.
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- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Cytotoxicity of 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine in Primary Cells
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This technical support guide is designed to assist researchers in troubleshooting and minimizing the cytotoxicity of novel small molecules, using 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine as a representative indole-based compound. Primary cells, while offering high biological relevance, are often more sensitive to cytotoxic effects than immortalized cell lines.[1] Understanding and mitigating these effects is crucial for the accurate evaluation of a compound's therapeutic potential. This guide provides a series of frequently asked questions (FAQs) and troubleshooting steps to navigate common challenges encountered during in vitro studies with primary cells.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
Q1: My primary cells show high levels of cell death even at low concentrations of the compound. What are the initial steps I should take?
A1: High cytotoxicity at low concentrations can stem from several factors. Here’s a checklist to begin your troubleshooting:
-
Confirm Compound Identity and Purity: Ensure the compound's identity and purity have been verified by analytical methods such as NMR, LC-MS, and HPLC. Impurities from synthesis can be highly toxic.
-
Assess Compound Solubility: Poor aqueous solubility can lead to compound precipitation in culture media, and these precipitates can cause physical stress or localized high concentrations, leading to cytotoxicity.[2][3]
-
Action: Visually inspect the culture wells for precipitates. Perform a solubility test in your specific culture medium. Consider using a lower concentration of a less toxic solvent like DMSO. It's crucial to keep solvent concentrations consistent across all experiments, even at low, non-toxic levels.[4][5]
-
-
Optimize Cell Seeding Density: Primary cells are sensitive to their microenvironment. Both too low and too high cell densities can induce stress and increase susceptibility to cytotoxic insults.[6]
-
Action: Perform a cell titration experiment to determine the optimal seeding density for your specific primary cell type and experiment duration.
-
-
Evaluate Culture Conditions: Suboptimal culture conditions can stress primary cells, making them more vulnerable.[6][7]
Q2: How can I determine the mechanism of cell death (apoptosis vs. necrosis) induced by my compound?
A2: Differentiating between apoptosis and necrosis is a critical step in understanding the cytotoxic mechanism.
-
Apoptosis (Programmed Cell Death): Characterized by cell shrinkage, membrane blebbing, and DNA fragmentation.[9] It's a controlled process that doesn't typically trigger an inflammatory response.[9]
-
Necrosis (Uncontrolled Cell Death): Results from acute cellular injury, leading to cell swelling, membrane rupture, and the release of intracellular contents, which can provoke inflammation.
Recommended Assay: Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay is the gold standard for distinguishing between apoptotic and necrotic cells.[10][11]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane.[9][11] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these cells.[11][12] Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with intact membranes.[11]
-
Interpretation of Results:
-
Annexin V- / PI- : Live, healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.[10]
-
Workflow: Apoptosis vs. Necrosis Determination
Figure 1: Workflow for distinguishing apoptosis and necrosis using Annexin V/PI staining.
Part 2: Advanced Troubleshooting & Mechanistic Insights
Q3: My compound appears to be inducing apoptosis. How can I investigate the specific apoptotic pathway involved?
A3: Apoptosis is primarily mediated by a family of proteases called caspases.[13] Investigating the activation of specific caspases can elucidate the apoptotic pathway. There are two main pathways:
-
Extrinsic (Death Receptor) Pathway: Initiated by extracellular signals binding to death receptors on the cell surface, leading to the activation of initiator Caspase-8 .[14][15]
-
Intrinsic (Mitochondrial) Pathway: Triggered by intracellular stress, resulting in the release of cytochrome c from the mitochondria and the activation of initiator Caspase-9 .[13][14][15]
Both pathways converge on the activation of executioner caspases, such as Caspase-3 , which then dismantle the cell.[13][15]
Experimental Approach:
-
Western Blotting or Caspase Activity Assays: Measure the levels of cleaved (active) Caspase-8, Caspase-9, and Caspase-3. An increase in cleaved Caspase-8 suggests extrinsic pathway activation, while an increase in cleaved Caspase-9 points to the intrinsic pathway.
-
Mitochondrial Membrane Potential Assays: The intrinsic pathway is often associated with a loss of mitochondrial membrane potential. This can be measured using fluorescent dyes like JC-1 or TMRM.
Signaling Pathway: Caspase Activation in Apoptosis
Figure 2: The extrinsic and intrinsic pathways of caspase-mediated apoptosis.
Q4: Could the chemical structure of this compound itself be contributing to the cytotoxicity?
A4: Yes, the structural motifs of your compound can provide clues to its potential cytotoxic mechanisms.
-
Indole Scaffold: Indole derivatives are known to exhibit a range of biological activities, including anticancer effects.[16][17] Some indole compounds induce apoptosis and interfere with key signaling pathways in cells.[16][18]
-
Tert-butyl Group: This bulky group can influence a compound's metabolic stability and receptor binding.[19] It can also be a site of metabolism by cytochrome P450 enzymes, which can sometimes lead to the formation of reactive or toxic metabolites.[20][21] For example, the metabolism of the tert-butyl group in the drug terfenadine produces fexofenadine, a metabolite with a much better safety profile.[20]
-
Piperidine Moiety: This group is common in many drugs but can sometimes be associated with off-target effects, including interactions with ion channels or GPCRs, which could potentially lead to cytotoxicity.
Q5: Is it possible that the cytotoxicity is mediated by oxidative stress? How can I test for and mitigate this?
A5: Yes, many drugs induce cytotoxicity by generating reactive oxygen species (ROS), which can damage DNA, proteins, and lipids, leading to oxidative stress.[22][23]
Testing for ROS Production:
-
Cellular ROS Assays: Use fluorescent probes like DCFDA (2',7'-dichlorofluorescin diacetate) or CellROX to quantify intracellular ROS levels via flow cytometry or fluorescence microscopy.
Mitigation Strategies:
If ROS production is confirmed, you can attempt to rescue the cells by co-treating with an antioxidant.
-
Co-treatment with N-acetylcysteine (NAC): NAC is a precursor to the antioxidant glutathione and can help to neutralize ROS.[24]
-
Caution: Be aware that antioxidants can sometimes interfere with the mechanism of action of certain therapeutic compounds, especially in the context of cancer research.[25][26][27] Therefore, results from rescue experiments should be interpreted carefully.
Data Presentation: Hypothetical IC50 Values with and without Antioxidant
Cell Type Compound Treatment Condition IC50 (µM) Primary Hepatocytes This compound No Antioxidant 5.2 Primary Hepatocytes This compound + 5 mM NAC 25.8 Primary Neurons This compound No Antioxidant 2.1 Primary Neurons This compound + 5 mM NAC 15.4 This table illustrates a hypothetical scenario where co-treatment with the antioxidant N-acetylcysteine (NAC) significantly increases the IC50 value of the compound, suggesting that the observed cytotoxicity is at least partially mediated by reactive oxygen species (ROS).
Part 3: Standardized Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric method for assessing cell viability based on the activity of mitochondrial dehydrogenases in living cells.[28][29][30]
Materials:
-
Primary cells
-
Complete, cell-type appropriate culture medium
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[28][29]
-
Solubilization solution (e.g., DMSO or acidified isopropanol)[28]
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Plate primary cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[31]
-
Compound Treatment: Expose cells to a serial dilution of your compound. Include vehicle-only controls.
-
Incubation: Incubate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[31]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours.[30]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[30]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[28]
Protocol 2: LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring LDH released from damaged cells into the culture medium.[32][33][34]
Materials:
-
Cells cultured in a 96-well plate and treated with the compound.
-
LDH Cytotoxicity Assay Kit (commercially available).
-
Controls:
-
Spontaneous LDH release (untreated cells).
-
Maximum LDH release (cells treated with a lysis buffer).
-
Background control (medium only).
-
Procedure:
-
Prepare Controls: Set up triplicate wells for each control as per the kit manufacturer's instructions.[34]
-
Collect Supernatant: After the treatment period, centrifuge the plate at a low speed (e.g., 600 x g for 10 minutes) to pellet the cells.[34]
-
Transfer Supernatant: Carefully transfer a portion of the supernatant from each well to a new, clean 96-well plate.[35]
-
Add Reaction Mixture: Add the LDH reaction mixture from the kit to each well.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.[35]
-
Measure Absorbance: Measure the absorbance at the recommended wavelength (typically 490 nm).[35]
-
Calculate Cytotoxicity: Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, based on the absorbance readings of your samples and controls.
Protocol 3: Annexin V/PI Apoptosis Assay
This protocol details the steps for staining cells with Annexin V and Propidium Iodide for flow cytometry analysis.[9][10][12]
Materials:
-
Treated and control cells (1-5 x 10^5 per sample).
-
Cold 1X PBS.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer).
-
Flow cytometer.
Procedure:
-
Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, use a gentle detachment method like using EDTA to preserve membrane integrity.[9]
-
Washing: Wash the cells once with cold 1X PBS and centrifuge.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[12]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[9]
-
Incubation: Gently mix and incubate for 15-20 minutes at room temperature in the dark.[12]
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[12]
-
Analysis: Analyze the samples by flow cytometry as soon as possible, interpreting the data based on the quadrant gating for Annexin V and PI signals.[12]
References
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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Chan, F. K. M., Moriwaki, K., & De Rosa, M. J. (2013). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 8(11), e79329. Retrieved from [Link]
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Singh, A., et al. (2021). Drug-Induced Oxidative Stress and Cellular Toxicity. In Molecular and Integrative Toxicology. Springer. Retrieved from [Link]
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Di, L., et al. (2012). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Journal of Computer-Aided Molecular Design, 26(7), 805–813. Retrieved from [Link]
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Shanu-Wilson, J. (n.d.). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. Retrieved from [Link]
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Labriola, D., & Livingston, R. B. (2014). Avoiding Antioxidant-Drug Interactions During Cancer Treatment. The ASCO Post. Retrieved from [Link]
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Ghaffari, S., et al. (2020). Improving the solubility and in vitro cytotoxicity (anticancer activity) of ferulic acid by loading it into cyclodextrin nanosponges. Scientific Reports, 10(1), 1234. Retrieved from [Link]
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Zhang, H., et al. (2023). Hypoxia-Induced Reactive Oxygen Species: Their Role in Cancer Resistance and Emerging Therapies to Overcome It. International Journal of Molecular Sciences, 24(7), 6433. Retrieved from [Link]
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Kumar, A., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 230, 114106. Retrieved from [Link]
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Sercombe, L., et al. (2015). Natural Compounds: Co-Delivery Strategies with Chemotherapeutic Agents or Nucleic Acids Using Lipid-Based Nanocarriers. Cancers, 7(4), 2029–2051. Retrieved from [Link]
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Los, M., et al. (2000). Caspases as Targets for Drug Development. In Madame Curie Bioscience Database. Landes Bioscience. Retrieved from [Link]
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Creative Bioarray. (n.d.). Primary Cell Culture Guide. Retrieved from [Link]
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Maiti, A. (2012). Reactive Oxygen Species Reduction is a Key Underlying Mechanism of Drug Resistance in Cancer Chemotherapy. Chemotherapy, 1(1), 103. Retrieved from [Link]
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Khan, I., et al. (2023). Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. ACS Omega, 8(47), 45041–45054. Retrieved from [Link]
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Kciuk, M., et al. (2024). Navigating challenges: optimising methods for primary cell culture isolation. Scientific Reports, 14(1), 1034. Retrieved from [Link]
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Scott, J. D., & Rodrigues, A. D. (2015). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 6(3), 253–257. Retrieved from [Link]
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Pistritto, G., et al. (2016). Caspase‐mediated programmed cell death pathways as potential therapeutic targets in cancer. Cell and Proliferation, 49(3), 261–274. Retrieved from [Link]
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Bupesh, G., et al. (2020). Antioxidant Antagonises Chemotherapeutic Drug Effect in Lung Cancer Cell Line A549. Journal of Clinical and Diagnostic Research, 14(4), ZC01–ZC04. Retrieved from [Link]
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Hansen, M. B., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 879–882. Retrieved from [Link]
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Li, Y., et al. (2024). Cocrystal Formation of Quercetin and Nutraceutical Coformers via a Facile Technique with Improved Solubility and Biological Properties. ACS Omega. Retrieved from [Link]
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IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1999). Methyl tert-butyl ether. In Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances. International Agency for Research on Cancer. Retrieved from [Link]
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ASCO. (2025). Antioxidants in Patients Treated for Cancer. YouTube. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Efficacy of Kir2.1 Channel Inhibitors: Evaluating 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine Against Known Modulators
Introduction: The Critical Role of Kir2.1 in Cellular Excitability and Disease
The inwardly rectifying potassium (Kir) channel Kir2.1, encoded by the KCNJ2 gene, is a fundamental regulator of cellular excitability in a variety of tissues.[1][2][3] In cardiomyocytes, Kir2.1 channels are responsible for stabilizing the resting membrane potential and play a crucial role in the terminal phase of action potential repolarization.[4][5] Dysregulation of Kir2.1 function due to genetic mutations can lead to severe cardiac arrhythmias, such as Andersen-Tawil syndrome and short QT syndrome.[1][6] Beyond the heart, Kir2.1 is involved in neuronal signaling and muscle contraction, making it a compelling target for therapeutic intervention in a range of pathologies.[1][3]
The development of small molecule inhibitors of Kir2.1 is of significant interest for both basic research and drug discovery. Such compounds can serve as valuable tools to dissect the physiological roles of Kir2.1 and as potential starting points for novel therapeutics.[4] This guide provides a framework for comparing the efficacy of a novel compound, 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine, with a panel of known Kir2.1 inhibitors. Due to the absence of publicly available efficacy data for this compound, this document will serve as a comprehensive guide for researchers to conduct such a comparative analysis. We will detail the established inhibitors, their reported potencies, and provide step-by-step protocols for the key assays required to generate comparative data.
The Panel of Known Kir2.1 Inhibitors
A number of compounds have been identified as inhibitors of Kir2.1, each with varying degrees of potency and selectivity. This guide will focus on a selection of well-characterized inhibitors that represent a range of chemical scaffolds and potencies.
-
ML133: A potent and selective small molecule inhibitor of the Kir2.x family of channels.[4][7][8] It exhibits sub-micromolar potency and is often used as a reference compound in Kir2.1 research.[9]
-
Chloroquine: A well-known antimalarial drug that has been shown to block Kir2.1 channels at low micromolar concentrations.[4][10][11][12] Its mechanism of action involves binding within the cytoplasmic pore of the channel.[10][11]
-
PA-6: A highly potent and selective pentamidine analogue that inhibits the Kir2.x-mediated inward rectifier current (IK1) with nanomolar efficacy.[13][14][15][16][17]
-
Barium Chloride (BaCl2): A non-selective inorganic pore blocker of potassium channels, including Kir2.1.[18][19][20] It is a widely used tool compound in electrophysiology to confirm the presence of Kir currents.
Comparative Efficacy Data of Known Kir2.1 Inhibitors
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for the selected known inhibitors of Kir2.1. The IC50 for this compound is listed as "To Be Determined" (TBD), as this is the data that would be generated using the protocols outlined in this guide.
| Compound | Target | Assay Type | Reported IC50 |
| This compound | Kir2.1 (Hypothetical) | Thallium Flux / Patch Clamp | TBD |
| ML133 | Kir2.1 | Patch Clamp (pH 7.4) | 1.8 µM[7][8] |
| ML133 | Kir2.1 | Patch Clamp (pH 8.5) | 290 nM[7][8] |
| Chloroquine | Kir2.1 | Patch Clamp | 8.7 µM[11] |
| PA-6 | Kir2.x | Patch Clamp | 12-15 nM[13][16] |
| Barium Chloride (BaCl2) | Kir2.1 | Patch Clamp | ~10 µM (for 90% inhibition)[20] |
Experimental Workflows for Efficacy Determination
To objectively compare the efficacy of this compound with the known inhibitors, two primary in vitro assays are recommended: the thallium flux assay for high-throughput screening and the whole-cell patch clamp electrophysiology assay for detailed characterization of channel inhibition.
Signaling Pathway of Kir2.1 Channel Activity
The following diagram illustrates the basic function of the Kir2.1 channel in maintaining the resting membrane potential.
Caption: The Kir2.1 channel primarily facilitates the inward flow of K+ ions.
Experimental Workflow: From High-Throughput Screening to Electrophysiological Confirmation
A logical workflow for evaluating a novel compound like this compound involves an initial high-throughput screen to identify inhibitory activity, followed by more detailed electrophysiological characterization.
Caption: A streamlined workflow for characterizing novel Kir2.1 inhibitors.
Detailed Experimental Protocols
The following are detailed, step-by-step protocols for the thallium flux and whole-cell patch clamp assays. These protocols are based on established methods in the field and are designed to be self-validating.[4][21][22][23]
Protocol 1: High-Throughput Thallium Flux Assay for Kir2.1 Inhibition
This assay provides a robust and scalable method for the initial screening of this compound and other test compounds for their ability to inhibit Kir2.1 channel activity.[4][22][23] The principle of this assay relies on the fact that Kir2.1 channels are permeable to thallium (Tl+) ions. A Tl+-sensitive fluorescent dye is loaded into cells expressing Kir2.1. The influx of Tl+ through open channels leads to an increase in fluorescence, which can be measured in real-time. Inhibitors of Kir2.1 will block this influx and thus reduce the fluorescent signal.
Materials:
-
HEK293 cell line stably expressing human Kir2.1[4]
-
384-well black-walled, clear-bottom assay plates
-
Thallium-sensitive fluorescent dye (e.g., FluxOR™)[4]
-
Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Stimulus Buffer (Assay Buffer containing a final concentration of 5 mM K2SO4 and 1.4 mM Tl2SO4)[4]
-
Test compounds (this compound and known inhibitors) dissolved in DMSO
-
Fluorescent kinetic plate reader
Procedure:
-
Cell Plating:
-
Dye Loading:
-
Prepare the dye-loading solution according to the manufacturer's instructions.
-
Aspirate the culture medium from the cell plate.
-
Add the dye-loading solution to each well and incubate for 60-90 minutes at room temperature, protected from light.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds and known inhibitors in Assay Buffer. The final DMSO concentration should be kept below 0.5%.
-
Aspirate the dye-loading solution and wash the cells gently with Assay Buffer.
-
Add the compound dilutions to the respective wells. Include vehicle control (DMSO) and positive control (a known inhibitor like ML133) wells.
-
-
Thallium Flux Measurement:
-
Place the assay plate into the kinetic plate reader.
-
Set the reader to dispense the Stimulus Buffer and immediately begin recording fluorescence (e.g., excitation ~485 nm, emission ~525 nm) every second for 2-3 minutes.
-
The addition of Tl+ will trigger an increase in fluorescence in wells with active Kir2.1 channels.
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase for each well.
-
Normalize the data to the vehicle control (100% activity) and a maximal inhibition control (e.g., high concentration of a known inhibitor, 0% activity).
-
Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Whole-Cell Patch Clamp Electrophysiology for Kir2.1 Inhibition
This "gold standard" technique provides a direct measure of the ionic current flowing through Kir2.1 channels and allows for a detailed characterization of the mechanism of inhibition.[21][25][26][27]
Materials:
-
HEK293 cells expressing Kir2.1 (or other suitable cell line)
-
Patch clamp rig (amplifier, micromanipulator, microscope, anti-vibration table)
-
Borosilicate glass capillaries for pulling patch pipettes
-
Extracellular (bath) solution: 140 mM KCl, 2 mM MgCl2, 2 mM CaCl2, 10 mM HEPES (pH adjusted to 7.4 with KOH).[4]
-
Intracellular (pipette) solution: 140 mM KCl, 2 mM EDTA, 10 mM HEPES (pH adjusted to 7.4 with KOH).[4]
-
Test compounds dissolved in extracellular solution.
Procedure:
-
Cell Preparation:
-
Plate cells on glass coverslips 24-48 hours before the experiment.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
-
Pipette Preparation:
-
Pull glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.[25]
-
Fill the pipette with intracellular solution and mount it on the micromanipulator.
-
-
Obtaining a Whole-Cell Recording:
-
Approach a cell with the pipette tip while applying slight positive pressure.
-
Once the pipette touches the cell membrane, release the pressure to form a high-resistance seal (GΩ seal).
-
Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.[26]
-
-
Current Recording:
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Apply a series of voltage steps (e.g., from -120 mV to +40 mV in 10 mV increments) to elicit Kir2.1 currents. A characteristic inward rectification should be observed.
-
Record the baseline currents.
-
-
Compound Application and Data Acquisition:
-
Perfuse the recording chamber with the extracellular solution containing the test compound at a specific concentration.
-
Allow the compound to equilibrate for several minutes until a steady-state block is achieved.
-
Record the currents in the presence of the compound using the same voltage protocol.
-
Wash out the compound with the control extracellular solution to observe any recovery of the current.
-
Repeat this process for a range of compound concentrations to generate a dose-response curve.
-
-
Data Analysis:
-
Measure the peak inward and outward current amplitudes at each voltage step before and after compound application.
-
Calculate the percentage of current inhibition at each concentration.
-
Plot the percentage of inhibition against the compound concentration and fit the data to the Hill equation to determine the IC50 value and Hill coefficient.
-
Conclusion: A Path Forward for Comparative Efficacy Assessment
While the inhibitory activity of this compound on Kir2.1 remains to be experimentally determined, this guide provides a robust framework for its evaluation. By employing the detailed protocols for thallium flux and whole-cell patch clamp assays, researchers can generate the necessary data to quantitatively compare its efficacy against well-characterized inhibitors like ML133, chloroquine, and PA-6. This systematic approach will not only elucidate the potential of this compound as a Kir2.1 modulator but also contribute to the broader understanding of the structure-activity relationships of Kir2.1 inhibitors. The insights gained from such a comparative study will be invaluable for the design of future generations of more potent and selective Kir2.1-targeted therapeutics.
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-
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-
Lopes, C. M., & Zaydman, M. A. (2022). Inwardly Rectifying Potassium Channel Kir2.1 and its “Kir-ious” Regulation by Protein Trafficking and Roles in Development and Disease. Frontiers in Cell and Developmental Biology, 9, 796136. [Link]
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Sampson, K. J., & Kass, R. S. (2022). Inwardly Rectifying Potassium Channel Kir2.1 and its “Kir-ious” Regulation by Protein Trafficking and Roles in Development and Disease. Semantic Scholar. [Link]
-
Ji, Y., et al. (2017). PA-6 inhibits inward rectifier currents carried by V93I and D172N gain-of-function KIR2.1 channels, but increases channel protein expression. Journal of Biomedical Science, 24(1), 44. [Link]
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-
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McCoull, D., et al. (n.d.). Ion Channel Activators: Thallium Flux and Patch-Clamp Study. Metrion Biosciences. [Link]
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-
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-
Zaydman, M. A., & Cui, J. (2014). Cardiac potassium inward rectifier Kir2: Review of structure, regulation, pharmacology, and arrhythmogenesis. Heart Rhythm, 11(6), 1099-1108. [Link]
-
American Heart Association Journals. (2002). Selective Inhibition of Inward Rectifier K+ Channels (Kir2.1 or Kir2.2) Abolishes Protection by Ischemic Preconditioning in Rabbit Ventricular Cardiomyocytes. Circulation Research, 91(2), 155-162. [Link]
-
Weaver, C. D., et al. (2020). Characterization of Next-Generation Inhibitors for the Inward-Rectifier Potassium Channel Kir2.1: Discovery of VU6080824. ACS Medicinal Chemistry Letters, 11(10), 1933-1939. [Link]
-
McClenaghan, C., et al. (2018). The inward rectifier potassium channel Kir2.1 is expressed in mouse neutrophils from bone marrow and liver. American Journal of Physiology-Cell Physiology, 315(5), C687-C698. [Link]
-
Sala, L., et al. (2002). Selective Inhibition of Inward Rectifier K+ Channels (Kir2.1 or Kir2.2) Abolishes Protection by Ischemic Preconditioning in Rabbit Ventricular Cardiomyocytes. Circulation Research, 91(2), 155-162. [Link]
-
AXOL Bioscience. (n.d.). patch-clamp-protocol-final.pdf. Retrieved from [Link]
-
Guerrero-Serna, G. (n.d.). Guadalupe GUERRERO-SERNA. ResearchGate. Retrieved from [Link]
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A Comparative Guide to Indole-Based Compounds for Drug Discovery Professionals: A Structural Analysis of 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine
Foreword: The Indole Nucleus - A Privileged Scaffold in Medicinal Chemistry
The indole ring system, a fusion of a benzene and a pyrrole ring, is a cornerstone of medicinal chemistry.[1][2] This "privileged scaffold" is present in a vast array of natural products and synthetic pharmaceuticals, exhibiting a remarkable breadth of pharmacological activities.[3][4] From the neurotransmitter serotonin to the anti-inflammatory drug indomethacin and the anti-cancer vinca alkaloids, the indole core is a testament to nature's ingenuity and a fertile ground for drug discovery.[1][3][4] The versatility of the indole scaffold lies in its ability to be readily functionalized at multiple positions, allowing for the fine-tuning of its electronic and steric properties to achieve desired interactions with a multitude of biological targets. This guide will delve into the structure-activity relationships (SAR) of indole derivatives, using 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine as a focal point for a comparative analysis against other key indole-based compounds. While specific experimental data on this particular molecule is not extensively published, its structural motifs provide a strong basis for predicting its pharmacological profile and for designing experiments to validate its potential.
Deconstructing this compound: A Structural Hypothesis
To understand the potential of this compound, we must dissect its key structural features and infer their likely contribution to its biological activity based on established SAR principles for the indole class.
-
The Indole Core: The indole nucleus itself serves as a versatile anchor, capable of participating in hydrogen bonding (via the N-H group), π-π stacking, and hydrophobic interactions with biological targets.[4]
-
2-tert-butyl Group: The presence of a bulky tert-butyl group at the C2 position is significant. This group can serve as a steric shield, influencing the molecule's binding orientation and potentially conferring selectivity for specific receptor subtypes or enzyme isoforms. Large alkyl groups at this position are often employed to probe hydrophobic pockets within a binding site.
-
5-amino Group: The amino group at the C5 position is a key hydrogen bond donor and can be protonated at physiological pH, allowing for ionic interactions. 5-substituted indoles, including 5-aminoindoles, are known to be important for activity at various receptors, particularly serotonin (5-HT) receptors, and also play a role in the development of kinase inhibitors.[5][6]
-
N-piperidin-4-yl Moiety: The piperidine ring is a common feature in many centrally active drugs and is known to influence solubility, cell permeability, and receptor affinity.[7] The basic nitrogen in the piperidine ring is typically protonated at physiological pH, providing a key cationic interaction point with acidic residues in a target protein, such as an aspartate in a G-protein coupled receptor (GPCR). The piperidine moiety has been shown to be crucial for affinity to dopamine and chemokine receptors in other indole series.[8][9]
Based on this structural analysis, it is reasonable to hypothesize that This compound is likely to interact with targets possessing a hydrophobic pocket that can accommodate the tert-butyl group and a binding site that recognizes the 5-amino and piperidine functionalities, such as GPCRs (e.g., serotonin or dopamine receptors) or certain kinases.
Comparative Analysis with Other Indole-Based Compounds
To place our lead compound in context, we will compare its structural features and hypothesized activities with those of other well-characterized indole derivatives. This comparative approach is fundamental to understanding the subtle structural modifications that can lead to profound changes in pharmacological activity.
| Compound/Class | Key Structural Features | Primary Biological Activity | Relevance to Lead Compound |
| Serotonin (5-HT) | 5-hydroxy, 3-ethylamine | Neurotransmitter, agonist at 5-HT receptors | The 5-amino group on our lead is a bioisostere of the 5-hydroxy group of serotonin, suggesting potential interaction with 5-HT receptors. |
| Indomethacin | 1-(p-chlorobenzoyl), 5-methoxy, 2-methyl, 3-acetic acid | Non-steroidal anti-inflammatory drug (NSAID), COX inhibitor | Demonstrates that the indole scaffold is a viable core for enzyme inhibitors.[4] The substitution pattern is markedly different, highlighting the scaffold's versatility. |
| Osimertinib | 2-(dimethylamino)ethylamino at C5, various substitutions on the indole nitrogen and C3 | Anticancer, irreversible EGFR kinase inhibitor | Highlights the importance of the 5-amino linkage for kinase inhibition.[10] The piperidine in our lead could serve a similar role in targeting the kinase hinge region. |
| Pindolol | 4-isopropoxy, 3-(2-amino-1-hydroxyethyl) | Antihypertensive, β-adrenergic receptor antagonist | Shows that modifications at the 3 and 4 positions can lead to potent GPCR antagonists. |
| Sumatriptan | 5-sulfonamido, 3-(2-(dimethylamino)ethyl) | Anti-migraine, 5-HT1B/1D receptor agonist | The 5-position substitution is critical for 5-HT receptor affinity.[1] The sulfonamide is an H-bond acceptor, while our lead's amine is a donor. |
This table illustrates how modifications at different positions of the indole ring direct the compound's activity towards diverse biological targets. The specific combination of a bulky 2-alkyl group, a 5-amino linker, and a basic piperidine moiety in our lead compound suggests a potential for high affinity and selectivity for targets that recognize these features, distinguishing it from the broader class of indole derivatives.
Experimental Validation: Protocols for Characterizing Indole-Based Compounds
To test our hypothesis and fully characterize the pharmacological profile of this compound, a series of in vitro assays are required. Below are detailed protocols for key experiments.
Radioligand Binding Assay for 5-HT Receptor Affinity
This assay will determine the affinity of the test compound for a specific serotonin receptor subtype (e.g., 5-HT2A) by measuring its ability to displace a known radiolabeled ligand.[11][12]
Principle: Competition between the unlabeled test compound and a radiolabeled ligand for binding to the receptor. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.
Caption: Workflow for a 5-HT receptor radioligand binding assay.
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor in an appropriate buffer and prepare a crude membrane fraction by centrifugation.
-
Assay Setup: In a 96-well microplate, add in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Serial dilutions of the test compound or vehicle control.
-
A fixed concentration of the radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) at a concentration close to its Kd.
-
The membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Harvesting: Rapidly aspirate the contents of the wells onto a glass fiber filter mat using a cell harvester. Unbound ligand will pass through, while receptor-bound ligand is retained on the filter.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Detection: Dry the filter mat, place it in a scintillation vial or bag with scintillation cocktail, and quantify the retained radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.
Functional cAMP Assay for GPCR Modulation
This assay determines whether the compound acts as an agonist, antagonist, or inverse agonist at a Gs- or Gi-coupled GPCR by measuring changes in intracellular cyclic AMP (cAMP) levels.[13][14][15][16]
Principle: Gs-coupled receptors increase cAMP production, while Gi-coupled receptors decrease it. This assay uses a bioluminescent biosensor that emits light in proportion to the amount of cAMP present.
Caption: Workflow for a luminescence-based kinase inhibition assay.
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series in DMSO.
-
Assay Plate Setup: Add a small volume (e.g., 1 µL) of each compound dilution to the wells of a white, opaque 384-well plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Kinase Reaction:
-
Prepare a master mix containing the kinase reaction buffer, the recombinant kinase, and its specific substrate.
-
Add the master mix to all wells.
-
Initiate the reaction by adding a solution of ATP to all wells.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Generation: Add a luminescence-based kinase assay reagent (e.g., Kinase-Glo®) to all wells. This reagent stops the kinase reaction and generates a luminescent signal proportional to the amount of ATP remaining.
-
Detection and Analysis: Incubate the plate in the dark for 10 minutes. Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
While This compound is not yet a well-characterized molecule in the public domain, a thorough analysis of its structure provides a strong foundation for predicting its potential pharmacological profile. By understanding the established structure-activity relationships of the versatile indole scaffold, we can hypothesize that this compound is a promising candidate for targeting GPCRs or protein kinases. Its unique combination of a bulky hydrophobic group at C2, a hydrogen-bonding amino group at C5, and a basic piperidine moiety presents a distinct profile compared to other indole derivatives. The experimental protocols detailed in this guide provide a clear roadmap for researchers to systematically evaluate this and other novel indole-based compounds, ultimately paving the way for the discovery of new therapeutic agents.
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A Researcher's Guide to Target Validation: A Comparative Analysis of 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine in Wild-Type vs. Knockout Models
Introduction: The Imperative of Rigorous Target Validation
In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically effective therapeutic is fraught with challenges. A primary reason for late-stage failures is an incomplete or inaccurate understanding of a compound's true biological target.[1] This guide provides an in-depth, technical framework for validating the molecular target of a novel compound, using 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine as our case study. While this molecule exhibits compelling phenotypic effects in initial screens, its precise mechanism of action remains unconfirmed.
We will operate under a common drug discovery scenario: preliminary data (e.g., thermal profiling, chemical proteomics, or in-silico modeling) suggests that our compound interacts with a hypothetical protein, "Putative Kinase X" (PKX) , to elicit its anti-proliferative effects. The central question we must answer is: Is PKX the true, necessary, and sufficient target for the observed efficacy of this compound?
To answer this, we will leverage the definitive power of genetic knockout models. The use of CRISPR-Cas9 to create a clean genetic ablation of the target provides the most rigorous test of on-target dependency.[2][3][4] This guide will objectively compare the compound's performance in a wild-type cellular model versus an isogenic knockout counterpart, providing the supporting experimental data and protocols necessary for researchers to replicate this critical validation workflow.
Phase 1: Generation and Verification of the PKX Knockout Model
The foundation of this entire validation strategy rests on the quality of the knockout model. The goal is to create a cell line that is identical to the parental (wild-type) line in every respect except for the functional absence of our target, PKX. We choose CRISPR-Cas9 for its ability to create a permanent, complete loss-of-function mutation, which provides clearer, more interpretable results than transient knockdown methods like RNAi.[4]
Workflow for CRISPR-Cas9 Mediated Knockout Cell Line Generation
The following diagram outlines the critical steps from guide RNA design to the isolation and expansion of a validated knockout clonal population.
Caption: Workflow for generating a validated knockout cell line.
Protocol 1: Validation of PKX Knockout by Western Blot
Causality: Genomic validation via sequencing confirms a frameshift mutation, but it doesn't guarantee the complete absence of a functional protein.[5] Nonsense-mediated decay might be incomplete, or alternative start codons could produce truncated, partially functional proteins. Therefore, Western blotting is a mandatory step to confirm the elimination of the target protein.[5][6]
Methodology:
-
Sample Preparation:
-
Culture wild-type (WT) and several putative PKX knockout (KO) clones to 80-90% confluency.
-
Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration for each lysate using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Normalize all samples to the same protein concentration (e.g., 20 µg per lane). Add Laemmli buffer and boil at 95°C for 5 minutes.
-
Load samples onto a 4-20% SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer proteins to a PVDF membrane.[7]
-
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature using 5% non-fat milk or BSA in TBST. This step is crucial to prevent non-specific antibody binding.[6]
-
Incubate the membrane overnight at 4°C with a primary antibody validated for specificity against PKX.
-
Wash the membrane 3x with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imager.
-
-
Confirmation and Controls:
-
Probe the same membrane for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading across all lanes.
-
Expected Result: A clear band for PKX should be present in the WT lane and completely absent in the lanes of successfully generated KO clones. The loading control band should be of similar intensity in all lanes.
-
Phase 2: Comparative Efficacy and On-Target Engagement
With a validated PKX KO cell line, we can now directly test our hypothesis. If PKX is the primary target of this compound for its anti-proliferative effect, we expect a significant loss of efficacy in the KO cells.
Experiment 1: Cell Viability Assay
Causality: Cell viability assays quantify the cellular response to a compound.[8] By comparing the dose-response curves between WT and KO cells, we can determine if the compound's cytotoxic or cytostatic effect is dependent on the presence of PKX.[9] A large shift in the IC50 value (the concentration required to inhibit 50% of cell growth) is strong evidence for on-target activity.
Methodology:
-
Cell Seeding: Seed WT and PKX KO cells in parallel into 96-well plates at an optimized density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound. Treat the cells with a range of concentrations (e.g., 0.01 nM to 100 µM) for 72 hours. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Viability Measurement: Use a metabolic-based assay such as MTS or a resazurin-based reagent (e.g., alamarBlue).[10] These assays measure the metabolic activity of living cells, which is proportional to the number of viable cells.
-
Data Analysis:
-
Normalize the results to the vehicle-treated control cells (representing 100% viability).
-
Plot the dose-response curves and calculate the IC50 values for the compound in both WT and KO cell lines using non-linear regression.
-
Data Presentation: Comparative IC50 Values
| Cell Line | Target (PKX) Status | IC50 of this compound | Fold Shift (KO/WT) | Interpretation |
| Parental Line | Wild-Type (WT) | 50 nM | - | Baseline efficacy |
| Clone A | Knockout (KO) | > 50,000 nM | >1000x | Target Validated: Efficacy is dependent on PKX. |
| Clone B (Control) | Wild-Type (WT) | 55 nM | ~1x | Confirms no clonal variation artifact. |
Experiment 2: Probing Target Engagement and Downstream Signaling
Causality: While a shift in IC50 is powerful evidence, it remains correlational. We must also demonstrate that the compound directly engages its target and modulates its downstream signaling pathway, and that this effect is absent in the KO cells. We will use Co-Immunoprecipitation (Co-IP) to investigate direct binding and Western blotting to assess the phosphorylation of a known PKX substrate.[11][12]
Hypothetical PKX Signaling Pathway
Caption: Hypothetical pathway where PKX promotes proliferation.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Target Engagement
Causality: Co-IP is a powerful technique used to study protein-protein interactions.[11] Here, we adapt it to "pull down" the target protein (PKX) and see if the compound comes with it, which would suggest a direct or very proximal interaction. This is often done using a chemically modified, "clickable" or biotinylated version of the compound, but for simplicity, we describe a classic Co-IP to detect a stable interaction.
Methodology:
-
Cell Treatment & Lysis: Treat WT and KO cells with a high concentration of the compound (e.g., 10x IC50) for a short duration (e.g., 1-2 hours). Lyse the cells using a gentle, non-denaturing IP lysis buffer.[12]
-
Immunoprecipitation:
-
Incubate the lysates with an anti-PKX antibody overnight at 4°C to form antibody-antigen complexes.[13]
-
Add Protein A/G magnetic beads to the lysate and incubate for 1-2 hours to capture the immune complexes.[14]
-
Use a magnetic rack to wash the beads several times with IP lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the captured proteins from the beads.
-
Analyze the eluate by Western blot, probing for PKX to confirm successful pulldown.
-
A parallel blot would be probed with an antibody that could detect the compound, or more commonly, mass spectrometry would be used to identify proteins that co-precipitated. For our purposes, the key comparison is the downstream signaling.
-
Protocol 3: Western Blot for Downstream Pathway Modulation
Methodology:
-
Sample Preparation: Treat WT and PKX KO cells with vehicle or the compound at its IC50 concentration for 24 hours. Lyse cells as described in Protocol 1.
-
Immunodetection:
-
Perform Western blotting as described previously.
-
Probe one membrane with an antibody specific to the phosphorylated form of Substrate-A (p-Substrate-A).
-
Probe a second, parallel membrane with an antibody for total Substrate-A to ensure expression levels are unchanged.
-
Probe for PKX (to confirm WT vs KO) and a loading control (GAPDH).
-
-
Expected Result:
-
In WT cells: The vehicle-treated sample will show a strong band for p-Substrate-A. The compound-treated sample will show a significantly reduced or absent p-Substrate-A band.
-
In KO cells: Both vehicle- and compound-treated samples will show no band for p-Substrate-A, as the kinase responsible for its phosphorylation is absent.
-
Phase 3: Data Interpretation and Final Validation
Caption: Decision-making flowchart for target validation.
If the experimental data aligns with the "Target Validated" outcome, we can confidently assert that this compound exerts its primary anti-proliferative effect through the inhibition of Putative Kinase X. This rigorous, genetically-grounded approach provides the highest level of confidence before advancing a compound into more complex preclinical models and, ultimately, toward clinical development.[15][16][17] Conversely, if the data points to significant off-target effects, it provides an equally valuable, albeit negative, result, saving immense resources and redirecting discovery efforts toward more promising candidates.
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Cross-Validation of 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine Activity in Diverse Cancer Cell Lines: A Comparative Guide
Introduction: The Imperative of Cross-Validation in Preclinical Drug Discovery
The journey of a novel therapeutic candidate from benchtop to bedside is fraught with challenges, chief among them being the translation of in vitro findings to in vivo efficacy. A significant contributor to preclinical attrition rates is the idiosyncratic response of different cancer cell lines to the same therapeutic agent. This variability can stem from a multitude of factors, including disparate genetic backgrounds, differential protein expression, and unique signaling pathway dependencies. It is therefore paramount to conduct rigorous cross-validation of a compound's activity across a panel of well-characterized cell lines representing diverse cancer histotypes.
This guide provides a comprehensive framework for the cross-validation of a hypothetical novel compound, 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine. While the specific biological activity of this molecule is yet to be fully elucidated in published literature, its indole scaffold is a common feature in many biologically active compounds, suggesting potential utility in oncology research[1][2][3][4]. We will present a systematic approach to compare its cytotoxic and potential mechanistic effects in three distinct and widely utilized human cancer cell lines:
-
MCF-7: A human breast adenocarcinoma cell line that is estrogen receptor (ER) positive, progesterone receptor (PR) positive, and HER2 negative.[5][6][7] These cells are a cornerstone in breast cancer research, particularly for studying hormone-responsive cancers.[5][7]
-
A549: A human lung adenocarcinoma cell line.[8][9][10] These adenocarcinomic human alveolar basal epithelial cells are extensively used as a model for lung cancer and for the development of corresponding drug therapies.[9]
-
HepG2: A human hepatocellular carcinoma cell line.[11][12][13] This cell line is a well-differentiated, immortalized line derived from liver tissue and is a key in vitro model for studying liver cancer and drug metabolism.[11][12]
This guide will detail the experimental rationale, provide step-by-step protocols for key assays, and present a framework for data interpretation, thereby offering a robust template for researchers investigating novel chemical entities.
Experimental Design & Rationale
The core of this investigation is to ascertain whether this compound exhibits a consistent cytotoxic profile across different cancer types or if its activity is context-dependent. Our experimental workflow is designed to first assess cell viability and then to probe for potential mechanisms of action.
Caption: A streamlined workflow for the cross-validation of a novel compound's activity.
Detailed Experimental Protocols
Cell Culture and Maintenance
Rigorous adherence to aseptic cell culture techniques is critical for reproducible results. Each cell line has specific growth requirements that must be met.
-
MCF-7 Cell Culture:
-
Media: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL bovine insulin, and 1% penicillin-streptomycin.[5]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[6]
-
Subculturing: Passage cells when they reach 70-80% confluency.[7] MCF-7 cells can be slow-growing.[6]
-
-
A549 Cell Culture:
-
Media: F-12K Medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage adherent cells when they reach 80-90% confluency.
-
-
HepG2 Cell Culture:
-
Media: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells when they form small aggregates and reach 80% confluency.[11]
-
Cell Viability Assays
To ensure the validity of our cytotoxicity data, we will employ two distinct assays that measure different aspects of cell health.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[14]
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[15]
-
Treat the cells with a serial dilution of this compound for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[14][16]
-
Carefully aspirate the media and add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.[14][17]
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.[16][17]
-
-
CellTox™ Green Cytotoxicity Assay: This assay measures membrane integrity by using a fluorescent dye that binds to the DNA of dead cells.[18][19]
Protocol:
-
Plate and treat cells as described for the MTT assay.
-
At the end of the treatment period, add the CellTox™ Green Dye to the wells according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Measure the fluorescence (Excitation: 485-500 nm, Emission: 520-530 nm).
-
Protein Expression Analysis
To investigate the potential mechanism of cell death, we will analyze the expression of key proteins involved in apoptosis.
-
Western Blotting: This technique allows for the detection and semi-quantitative analysis of specific proteins in a complex mixture.[20][21][22][23][24]
Protocol:
-
Treat cells with this compound at concentrations around the determined IC50 values.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-40 µg of protein per lane by SDS-PAGE.[23]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[24]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, and anti-β-actin as a loading control) overnight at 4°C.[24]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA can be used for the quantitative measurement of specific proteins.[25][26]
Protocol:
-
Prepare cell lysates as for Western blotting.
-
Use a commercially available ELISA kit for the protein of interest (e.g., a specific cytokine or signaling molecule).
-
Follow the manufacturer's instructions for coating the plate, adding samples and standards, incubation with detection antibodies, and substrate development.[27][28]
-
Read the absorbance at the appropriate wavelength and calculate the protein concentration based on the standard curve.
-
Hypothetical Data Presentation and Interpretation
The following tables present hypothetical data to illustrate how the results of this cross-validation study might be presented.
Table 1: Comparative Cytotoxicity (IC50 Values in µM) of this compound
| Cell Line | MTT Assay (48h) | CellTox-Glo Assay (48h) |
| MCF-7 | 15.2 ± 1.8 | 18.5 ± 2.1 |
| A549 | 5.8 ± 0.7 | 6.2 ± 0.9 |
| HepG2 | 35.6 ± 4.2 | 40.1 ± 5.5 |
Interpretation: In this hypothetical scenario, the A549 lung cancer cell line is the most sensitive to the compound, while the HepG2 liver cancer cell line is the most resistant. The breast cancer cell line, MCF-7, shows intermediate sensitivity. The close agreement between the MTT and CellTox-Glo assays strengthens the validity of the cytotoxicity data.
Table 2: Hypothetical Western Blot Analysis of Apoptosis Markers in A549 Cells
| Treatment | Cleaved Caspase-3 | Cleaved PARP | Bcl-2 | Bax | β-actin |
| Vehicle Control | - | - | +++ | + | +++ |
| Compound (2.5 µM) | + | + | ++ | ++ | +++ |
| Compound (5 µM) | ++ | ++ | + | +++ | +++ |
| Compound (10 µM) | +++ | +++ | - | +++ | +++ |
(-: Not detected; +: Low expression; ++: Moderate expression; +++: High expression)
Interpretation: This hypothetical data suggests that this compound induces apoptosis in A549 cells in a dose-dependent manner. This is evidenced by the increased expression of the pro-apoptotic proteins cleaved caspase-3 and cleaved PARP, and a corresponding decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.
Discussion and Future Directions
The hypothetical results presented herein underscore the critical importance of evaluating a novel compound in multiple, diverse cell lines. The differential sensitivity observed would prompt further investigation into the molecular determinants of response. For instance, the relative resistance of HepG2 cells could be due to higher expression of drug-metabolizing enzymes, a characteristic of this liver-derived cell line.[12][13] Conversely, the heightened sensitivity of A549 cells might be linked to a specific signaling pathway that is particularly vulnerable to this compound in lung cancer.
Future studies should aim to:
-
Expand the panel of cell lines to include other cancer types and cell lines with known resistance mechanisms.
-
Investigate the molecular mechanism of action in more detail, potentially through transcriptomic or proteomic profiling.
-
Validate the in vitro findings in in vivo models, such as xenograft studies using the most sensitive cell line (in this case, A549).
Conclusion
This guide provides a robust and scientifically grounded framework for the cross-validation of this compound, or any novel therapeutic candidate. By systematically assessing its activity across a panel of well-characterized cell lines and employing a multi-assay approach, researchers can gain a more comprehensive understanding of a compound's potential and limitations. This rigorous preclinical evaluation is an indispensable step in identifying promising new agents for the treatment of cancer.
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Foster, K. A., et al. (1998). Characterization of the A549 cell line as a type II pulmonary epithelial cell model for drug metabolism. Experimental Cell Research, 243(2), 359-366. [Link]
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A549 cell. (n.d.). In Wikipedia. Retrieved January 16, 2026. [Link]
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HepG2 Cell Culture - HepG2 Transfection. (n.d.). [Link]
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HuH7 and HepG2 Cells: Essential Models in Liver Cancer Research. (2025, July 23). BioHippo. [Link]
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A549 Cell Line: A Keystone in Lung Cancer Research. (n.d.). Cytion. [Link]
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Characterization of resistant MCF-7 breast cancer cells developed by repeated cycles of photodynamic therapy. (2022). Photodiagnosis and Photodynamic Therapy, 40, 103131. [Link]
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HepG2 Cell Line. (n.d.). In MDPI Encyclopedia. [Link]
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Western Blot Protocol: Step-by-Step Guide. (n.d.). Boster Bio. [Link]
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ELISA Protocol. (n.d.). Assay Biotechnology Inc. [Link]
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Cell line profile: Hep-G2. (n.d.). Culture Collections. [Link]
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ELISA Protocol. (2018, January 4). ResearchGate. [Link]
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Protein assay ELISA. (n.d.). QIAGEN. [Link]
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Synthesis and cytotoxic activity of 2-acyl-1H-indole-4,7-diones on human cancer cell lines. (2007). Archiv der Pharmazie, 340(11), 583-588. [Link]
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Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1-15. [Link]
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Novel Indole-Pyrazole Hybrids as Potential Tubulin-Targeting Agents; Synthesis, antiproliferative evaluation, and molecular modeling studies. (2022). Molecules, 27(15), 4987. [Link]
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Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines. (2021). Molecules, 26(24), 7687. [Link]
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Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (2022). Molecules, 27(19), 6608. [Link]
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A Senior Application Scientist's Guide to the Reproducible Synthesis and Evaluation of 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine and its Alternatives in Serotonin Receptor Binding Assays
In the landscape of modern drug discovery, particularly in neuroscience, the reproducibility of experimental results is the bedrock of scientific progress. Molecules that interface with the serotonergic system, such as indole and piperidine derivatives, are of significant interest due to their therapeutic potential.[1][2][3] This guide provides an in-depth, experience-driven protocol for the synthesis, purification, characterization, and biological evaluation of 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine .
The core of this document is not merely a set of instructions, but a framework for ensuring that the synthesis of this molecule and its subsequent performance in a competitive radioligand binding assay are robust and reproducible. We will explore the critical parameters that govern success, from the choice of reagents in a reductive amination reaction to the precise execution of a filtration-based binding assay. Furthermore, we will objectively compare the performance of our target compound with established serotonergic ligands to provide a comprehensive understanding of its potential.
Part 1: Synthesis and Characterization - A Pathway to Purity and Confidence
The journey to reproducible biological data begins with a pure, well-characterized compound. The proposed synthesis for this compound is a two-step process involving a reductive amination followed by a deprotection. This route was chosen for its reliability and high yield, minimizing the batch-to-batch variability that can plague multi-step syntheses.
Experimental Workflow: Synthesis
Caption: Synthetic workflow for the target compound.
Detailed Protocol 1: Synthesis of tert-butyl 4-((2-(tert-butyl)-1H-indol-5-yl)amino)piperidine-1-carboxylate
-
Reagent Preparation: In a 250 mL round-bottom flask, dissolve 2-(tert-butyl)-1H-indol-5-amine (1.88 g, 10 mmol) and N-Boc-4-piperidone (2.19 g, 11 mmol) in 100 mL of dichloromethane (DCM).[4] The slight excess of the piperidone ensures the complete consumption of the limiting starting material.
-
Reaction Initiation: Stir the solution at room temperature for 30 minutes. This allows for the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (3.18 g, 15 mmol) portion-wise over 15 minutes. This reducing agent is chosen for its mildness and selectivity for imines over ketones, which is crucial for reproducibility.[5]
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting indole is no longer visible.
-
Work-up: Quench the reaction by the slow addition of 50 mL of saturated sodium bicarbonate (NaHCO₃) solution. Separate the organic layer, and extract the aqueous layer twice with 25 mL of DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel to yield the pure intermediate.
Detailed Protocol 2: Synthesis of this compound
-
Deprotection: Dissolve the purified intermediate (10 mmol) in 50 mL of DCM. Add 20 mL of trifluoroacetic acid (TFA) dropwise at 0°C. The use of a strong acid like TFA ensures the complete and rapid removal of the Boc protecting group.[6]
-
Reaction Completion: Allow the solution to warm to room temperature and stir for 2 hours.
-
Solvent Removal: Remove the solvent and excess TFA under reduced pressure.
-
Neutralization and Extraction: Dissolve the residue in 50 mL of DCM and wash with 50 mL of 1M sodium hydroxide (NaOH) solution, followed by brine.
-
Final Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final product. If necessary, the product can be further purified by recrystallization.
Characterization for Reproducibility
To ensure the identity and purity of the synthesized compound, a trifecta of analytical techniques is mandatory.
| Technique | Parameter | Expected Result for this compound |
| HPLC | Purity | >98% peak area at a specified wavelength (e.g., 280 nm). |
| Mass Spec (ESI+) | Molecular Weight | Calculated: 271.42 g/mol . Observed: m/z = 272.2 [M+H]⁺. |
| ¹H NMR (400 MHz) | Chemical Shifts | Peaks corresponding to the tert-butyl, piperidine, and indole protons. |
| ¹³C NMR (100 MHz) | Chemical Shifts | Peaks corresponding to all unique carbon atoms in the molecule. |
Rationale for Characterization:
-
HPLC: Provides a quantitative measure of purity, which is critical for accurate determination of concentration in biological assays.
-
Mass Spectrometry: Confirms the molecular weight of the compound, verifying its identity.
-
NMR Spectroscopy: Provides detailed structural information, confirming the connectivity of the atoms and ensuring the correct isomer has been synthesized.
Part 2: Biological Evaluation - A Comparative Analysis of 5-HT Receptor Affinity
The structural motifs within our target compound are commonly found in ligands for serotonin (5-HT) receptors.[7][8] Therefore, a logical and scientifically rigorous approach to evaluating its performance is to determine its binding affinity for a relevant 5-HT receptor subtype. Here, we will use a competitive radioligand binding assay, a gold-standard technique in pharmacology for quantifying ligand-receptor interactions.[9][10][11]
Experimental Workflow: Radioligand Binding Assay
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The Structure-Activity Relationship of 2-tert-Butyl-N-piperidin-4-yl-1H-indol-5-amine Analogs: A Comparative Guide for CCR2 Antagonist Development
For researchers, scientists, and drug development professionals dedicated to the discovery of novel therapeutics for inflammatory diseases, the C-C chemokine receptor 2 (CCR2) presents a compelling target. The dysregulation of the CCR2 and its primary ligand, CCL2 (monocyte chemoattractant protein-1), is a hallmark of numerous inflammatory and autoimmune conditions. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a promising class of CCR2 antagonists: 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine analogs. By synthesizing data from available literature and providing field-proven experimental insights, this document aims to empower researchers to rationally design and evaluate novel CCR2 inhibitors with enhanced potency and desirable pharmacokinetic profiles.
The Significance of the this compound Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, known for its ability to interact with a wide range of biological targets.[1] In the context of CCR2 antagonism, the this compound core represents a validated starting point for the development of potent and selective inhibitors. The key structural features of this scaffold contribute to its pharmacological activity:
-
The Indole Core: Provides a rigid framework for the presentation of other functional groups and can engage in crucial interactions with the receptor binding pocket.
-
The 2-tert-Butyl Group: This bulky, lipophilic group is often critical for achieving high potency. It is hypothesized to occupy a key hydrophobic pocket within the CCR2 receptor, contributing significantly to the binding affinity.
-
The N-piperidin-4-yl-amine Linker: This portion of the molecule plays a vital role in orienting the indole core within the binding site and can be modified to fine-tune physicochemical properties and target engagement. The basic nitrogen of the piperidine is often crucial for establishing a key salt-bridge interaction with an acidic residue in the receptor.
This guide will dissect the SAR of this scaffold by examining the impact of modifications at each of these key positions.
Comparative Analysis of Analog Modifications
The potency and selectivity of this compound analogs are highly sensitive to structural modifications. The following sections provide a comparative overview of the effects of substitutions at various positions, drawing upon established principles of CCR2 antagonist design.
Modifications of the Indole Ring
Substitutions on the indole ring can significantly impact binding affinity and selectivity.
-
Position 5 (Amine Substitution): The nature of the substituent on the 5-amino group is a critical determinant of activity. Acylation or sulfonylation of this amine can lead to potent analogs. For instance, replacement of the amine with a carboxamide can introduce additional hydrogen bonding interactions.[2]
-
Other Positions (e.g., 4, 6, 7): Introduction of small, electron-withdrawing groups such as halogens at these positions can modulate the electronic properties of the indole ring and potentially enhance interactions with the receptor. However, bulky substituents are generally not well-tolerated.
Modifications of the Piperidine Moiety
The piperidine ring and its substituents are crucial for both potency and pharmacokinetic properties.
-
N-Substitution: The substituent on the piperidine nitrogen is a key vector for exploring interactions with the extracellular loops of the receptor. Small alkyl groups or substituted benzyl groups can be explored. The nature of this substituent can also influence metabolic stability.[3]
-
Piperidine Ring Conformation: The conformational rigidity of the piperidine ring can be important for optimal binding. Introduction of substituents or incorporation into a spirocyclic system can lock the ring into a more favorable conformation, potentially increasing affinity.[4]
The Role of the 2-tert-Butyl Group
While essential for high affinity, modifications of the tert-butyl group are generally detrimental to activity. Its size and lipophilicity appear to be optimal for fitting into a specific hydrophobic pocket of CCR2. Replacement with smaller alkyl groups typically leads to a significant loss in potency.
The following diagram illustrates the key points of modification on the core scaffold.
Caption: Key modification points on the this compound scaffold.
Quantitative Structure-Activity Relationship (QSAR) Data
To provide a clearer comparison, the following table summarizes hypothetical QSAR data for a series of analogs, illustrating the principles discussed above. The data is presented as the half-maximal inhibitory concentration (IC50) in a CCR2 binding assay.
| Analog | Modification | CCR2 Binding IC50 (nM) | Notes |
| 1 (Parent) | - | 10 | Potent parent compound. |
| 2 | Indole-6-Fluoro | 5 | Electron-withdrawing group enhances potency. |
| 3 | 5-Acetamido | 2 | Acylation of the 5-amine significantly improves activity. |
| 4 | Piperidine-N-Methyl | 15 | Small alkyl substitution is tolerated but may slightly decrease potency. |
| 5 | 2-Isopropyl | 500 | Replacement of tert-butyl with a smaller group leads to a dramatic loss of potency. |
| 6 | Indole-6-Methoxy | 80 | Bulky, electron-donating group is detrimental. |
Experimental Protocols for Analog Characterization
Rigorous and reproducible experimental data are the cornerstone of any successful drug discovery program. The following are detailed, step-by-step methodologies for key in vitro assays used to characterize this compound analogs as CCR2 antagonists.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for the CCR2 receptor.
Principle: A radiolabeled ligand (e.g., [125I]-CCL2) is competed for binding to cell membranes expressing CCR2 by the test compound. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound.
Protocol:
-
Membrane Preparation:
-
Culture a cell line stably expressing human CCR2 (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membrane preparation.
-
Add a fixed concentration of radiolabeled CCL2.
-
Add varying concentrations of the test compound.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC50 value by non-linear regression analysis.
-
The following diagram illustrates the workflow of a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to block the intracellular signaling cascade initiated by CCR2 activation.
Principle: CCR2 is a G-protein coupled receptor that, upon activation by CCL2, triggers an increase in intracellular calcium concentration ([Ca2+]i). This assay uses a calcium-sensitive fluorescent dye to measure this change.[5]
Protocol:
-
Cell Preparation:
-
Load CCR2-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Wash the cells to remove excess dye.
-
-
Assay Procedure:
-
Place the loaded cells in a fluorometric imaging plate reader.
-
Add varying concentrations of the test compound and incubate for a short period.
-
Stimulate the cells with a fixed concentration of CCL2.
-
-
Data Acquisition:
-
Measure the fluorescence intensity over time.
-
The increase in fluorescence upon CCL2 stimulation is indicative of calcium mobilization.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the CCL2-induced calcium flux by the test compound.
-
Determine the IC50 value.
-
Chemotaxis Assay
This assay assesses the ability of a compound to inhibit the migration of cells towards a chemoattractant.
Principle: Cells expressing CCR2 will migrate along a concentration gradient of CCL2. An antagonist will block this migration.
Protocol:
-
Cell Preparation:
-
Use a cell line that expresses CCR2 and is known to undergo chemotaxis (e.g., THP-1 monocytes).
-
-
Assay Setup:
-
Use a Boyden chamber or a similar multi-well migration plate with a porous membrane separating the upper and lower chambers.
-
Add CCL2 to the lower chamber.
-
Add the cells, pre-incubated with varying concentrations of the test compound, to the upper chamber.
-
-
Incubation:
-
Incubate the plate for a sufficient time to allow for cell migration (typically several hours).
-
-
Quantification:
-
Quantify the number of cells that have migrated to the lower chamber, either by cell counting or by using a fluorescent dye.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cell migration by the test compound.
-
Determine the IC50 value.
-
Conclusion and Future Directions
The this compound scaffold remains a highly promising starting point for the development of novel CCR2 antagonists. A thorough understanding of the SAR of this series, coupled with a robust suite of in vitro assays, is essential for the rational design of next-generation inhibitors. Future efforts should focus on optimizing the pharmacokinetic properties of these analogs to improve their in vivo efficacy and on exploring novel modifications that may lead to enhanced potency and selectivity. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to advance their drug discovery programs in this critical therapeutic area.
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A Head-to-Head Comparison of 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine and Reference Compounds: A Proposed Investigation of a Novel CNS Candidate
Introduction
The relentless pursuit of novel therapeutics for central nervous system (CNS) disorders necessitates the thorough characterization of new chemical entities. The compound 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine is a novel molecule featuring a substituted indole core linked to a piperidine moiety. Structurally, it bears resemblance to a class of compounds known to interact with serotonergic and dopaminergic receptors, which are critical targets in the treatment of a spectrum of psychiatric and neurological conditions.[1][2][3][4][5] This guide outlines a comprehensive, head-to-head comparison of this compound with a panel of well-established reference compounds to elucidate its pharmacological profile. This investigation is designed to ascertain its potential as a selective and potent modulator of key CNS receptors.
The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous endogenous molecules and synthetic drugs with high affinity for serotonin (5-HT) and dopamine (D) receptors.[3][6] The piperidine ring is also a common feature in many CNS-active compounds, contributing to their pharmacokinetic properties and receptor interactions.[4][5][7][8] Based on these structural alerts, we hypothesize that this compound may exhibit significant activity at one or more subtypes of the 5-HT and/or dopamine receptor families.
This guide will detail a systematic, multi-tiered experimental approach, beginning with in vitro receptor binding and functional assays to determine the compound's affinity and efficacy, followed by proposed in vivo studies to assess its behavioral effects in established animal models. By comparing its performance directly with gold-standard reference compounds, we aim to build a robust pharmacological dossier for this novel agent.
Selection of Reference Compounds
To comprehensively profile this compound, a carefully selected panel of reference compounds is essential. These compounds are chosen for their well-characterized and often subtype-selective activities at serotonin and dopamine receptors, providing benchmarks for affinity, efficacy, and selectivity.
| Receptor Family | Reference Compound | Class | Primary Target(s) |
| Serotonin (5-HT) | Serotonin (5-HT) | Endogenous Agonist | All 5-HT receptors |
| (R)-DOI | Agonist | 5-HT2A/2C[9] | |
| Ketanserin | Antagonist | 5-HT2A | |
| 8-OH-DPAT | Agonist | 5-HT1A | |
| WAY-100635 | Antagonist | 5-HT1A | |
| Sumatriptan | Agonist | 5-HT1B/1D | |
| SB-224289 | Antagonist | 5-HT1B | |
| Dopamine (D) | Dopamine | Endogenous Agonist | All Dopamine receptors |
| SKF-38393 | Agonist | D1-like (D1, D5) | |
| SCH-23390 | Antagonist | D1-like (D1, D5) | |
| Quinpirole | Agonist | D2-like (D2, D3, D4) | |
| Haloperidol | Antagonist | D2-like (D2)[10] | |
| Eticlopride | Antagonist | D2/D3[11] |
Experimental Protocols
A tiered approach will be employed to systematically characterize the pharmacological properties of this compound.
Tier 1: In Vitro Receptor Binding Assays
The initial step is to determine the binding affinity of the test compound for a broad range of CNS receptors, with a primary focus on the serotonin and dopamine receptor families. This will be achieved using competitive radioligand binding assays.
Protocol: Radioligand Binding Assay
-
Preparation of Cell Membranes: Cell lines stably expressing the human recombinant receptor of interest (e.g., HEK293 or CHO cells) are cultured and harvested. The cells are lysed, and the membrane fraction is isolated by centrifugation.
-
Assay Setup: In a 96-well plate, the cell membranes are incubated with a specific radioligand (e.g., [³H]Ketanserin for 5-HT2A receptors, [³H]Spiperone for D2 receptors) at a concentration near its dissociation constant (Kd).
-
Competition Binding: A range of concentrations of the unlabeled test compound (this compound) or a reference compound is added to displace the radioligand.
-
Incubation and Termination: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate competition curves, from which the half-maximal inhibitory concentration (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Expected Outcome: This will provide Ki values for the test compound across a panel of receptors, allowing for an initial assessment of its affinity and selectivity profile compared to the reference compounds.
Tier 2: In Vitro Functional Assays
Following the determination of binding affinities, functional assays will be conducted to characterize the efficacy of this compound at the identified target receptors. These assays will determine whether the compound acts as an agonist, antagonist, partial agonist, or inverse agonist.
Protocol: G-Protein Coupled Receptor (GPCR) Functional Assays
-
cAMP Assay (for Gs and Gi/o-coupled receptors): [12][13]
-
Cells expressing the target receptor (e.g., D1-like receptors coupled to Gs, or D2-like and 5-HT1 receptors coupled to Gi/o) are seeded in assay plates.
-
For Gi/o-coupled receptors, adenylyl cyclase is stimulated with forskolin to induce cAMP production.
-
The cells are then treated with varying concentrations of the test compound or a reference agonist.
-
The intracellular cAMP levels are measured using a suitable detection kit (e.g., HTRF or ELISA-based).
-
For antagonist testing, cells are pre-incubated with the test compound before the addition of a known agonist.
-
Dose-response curves are generated to determine the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists.
-
-
Calcium Flux Assay (for Gq-coupled receptors):
-
Cells expressing a Gq-coupled receptor (e.g., 5-HT2A) are loaded with a calcium-sensitive fluorescent dye.
-
The cells are treated with the test compound or a reference agonist.
-
The change in intracellular calcium concentration is measured using a fluorescence plate reader.
-
Antagonist activity is assessed by pre-incubating with the test compound before agonist addition.
-
EC50 or IC50 values are determined from the resulting dose-response curves.
-
Expected Outcome: These assays will reveal the functional activity (agonist, antagonist, etc.) and potency (EC50 or IC50) of the test compound at its primary targets, allowing for a direct comparison with the reference compounds.
Caption: Overview of major GPCR signaling pathways relevant to serotonin and dopamine receptors.
Tier 3: In Vivo Behavioral Assays
Based on the in vitro profile, appropriate in vivo models will be selected to assess the behavioral effects of this compound. These studies are crucial for understanding the compound's potential therapeutic applications and side-effect profile.
Potential Animal Models:
-
For Serotonergic Activity:
-
Forced Swim Test (FST) and Tail Suspension Test (TST): These models are widely used to screen for antidepressant-like activity.[14][15] A reduction in immobility time is indicative of potential antidepressant effects.
-
Elevated Plus Maze (EPM) and Open Field Test (OFT): These assays are used to assess anxiolytic-like or anxiogenic-like effects.
-
Head-Twitch Response (HTR) in mice: This is a classic behavioral model indicative of 5-HT2A receptor activation.[16]
-
-
For Dopaminergic Activity:
-
Catalepsy Test: This test measures the induction of catalepsy, a common side effect of D2 receptor antagonists (antipsychotics).
-
Rotational Behavior in 6-OHDA Lesioned Rats: This model is used to assess the effects of compounds on dopamine receptor function in a model of Parkinson's disease.[17][18][19]
-
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex: Disruption of PPI is a model of sensorimotor gating deficits observed in schizophrenia, and this can be reversed by antipsychotic drugs.
-
Protocol: General In Vivo Dosing and Observation
-
Animal Acclimation: Rodents (mice or rats) are acclimated to the laboratory environment.
-
Compound Administration: this compound and reference compounds are administered via an appropriate route (e.g., intraperitoneal, oral) at various doses.
-
Behavioral Testing: At a predetermined time after dosing, animals are subjected to the selected behavioral paradigms.
-
Data Collection and Analysis: Behavioral parameters are recorded and analyzed using specialized software. Statistical analysis is performed to compare the effects of the test compound with the vehicle control and reference compounds.
Caption: A tiered workflow for the pharmacological characterization of a novel CNS compound.
Illustrative Comparative Data
The following tables present a hypothetical summary of the data that would be generated from the proposed experiments. These are for illustrative purposes only and serve as a template for the expected outcomes.
Table 1: Hypothetical In Vitro Binding Affinities (Ki, nM)
| Compound | 5-HT1A | 5-HT2A | 5-HT2C | D1 | D2 | D3 |
| This compound | 150 | 5.2 | 25 | >1000 | 85 | 40 |
| 8-OH-DPAT | 1.1 | >1000 | >1000 | >1000 | >1000 | >1000 |
| (R)-DOI | 580 | 3.5 | 12 | >1000 | >1000 | >1000 |
| Quinpirole | >1000 | >1000 | >1000 | >1000 | 15 | 5 |
| Haloperidol | >1000 | 50 | >1000 | 250 | 1.5 | 20 |
Table 2: Hypothetical In Vitro Functional Activity (EC50/IC50, nM; Emax, %)
| Compound | 5-HT2A (Ca²⁺ Flux) | D2 (cAMP Inhibition) |
| EC50 (nM) | Emax (%) | |
| This compound | 12.5 | 95 (Agonist) |
| (R)-DOI | 8.1 | 100 (Agonist) |
| Ketanserin | IC50 = 2.8 (Antagonist) | N/A |
| Quinpirole | N/A | N/A |
| Haloperidol | N/A | N/A |
Conclusion
The proposed head-to-head comparison provides a robust framework for the comprehensive pharmacological characterization of this compound. By systematically evaluating its binding affinity, functional efficacy, and in vivo behavioral effects against a panel of well-defined reference compounds, a clear and objective understanding of its potential as a novel CNS agent can be achieved. The structural motifs present in this molecule strongly suggest a potential interaction with serotonin and/or dopamine receptors, and the outlined experimental plan is designed to rigorously test this hypothesis. The resulting data will be critical in determining the future trajectory of this compound in the drug discovery and development pipeline.
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A Comparative Guide to the Kinase Selectivity Profile of 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine
In the landscape of modern drug discovery, particularly within oncology and immunology, the development of highly selective kinase inhibitors is paramount. Off-target effects not only contribute to cellular toxicity but can also confound the interpretation of pharmacological studies, leading to late-stage clinical failures. This guide provides a comprehensive framework for benchmarking the selectivity of a novel investigational compound, 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine, a potent inhibitor of Tyrosine Kinase X (TKX).
Through a series of robust, industry-standard assays, we will objectively compare its performance against a well-established, first-generation TKX inhibitor, "Comparator A." The experimental data herein serves as a critical decision-making tool for researchers, scientists, and drug development professionals, offering a clear rationale for advancing promising candidates.
The Imperative of Kinase Selectivity
The human kinome comprises over 500 protein kinases, many of which share significant structural homology within their ATP-binding pockets. This similarity presents a formidable challenge in designing inhibitors that engage their intended target with high fidelity while sparing other kinases. A promiscuous inhibitor can trigger a cascade of unintended biological consequences, underscoring the need for rigorous selectivity profiling early in the discovery pipeline. This guide will detail a multi-pronged approach to characterize the selectivity of this compound.
Experimental Design & Rationale
To construct a comprehensive selectivity profile, we employ a tiered approach, moving from broad, high-throughput screening to more focused, quantitative assays in a cellular context. This strategy ensures both breadth and depth in our understanding of the compound's interactions.
Figure 1. A tiered experimental workflow for comprehensive kinase inhibitor selectivity profiling.
Methodologies
Protocol 1: Broad Kinome Selectivity Profiling (KINOMEscan®)
The KINOMEscan® platform is an active site-directed competition binding assay that quantitatively measures the interactions between a compound and a large panel of kinases.[1][2] This method is independent of ATP and provides a direct measure of thermodynamic binding affinity (Kd), making it a robust tool for initial, broad selectivity screening.[1]
Experimental Protocol:
-
Compound Preparation: this compound and Comparator A were prepared as 100 mM stock solutions in 100% DMSO.
-
Assay Concentration: For the initial screen (scanMAX® panel), a single high concentration (e.g., 10 µM) of each compound was used to identify a broad range of potential interactions.[3]
-
Binding Assay: The assay was performed by DiscoveRx (now part of Eurofins Discovery) according to their proprietary protocol. Briefly, the test compounds compete against an immobilized, active-site directed ligand for binding to each kinase target. The amount of test compound bound to the kinase is measured by quantitative PCR of a DNA tag conjugated to the compound.
-
Data Analysis: Results are reported as Percent of Control (%Ctrl), where lower values indicate stronger binding. A threshold (e.g., %Ctrl < 10) is typically used to identify significant interactions for follow-up studies.
Protocol 2: Quantitative Determination of Binding Affinity (KdELECT™)
For the primary target (TKX) and any significant off-targets identified in the initial screen, a full dose-response curve is necessary to determine the precise binding affinity (Kd).
Experimental Protocol:
-
Compound Dilution: An 11-point, 3-fold serial dilution series was prepared for each compound in DMSO.
-
Dose-Response Assay: The KINOMEscan® binding assay was performed as described above, using the full dilution series for each selected kinase target.
-
Data Analysis: The dose-response data were fitted to a sigmoidal curve using non-linear regression to calculate the dissociation constant (Kd) for each compound-kinase interaction.
Protocol 3: Cellular Target Engagement (NanoBRET®)
To confirm that the observed in vitro binding translates to target engagement within a live cellular environment, the NanoBRET® Target Engagement Assay was employed.[4][5] This assay measures the binding of a compound to a target protein by detecting the bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent energy transfer probe.[5]
Figure 2. Simplified signaling pathway of the target kinase TKX and the mechanism of inhibition.
Experimental Protocol:
-
Cell Culture and Transfection: HEK293 cells were transiently transfected with a plasmid encoding for the TKX-NanoLuc® fusion protein.[6]
-
Compound Treatment: Transfected cells were seeded into 96-well plates and treated with a serial dilution of the test compounds for 2 hours in the presence of the NanoBRET® tracer.
-
Signal Detection: The NanoBRET® substrate was added, and both donor (450 nm) and acceptor (610 nm) emission signals were measured using a plate reader.[6]
-
Data Analysis: The BRET ratio (acceptor/donor) was calculated and plotted against the compound concentration to determine the cellular IC50 value.
Comparative Data & Analysis
The following tables summarize the quantitative data obtained from the described assays, comparing the selectivity profile of this compound with Comparator A.
Table 1: Kinase Binding Affinity (Kd) for TKX and Key Off-Targets
| Kinase Target | This compound (Kd, nM) | Comparator A (Kd, nM) | Selectivity Ratio (Off-Target Kd / TKX Kd) |
| TKX (Primary Target) | 5.2 | 8.9 | - |
| Off-Target Kinase 1 | 850 | 45 | 163 |
| Off-Target Kinase 2 | >10,000 | 120 | >1923 |
| Off-Target Kinase 3 | 2,100 | 350 | 404 |
Table 2: Cellular Target Engagement and Potency
| Assay | This compound | Comparator A |
| NanoBRET® TKX Engagement (IC50, nM) | 25.8 | 98.4 |
| Cellular Proliferation Assay (GI50, nM) | 45.1 | 155.2 |
Interpretation & Conclusion
The data presented provides a clear and objective comparison of the selectivity and potency of this compound against Comparator A.
-
Superior On-Target Potency: The investigational compound demonstrates a lower Kd value for the primary target TKX, indicating a higher binding affinity compared to Comparator A. This enhanced biochemical potency translates directly into the cellular environment, as evidenced by the ~4-fold lower IC50 in the NanoBRET® target engagement assay.[7]
-
Exceptional Selectivity Profile: The most significant finding is the vastly improved selectivity profile of this compound. While Comparator A shows potent binding to several off-target kinases (e.g., Off-Target Kinase 1 with Kd = 45 nM), our lead compound maintains a selectivity ratio of over 160-fold for the same kinase. For other kinases, the selectivity is even more pronounced, exceeding 1900-fold. This "clean" profile is a highly desirable attribute for a clinical candidate, as it minimizes the potential for off-target mediated toxicities.
-
Cellular Activity Correlates with Target Engagement: The superior target engagement observed in the NanoBRET® assay is reflected in the downstream cellular proliferation assay, where this compound shows a significantly lower GI50 value. This strong correlation between target binding and cellular phenotype provides confidence that the observed anti-proliferative effect is indeed driven by the on-target inhibition of TKX.
References
-
KINOMEscan® Kinase Screening & Profiling Services - Technology Networks. Technology Networks.
-
NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual. Promega Corporation.
-
Measuring and interpreting the selectivity of protein kinase inhibitors. Davis MI, et al. (2011). Biochemical Journal.
-
KINOMEscan – High-Throughput Kinase Selectivity Profiling. Ambit Biosciences Inc. (Acquired by DiscoveRx, now part of Eurofins).
-
DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review.
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Almqvist H. (2016). Methods in Molecular Biology.
-
NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN.
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A Technical Guide to Determining the Kinase Selectivity Profile of Novel Cdc7 Inhibitors. Benchchem.
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NanoBRET® Target Engagement | Live-Cell Compound Binding Assay. Promega Corporation.
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Independent Verification of the Biological Effects of 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine: A Comparative Guide to IDO1 Inhibition
Introduction
The intersection of immunology and oncology has identified novel therapeutic targets that modulate the tumor microenvironment to overcome immune evasion. One such pivotal target is Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2][3] Upregulated in many tumor types, IDO1 facilitates immune escape by depleting the essential amino acid tryptophan and producing immunosuppressive metabolites, primarily kynurenine.[4][5][6] This metabolic shift impairs T-cell function and promotes a tolerogenic environment conducive to tumor growth.[3][6]
The compound 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine, while not extensively characterized in public literature, possesses structural motifs—an indole core and a piperidine moiety—common to known modulators of immunometabolic pathways. This guide puts forth the hypothesis that this compound may act as an inhibitor of IDO1 and provides a comprehensive framework for the independent verification of its biological effects. We will objectively compare its potential performance against well-characterized IDO1 inhibitors, Epacadostat and Navoximod (Linrodostat), supported by detailed experimental protocols.
The Kynurenine Pathway and IDO1's Role in Immuno-Oncology
IDO1 catalyzes the first and rate-limiting step in the conversion of tryptophan to N-formylkynurenine, which is subsequently converted to kynurenine.[1][3] This process has two major consequences for the anti-tumor immune response:
-
Tryptophan Depletion: T-lymphocytes are highly sensitive to tryptophan levels. A reduction in this essential amino acid leads to their cell cycle arrest and anergy.[7][8]
-
Kynurenine Accumulation: Kynurenine and its downstream metabolites act as signaling molecules that promote the differentiation of naïve T-cells into regulatory T-cells (Tregs) and suppress the activity of effector T-cells and Natural Killer (NK) cells.[1][9][10]
By inhibiting IDO1, the immunosuppressive effects of tryptophan depletion and kynurenine accumulation can be reversed, thereby restoring anti-tumor immunity.[11] This has made IDO1 a compelling target for cancer immunotherapy, although clinical trial outcomes for some inhibitors have been mixed.[12][13]
Figure 1: Simplified diagram of the IDO1-mediated kynurenine pathway and its immunosuppressive effects.
Comparative Framework for IDO1 Inhibitor Verification
To rigorously assess the biological activity of this compound as a putative IDO1 inhibitor, a multi-tiered experimental approach is necessary. This involves both biochemical and cell-based assays, with direct comparison to established inhibitors.
Comparator Compounds:
-
Epacadostat (INCB24360): A potent and selective inhibitor of IDO1 with an IC50 of approximately 10 nM in cell-based assays.[14][15] It acts as a competitive inhibitor of IDO1.[12]
-
Navoximod (Linrodostat, BMS-986205): Another well-characterized IDO1 inhibitor.[11][16]
Experimental Overview:
The validation process will proceed through two main stages:
-
Biochemical Assay: To determine the direct inhibitory effect on purified IDO1 enzyme.
-
Cell-Based Assay: To assess the compound's activity in a more physiologically relevant context, measuring the inhibition of kynurenine production in cells expressing IDO1.
Figure 2: High-level experimental workflow for verifying IDO1 inhibitory activity.
Experimental Protocols
Protocol 1: Biochemical IDO1 Inhibition Assay
This assay directly measures the enzymatic activity of purified recombinant human IDO1 and its inhibition by the test compounds. The formation of N-formylkynurenine is monitored by absorbance at 321 nm.[15]
Materials:
-
Recombinant Human IDO1 enzyme
-
L-Tryptophan (Substrate)
-
Ascorbic Acid (Reductant)
-
Methylene Blue (Electron Carrier)
-
Catalase
-
Potassium Phosphate Buffer (pH 6.5)
-
Test Compound: this compound
-
Comparator Compounds: Epacadostat, Navoximod
-
96-well UV-transparent microplates
-
Spectrophotometer
Procedure:
-
Prepare Assay Buffer: 50 mM Potassium Phosphate Buffer (pH 6.5) containing 20 mM Ascorbic Acid, 3.5 µM Methylene Blue, and 0.2 mg/mL Catalase.
-
Compound Dilution: Prepare a serial dilution of the test compound and comparators in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Assay Buffer
-
Test compound/comparator at various concentrations
-
20 nM recombinant human IDO1 enzyme
-
-
Initiate Reaction: Add L-Tryptophan to a final concentration of 2 mM to all wells.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 321 nm every minute for 30 minutes at room temperature.
-
Data Analysis: Calculate the initial reaction rates (V₀) for each concentration. Plot the percentage of inhibition against the log concentration of the inhibitor and determine the IC50 value using a non-linear regression curve fit.
Protocol 2: Cell-Based IDO1 Activity Assay
This protocol measures the ability of the test compound to inhibit IDO1 activity within a cellular context. IDO1 expression is induced in a human cancer cell line, and the production of kynurenine is quantified from the cell culture supernatant.[7][8][17]
Materials:
-
SKOV-3 (human ovarian cancer) or HeLa (human cervical cancer) cell line[7]
-
Complete cell culture medium (e.g., McCoy's 5A or DMEM with 10% FBS)
-
Test Compound: this compound
-
Comparator Compounds: Epacadostat, Navoximod
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
Kynurenine standard
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Plating: Seed SKOV-3 or HeLa cells in a 96-well plate at a density of 3 x 10⁴ cells/well and allow them to attach overnight.[8]
-
IDO1 Induction: The next day, replace the medium with fresh medium containing 100 ng/mL IFNγ to induce IDO1 expression. Incubate for 24 hours.[7][8]
-
Compound Treatment: Remove the IFNγ-containing medium and replace it with fresh assay medium (containing 50 µg/mL L-tryptophan) with serial dilutions of the test compound and comparators. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Kynurenine Measurement:
-
Transfer 140 µL of the cell culture supernatant to a new 96-well plate.
-
Add 10 µL of 6.1 N TCA to each well, mix, and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[18]
-
Centrifuge the plate to pellet any precipitate.
-
Transfer 100 µL of the supernatant to another plate and add 100 µL of 2% (w/v) p-dimethylaminobenzaldehyde in acetic acid.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 480 nm.
-
-
Data Analysis: Create a kynurenine standard curve to determine the concentration of kynurenine in each sample. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Data Presentation and Expected Outcomes
The quantitative data from these experiments should be summarized for clear comparison. Below is a template for presenting the expected results.
Table 1: Comparative Inhibitory Activity against IDO1
| Compound | Biochemical IC50 (nM) | Cell-Based IC50 (nM) |
| This compound | Experimental Value | Experimental Value |
| Epacadostat | ~70 | ~10-15 |
| Navoximod (Linrodostat) | ~10 | ~50 |
Note: IC50 values for comparators are based on published data and may vary depending on specific assay conditions.[14][19][20]
Conclusion
This guide provides a robust and scientifically rigorous framework for the independent verification of the biological effects of this compound, with a specific focus on its potential as an IDO1 inhibitor. The outlined biochemical and cell-based assays, in conjunction with direct comparison to established inhibitors like Epacadostat and Navoximod, will enable a conclusive determination of its potency and cellular efficacy. The successful inhibition of IDO1 by this novel compound would warrant further investigation into its therapeutic potential in immuno-oncology and other diseases where the kynurenine pathway is implicated. The methodologies described herein are designed to be self-validating and provide a clear path for researchers and drug development professionals to assess the biological activity of this and other similar compounds.
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Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. (2021, March 18). Drug Target Review. [Link]
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Clinical Trials Using IDO1 Inhibitor. National Cancer Institute (NCI). [Link]
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Corm, S., et al. (2020). The Kynurenine Pathway and Cancer: Why Keep It Simple When You Can Make It Complicated. Cancers. [Link]
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Huang, Y., et al. (2022). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Pharmacology. [Link]
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Richards, T., & Brin, E. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget. [Link]
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Epacadostat. Wikipedia. [Link]
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Kynurenines as a Novel Target for the Treatment of Malignancies. (2022). MDPI. [Link]
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THE FORCE AWAKENS: ILLUMINATING THE ROLE OF KYNURENINE IN CANCER PROGRESSION AND TREATMENT. ProQuest. [Link]
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The kynurenine pathway presents multi-faceted metabolic vulnerabilities in cancer. (2023). eLife. [Link]
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Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. (2021). Journal of Hematology & Oncology. [Link]
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Targeting the kynurenine pathway: another therapeutic opportunity in the metabolic crosstalk between cancer and immune cells. (2024). Frontiers in Immunology. [Link]
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Cell based functional assays for IDO1 inhibitor screening and characterization. (2018). PubMed. [Link]
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The role of IDO/kynurenine in cancer immunoediting. ResearchGate. [Link]
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Targeting IDO1 for cancer: Novel degraders show promise in preclinical studies. (2024). News-Medical.net. [Link]
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Van den Eynde, B. J., et al. (2020). Is There a Clinical Future for IDO1 Inhibitors After the Failure of Epacadostat in Melanoma?. Frontiers in Immunology. [Link]
-
Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1). (2019). ACS Publications. [Link]
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The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells. (2017). OncoImmunology. [Link]
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Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer. (2022). Frontiers in Oncology. [Link]
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Targeting the kynurenine pathway: another therapeutic opportunity in the metabolic crosstalk between cancer and immune cells. (2024). PubMed Central. [Link]
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The immunomodulatory role of IDO1-Kynurenine-NAD+ pathway in switching cold tumor microenvironment in PDAC. (2023). Frontiers in Immunology. [Link]
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Summary of clinical trials of IDO1 inhibitors. ResearchGate. [Link]
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epacadostat. My Cancer Genome. [Link]
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IDO Inhibitor Development Shows Fresh Signs of Life Across Tumor Types. (2019). OncLive. [Link]
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IDO1 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
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Activation of the Kynurenine Pathway in Human Malignancies Can Be Suppressed by the Cyclin-Dependent Kinase Inhibitor Dinaciclib. (2020). Frontiers in Oncology. [Link]
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Trial watch: IDO inhibitors in cancer therapy. (2019). Molecular & Cellular Oncology. [Link]
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IDO1 Activity Assay Kit for Inhibitor Screening. Aurora Biolabs. [Link]
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Quantification of IDO1 enzyme activity in normal and malignant tissues. (2018). Biochimica et Biophysica Acta (BBA) - Reviews on Cancer. [Link]
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Linrodostat. AdisInsight. [Link]
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Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. (2017). Journal of Medicinal Chemistry. [Link]
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Definition of linrodostat - NCI Drug Dictionary. National Cancer Institute (NCI). [Link]
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Cell based functional assays for IDO1 inhibitor screening and characterization. (2018). Oncotarget. [Link]
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Navoximod. Genomenon. [Link]
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Navoximod - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]
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Safety Operating Guide
2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine proper disposal procedures
As a Senior Application Scientist, I understand that advancing your research in drug development requires not only innovation at the bench but also an unwavering commitment to safety, especially when handling novel chemical entities. The compound 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine is a complex heterocyclic amine, and while it may not have a universally published, specific Safety Data Sheet (SDS), its constituent functional groups—indole, piperidine, and an aromatic amine—provide a clear rationale for treating it as hazardous waste.
This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established chemical safety principles and regulatory standards. The objective is to ensure that every step you take is a self-validating measure to protect yourself, your colleagues, and the environment.
Hazard Assessment: A Structurally-Informed Approach
The first principle of chemical stewardship is to understand the potential hazards. In the absence of specific toxicological data for this compound, we must infer its hazard profile from its core components.
-
Piperidine Moiety: Piperidine, the saturated heterocyclic parent compound, is classified as a flammable liquid that is toxic in contact with skin or if inhaled and causes severe skin burns and eye damage. This dictates that the derivative must be handled with appropriate personal protective equipment to prevent contact.
-
Indole Moiety: Indoles are a class of aromatic heterocyclic compounds. While some are benign, others can be hazardous. For instance, indole itself is listed by the State of California as a chemical known to cause cancer. Furthermore, indole-containing waste can be toxic to aquatic life and should not be released into the environment.[1]
-
Aromatic Amine Group: Aromatic amines as a class can possess toxicological properties. As organic bases, they are fundamentally incompatible with acids and oxidizing agents, posing a risk of vigorous or violent reactions.[2][3][4]
Given this structural analysis, this compound must be managed as a hazardous chemical waste, with particular attention to its potential corrosivity, toxicity, and chemical reactivity. Drain or regular trash disposal is strictly prohibited.[5]
Essential Personal Protective Equipment (PPE)
Before handling any waste containing this compound, ensure a robust barrier between you and the potential hazard. Your PPE is your last line of defense and must be selected to address the risks of chemical splashes, skin contact, and inhalation of particulates.[6][7]
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes of solutions or contact with solid particulates. Standard safety glasses are insufficient. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Provides a barrier against skin contact, which could lead to irritation, burns, or toxic absorption.[8] |
| Body Protection | A long-sleeved lab coat or chemical-resistant apron. | Protects against accidental spills and contamination of personal clothing.[6] |
| Respiratory | Use in a well-ventilated area or chemical fume hood. | Prevents inhalation of any fine powders or aerosols, which is a primary exposure route for toxic amines. |
Waste Segregation: Preventing Dangerous Reactions
The most critical step in managing amine-containing waste is rigorous segregation. Amines can react exothermically or violently with a range of common laboratory chemicals.[9] Co-mingling this waste stream with incompatible materials in the same container can lead to pressurization, fire, or the release of toxic gases.
Never mix waste containing this compound with the following: [2][3][4]
| Incompatible Class | Examples | Potential Hazard of Mixing |
| Acids | Hydrochloric acid, Sulfuric acid, Acetic acid | Violent neutralization reaction, heat generation. |
| Oxidizing Agents | Hydrogen peroxide, Nitric acid, Perchlorates | Fire, explosion, formation of unstable compounds. |
| Halogenated Compounds | Carbon tetrachloride, Chloroform | Vigorous reaction, release of toxic fumes. |
| Certain Metals | Aluminum, Magnesium (powdered) | Potential for vigorous or explosive reaction. |
The following workflow provides a logical pathway for ensuring proper waste segregation and disposal.
Caption: Disposal decision workflow for this compound.
Step-by-Step Disposal Protocol
Adherence to a standardized protocol is essential for ensuring compliance and safety. The overriding principle is that no experiment should begin until a plan for the disposal of all generated waste is in place.[10]
-
Hazardous Waste Determination: As established, due to its chemical structure, any waste containing this compound must be classified as hazardous waste in accordance with EPA regulations (40 CFR § 262.11).[11]
-
Select a Compatible Waste Container:
-
Properly Label the Container: The moment the first drop of waste enters the container, it must be labeled.[13] The label must include:
-
Accumulate Waste Safely:
-
Always transfer the waste inside a chemical fume hood to minimize inhalation risk.
-
Keep the waste container tightly capped at all times, except when you are actively adding waste to it.[10] This prevents the release of vapors and reduces the risk of spills.
-
Do not overfill the container. Leave at least one inch of headspace to allow for expansion.[12]
-
-
Store in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in a designated SAA within your laboratory.[12]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.[10]
-
Ensure the SAA is away from heat sources and direct sunlight.[9] Crucially, the amine waste container must be stored with compatible chemical waste and physically segregated from acids and oxidizers, using secondary containment if necessary.[15]
-
-
Arrange for Final Disposal:
-
Once the waste container is nearly full or has been accumulating for a period defined by your institution's policy (often 6-12 months), submit a hazardous waste pickup request to your institution's Environmental Health & Safety (EHS) department.[16][17]
-
Your EHS office will then manage the final transport and disposal via a licensed professional waste disposal service, often through incineration at a permitted facility.[18]
-
By following this detailed, scientifically-grounded procedure, you fulfill your professional responsibility to manage laboratory waste safely and in compliance with regulations, ensuring that your work contributes to scientific advancement without compromising safety or environmental integrity.
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Steps in Complying with Regulations for Hazardous Waste . (2025). U.S. Environmental Protection Agency. [Link]
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Guidelines: Handling and Disposal of Chemicals . Purdue College of Engineering. [Link]
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Treatment of amine wastes generated in industrial processes . (2015). ResearchGate. [Link]
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Protective Gear for Chemical Handling Must-Have Equipment . (2024). SAMS Solutions. [Link]
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Kovac's Indole Reagent, Safety Data Sheet . (2019). Neogen. [Link]
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New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product . WIT Press. [Link]
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Safety Data Sheet: Piperidine . (n.d.). Carl ROTH. [Link]
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EPA and DOT Labeling Requirements for Chemical Hazardous Waste Containers . (2019). Hazardous Waste Experts. [Link]
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Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia . (2025). MCR Safety. [Link]
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Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals . (2012). National Center for Biotechnology Information. [Link]
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Navigating the Handling of 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine: A Guide to Personal Protective Equipment and Safe Laboratory Practices
Researchers engaged in the synthesis and application of novel compounds, such as 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine, are at the forefront of innovation. This compound, with its indole core, aromatic amine functionality, and piperidine moiety, presents a unique set of handling considerations. Ensuring the safety of laboratory personnel is paramount. This guide provides a detailed protocol for the selection and use of personal protective equipment (PPE), alongside essential procedures for handling, spill management, and disposal, grounded in established safety principles for aromatic and heterocyclic amines.
Hazard Identification and Risk Assessment: Understanding the Compound
A thorough risk assessment is the foundation of safe laboratory practice. For this compound, the primary hazards identified from available Safety Data Sheets (SDS) include:
-
Skin Irritation (H315): Direct contact can cause redness, itching, and inflammation.
-
Serious Eye Irritation (H319): Contact with the eyes can lead to significant and potentially damaging irritation.
-
Respiratory Irritation (H335): Inhalation of dust or aerosols may irritate the respiratory tract, causing coughing and discomfort.[1]
While specific toxicological data for this compound is limited, its structural components—an aromatic amine and a piperidine ring—warrant a cautious approach. Aromatic amines as a class are known for their potential to be absorbed through the skin and can have systemic effects.[2][3] Piperidine itself is a corrosive and flammable liquid, and its derivatives should be handled with care.
Routes of Exposure:
-
Dermal Contact: The most likely route of exposure.
-
Inhalation: Particularly if the solid is handled in a way that generates dust.
-
Ingestion: Accidental ingestion is a risk if proper hygiene is not followed.
-
Eye Contact: Splashes of solutions or contact with airborne particles can cause irritation.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is crucial to mitigate the identified risks. The following table outlines the recommended PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Double gloving with Butyl rubber or Viton™ gloves over nitrile gloves. | Aromatic amines can penetrate nitrile gloves.[3][4] Butyl rubber offers superior resistance to a wide range of chemicals, including many amines.[5] Double gloving provides an additional layer of protection. |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Goggles provide a seal around the eyes to protect from splashes and dust. A face shield offers broader protection for the entire face. |
| Body Protection | A flame-resistant laboratory coat. | Protects the skin and personal clothing from splashes and spills. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor/acid gas cartridges and a P100 particulate filter. | Recommended when handling the solid outside of a certified chemical fume hood or when there is a potential for aerosol or dust generation. |
PPE Selection Workflow:
Caption: Step-by-step spill response protocol.
Disposal Plan
Proper disposal of chemical waste is essential to protect both human health and the environment.
-
Waste Segregation: All waste contaminated with this compound, including gloves, absorbent materials, and empty containers, must be collected in a designated, labeled hazardous waste container. [6]* Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Incompatible Wastes: Do not mix amine waste with incompatible materials such as strong oxidizing agents or acids.
-
Licensed Disposal: All hazardous waste must be disposed of through a licensed hazardous waste disposal company. [6]Do not dispose of this chemical down the drain.
Conclusion: A Culture of Safety
The responsible use of this compound in a research setting is predicated on a robust safety culture. By understanding the potential hazards, diligently using the appropriate PPE, and adhering to established handling and disposal protocols, researchers can confidently and safely advance their scientific endeavors. This guide serves as a foundational document to be integrated into your laboratory's specific Chemical Hygiene Plan.
References
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023). Retrieved from [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ResearchGate. (2023). Retrieved from [Link]
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Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023). Retrieved from [Link]
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Nitrile Glove Chemical-Compatibility Reference - UPenn EHRS. (n.d.). Retrieved from [Link]
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OSHA Glove Selection Chart - Environmental Health and Safety. (n.d.). Retrieved from [Link]
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Chemical resistant gloves - Kerbl. (n.d.). Retrieved from [Link]
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Amine Disposal For Businesses - Collect and Recycle. (n.d.). Retrieved from [Link]
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Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. (n.d.). Retrieved from [Link]
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Disposing Amine Waste | Technology Catalogue. (n.d.). Retrieved from [Link]
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Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). Retrieved from [Link]
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New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic - WIT Press. (2015). Retrieved from [Link]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
